Withanolide D
Description
Properties
IUPAC Name |
(1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-14-12-22(33-24(31)15(14)2)27(5,32)19-7-6-17-16-13-23-28(34-23)21(30)9-8-20(29)26(28,4)18(16)10-11-25(17,19)3/h8-9,16-19,21-23,30,32H,6-7,10-13H2,1-5H3/t16-,17-,18-,19-,21-,22+,23+,25-,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASUFNRGCZMRFD-JCUIILOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317760 | |
| Record name | Withanolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30655-48-2 | |
| Record name | Withanolide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30655-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Withanolide D | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030655482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Withanolide D | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WITHANOLIDE D | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY366XV8JT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Withanolide D: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolide D, a naturally occurring C-28 steroidal lactone, has emerged as a significant phytochemical with promising therapeutic potential. First isolated from Withania somnifera, this compound has demonstrated a range of biological activities, including potent cytotoxic, anti-inflammatory, and pro-apoptotic effects. This technical guide provides an in-depth overview of the discovery of this compound, its primary natural sources, and detailed methodologies for its extraction and analysis. Furthermore, it elucidates key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Discovery and Structural Elucidation
This compound was first isolated and characterized as part of the extensive phytochemical investigation of Withania somnifera (L.) Dunal, a plant widely used in traditional Ayurvedic medicine. Its structure was elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This compound is characterized by a 22-hydroxyergostan-26-oic acid 26,22-lactone skeleton, which is the foundational structure of withanolides. Specifically, it is a 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 22 (the 4beta,5beta,6beta,22R stereoisomer)[1].
Natural Sources and Quantitative Analysis
The primary natural sources of this compound are plants belonging to the Solanaceae family, most notably Withania somnifera and Tubocapsicum anomalum[1]. The concentration of this compound can vary significantly depending on the plant part, geographical location, and chemotype. Quantitative analysis is crucial for the standardization of herbal extracts and for ensuring the quality and efficacy of derived products. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound.
Table 1: Quantitative Analysis of this compound in Withania somnifera
| Plant Part | This compound Content (% w/w) | Reference |
| Leaves | 0.22% | [2] |
| Roots | 0.05% | [2] |
| Stems/Branches | 0.12% | [2] |
| Fruits | 0.02% | [2] |
| Fruit Covers | 0.22% | [2] |
| Whole Plant Extract | 2.5% | [3] |
Experimental Protocols
Extraction of this compound from Withania somnifera
The following protocol is a generalized procedure for the extraction of this compound for analytical or preparative purposes, based on established methodologies.
Materials:
-
Dried and powdered plant material (Withania somnifera)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (Analytical grade)
-
n-Hexane (Analytical grade)
-
Water (Distilled or deionized)
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Macerate the dried and powdered plant material in methanol for 24 hours at room temperature.
-
Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and perform a liquid-liquid partition with n-hexane to remove nonpolar constituents. Discard the n-hexane fraction.
-
Extract the remaining aqueous phase with chloroform.
-
Collect the chloroform fraction and concentrate it to dryness to yield a withanolide-rich extract.
Isolation and Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase:
-
A gradient of methanol and water is typically used. A common gradient starts with a higher proportion of water and gradually increases the proportion of methanol.
Procedure:
-
Dissolve the withanolide-rich extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample into the HPLC system.
-
Monitor the elution profile at a wavelength of 227 nm.
-
Collect the fraction corresponding to the retention time of this compound.
-
Confirm the purity of the isolated fraction by re-injecting it into the HPLC system and by other spectroscopic methods (NMR, MS).
Structural Characterization
The definitive identification of this compound is achieved through the analysis of its spectroscopic data.
-
¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound.
Biological Activity and Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways involved in apoptosis, inflammation, and cell survival.
Induction of Apoptosis via JNK and p38 MAPK Signaling
This compound has been shown to induce apoptosis in cancer cells, particularly in leukemia, through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK) pathways.[4] This process is initiated by the this compound-induced accumulation of ceramide, a lipid second messenger, through the activation of neutral-sphingomyelinase 2 (N-SMase 2).[4] The subsequent phosphorylation of JNK and p38MAPK leads to the activation of downstream apoptotic effectors.
Inhibition of NF-κB Signaling
This compound also exhibits anti-inflammatory and anti-angiogenic properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[3] It prevents the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[3] This suppression of NF-κB activation leads to the downregulation of various pro-inflammatory and pro-survival genes.
Conclusion
This compound is a multifaceted natural product with significant potential for the development of novel therapeutics. Its well-defined chemical structure, coupled with its potent and selective biological activities, makes it a compelling candidate for further preclinical and clinical investigation. The methodologies and mechanistic insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic promise of this compound.
References
- 1. This compound | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Introduction to the Chemical Structure of Withanolide D
Withanolide D is a significant member of the withanolides, a group of over 300 naturally occurring C-28 steroidal lactones built on an ergostane (B1235598) skeleton.[1][2] These compounds are primarily found in plants of the Solanaceae (nightshade) family, such as Withania somnifera and Tubocapsicum anomalum.[3][4] Withanolides are characterized by a steroid backbone attached to a lactone or a derivative, formed through the oxidation of steroids.[2] this compound, specifically, is recognized for its cytotoxic and antineoplastic properties.[3] This guide provides a foundational overview of its chemical structure for researchers and drug development professionals.
Core Chemical Structure and Stereochemistry
This compound is a polyoxygenated C-28 steroid based on an ergostane framework.[1] The fundamental structure is chemically defined as a 22-hydroxy ergostane-26-oic acid 26, 22-lactone. The defining features of this compound's structure include:
-
Steroid Nucleus : A four-ring carbocyclic core, typical of steroids.
-
Lactone Ring : A six-membered δ-lactone ring in the side chain, formed by the oxidation of C-22 and C-26.[5]
-
Functional Groups : The molecule is heavily functionalized. Its systematic IUPAC name is (4β,5β,6β,22R)-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 22.[3] This indicates the presence of an enone system in ring A, an epoxide ring between C-5 and C-6, and hydroxyl groups at C-4 and C-20.[3]
The stereochemistry is critical to its biological activity. The specific configuration for this compound is designated as the 4β, 5β, 6β, 22R stereoisomer.[3] The synthesis of this compound is a complex process due to its stereochemical intricacies, including the rigid trans-lactone group and multiple chiral centers.[6]
References
- 1. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withanolide - Wikipedia [en.wikipedia.org]
- 3. This compound | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikidata [wikidata.org]
- 5. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereocontrolled synthesis of this compound and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Dawn of a Bioactive Steroid: Early Research on Withanolide D's Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolide D, a naturally occurring C-28 steroidal lactone, is a prominent member of the withanolide class of compounds. First identified as a principal constituent of Withania somnifera (Ashwagandha) alongside its well-known isomer, Withaferin A, the early research into this compound laid the foundational understanding of its significant biological activities.[1][2] Structurally, this compound is distinguished from Withaferin A by the presence of a hydroxyl group at the C-20 position of its ergostane (B1235598) skeleton, a feature that contributes to its unique biological profile.[1][3] This technical guide delves into the seminal research that first characterized the biological effects of this compound, with a focus on its cytotoxic and anti-inflammatory properties, the experimental methodologies employed, and the initial insights into its mechanisms of action.
Early Biological Activity of this compound
Initial investigations into the biological potential of this compound were primarily centered on its cytotoxic effects against various cancer cell lines. These early studies revealed that this compound possessed potent anti-proliferative and pro-apoptotic capabilities, establishing it as a compound of interest for oncology research.
Cytotoxic and Anti-proliferative Effects
Pioneering studies demonstrated that this compound exhibits significant cytotoxicity across a range of cancer cell types. This activity was quantified through the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| K562 | Myeloid Leukemia | ~1.5 | 48 | [4] |
| MOLT-4 | Lymphoid Leukemia | ~0.5 | 48 | [4] |
| DRO81-1 | Medullary Thyroid Cancer | 0.27 - 2.85 | 72 | [1] |
| TT | Medullary Thyroid Cancer | 0.27 - 2.85 | 72 | [1] |
| Caco-2 | Intestinal Cancer | 0.63 | 48 | [3] |
| DU145 | Prostate Cancer | < 3 | 48 | [3] |
| MCF7 | Breast Cancer | < 3 | 48 | [3] |
| A549 | Lung Cancer | < 3 | 48 | [3] |
| SKOV3 | Ovarian Cancer | 2.93 | 48 | [3] |
Core Experimental Protocols
The following sections detail the methodologies that were instrumental in the early characterization of this compound's biological activity.
Isolation and Purification of this compound
The initial step in studying this compound involved its extraction and purification from plant sources, primarily the leaves and roots of Withania somnifera.
Protocol for a Typical Methanolic Extraction and Chromatographic Separation:
-
Plant Material Preparation: Air-dried and powdered leaves or roots of Withania somnifera are used as the starting material.
-
Extraction: The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.[3] This process is often repeated multiple times to ensure a high yield.
-
Solvent Partitioning: The crude methanolic extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607) (or dichloromethane), and ethyl acetate (B1210297), to separate compounds based on their solubility.[5][6]
-
Column Chromatography: The chloroform or ethyl acetate fraction, typically rich in withanolides, is subjected to column chromatography over silica (B1680970) gel.[5]
-
Elution: A gradient of solvents, commonly a mixture of hexane and ethyl acetate or chloroform and methanol, is used to elute the compounds from the column.[4]
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.[4][7]
-
Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[2][4][6]
Figure 1: General workflow for the isolation and identification of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay was a common method used in early to modern research to assess the anti-proliferative effects of this compound on cancer cells.[8][9]
Protocol for MTT Assay:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[3][4]
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial reductases in viable cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (such as DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the log of the compound concentration.
Figure 2: Experimental workflow for the in vitro cytotoxicity (MTT) assay.
Apoptosis Detection (Annexin V/PI Staining)
To determine if the observed cytotoxicity was due to apoptosis (programmed cell death), early mechanistic studies utilized techniques like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Treatment: Cells are treated with this compound at concentrations around the IC50 value for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in an Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells, thus staining late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer.
-
Data Interpretation: The flow cytometry data allows for the differentiation of cell populations:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Early Insights into the Mechanism of Action
While detailed molecular pathway analysis is a hallmark of more recent research, early studies provided crucial initial insights into how this compound exerts its effects.
Induction of Apoptosis via the Sphingomyelinase-Ceramide Cascade
One of the earlier mechanistic studies on this compound in leukemia cells proposed a pathway involving the activation of the neutral sphingomyelinase-ceramide cascade. This pathway is a key signaling route for inducing apoptosis in response to cellular stress.[4]
Proposed Apoptotic Pathway:
-
This compound Treatment: Exposure of leukemia cells to this compound.
-
N-SMase 2 Activation: this compound activates neutral sphingomyelinase 2 (N-SMase 2).
-
Ceramide Accumulation: N-SMase 2 catalyzes the hydrolysis of sphingomyelin (B164518) in the cell membrane, leading to the accumulation of the lipid second messenger, ceramide.
-
Activation of Stress Kinases: The increased ceramide levels lead to the phosphorylation and activation of stress-activated protein kinases (SAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[4]
-
Apoptosis Induction: The synergistic activation of JNK and p38 MAPK triggers the downstream apoptotic cascade, leading to programmed cell death.
Figure 3: Proposed apoptotic signaling pathway of this compound in leukemia cells.
Inhibition of RET Phosphorylation and the mTOR Pathway
In studies on medullary thyroid cancer (MTC), this compound was found to inhibit key signaling pathways involved in cancer cell proliferation and survival. These findings highlighted its potential as a multi-targeted agent.
Proposed Inhibitory Actions in MTC:
-
RET Kinase Inhibition: this compound was observed to down-regulate the expression and phosphorylation of the RET (rearranged during transfection) proto-oncogene, a key driver in many MTCs.[1]
-
mTOR Pathway Inhibition: Concurrently, this compound was shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) pathway. This was evidenced by the decreased expression of mTOR and its downstream effectors.[1]
-
Induction of Apoptosis: The dual inhibition of these critical pro-survival pathways culminates in the robust induction of apoptosis in MTC cells.
Figure 4: Inhibitory effects of this compound on RET and mTOR pathways in MTC.
Conclusion
The early research on this compound successfully established its profile as a potent cytotoxic agent with significant potential for cancer therapy. Initial studies, focused on its isolation, structural elucidation, and in vitro screening, provided a wealth of quantitative data on its anti-proliferative effects against a variety of cancer cell lines. The experimental protocols developed during this period, from extraction to bioassays, have been refined over time but remain fundamental to the study of natural products. Furthermore, the initial mechanistic investigations, which pointed towards the induction of apoptosis through the modulation of key cellular signaling pathways, paved the way for the more detailed molecular studies that continue to this day. This foundational work underscored the importance of this compound as a valuable lead compound in drug discovery and development.
References
- 1. Novel withanolides target medullary thyroid cancer through inhibition of both RET phosphorylation and the mammalian target of rapamycin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchtrends.net [researchtrends.net]
- 3. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel natural withanolides induce apoptosis and inhibit migration of neuroblastoma cells through down regulation of N-myc and suppression of Akt/mTOR/NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Withanolide D: A Comprehensive Technical Guide to its Role as a Secondary Metabolite in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolide D, a prominent member of the withanolide class of C-28 steroidal lactones, is a key secondary metabolite primarily found in plants of the Solanaceae family, most notably in Withania somnifera (Ashwagandha).[1][2] These naturally occurring compounds are biosynthesized through a complex interplay of the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol-4-phosphate (MEP) pathways.[1] this compound, alongside other withanolides, plays a crucial role in the plant's defense mechanisms against herbivores and pathogens and has garnered significant attention from the scientific community for its diverse pharmacological activities, including anti-inflammatory and antitumor properties.[3][4] This technical guide provides an in-depth exploration of this compound's role as a secondary metabolite, detailing its biosynthesis, physiological functions, and ecological significance. It further presents quantitative data, comprehensive experimental protocols, and visual representations of relevant pathways to serve as a valuable resource for researchers in phytochemistry, pharmacology, and drug development.
Data Presentation: Quantitative Analysis of this compound
The concentration of this compound in Withania somnifera varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize the quantitative data on this compound content in different plant parts and under the influence of various elicitors.
Table 1: Concentration of this compound in Different Tissues of Withania somnifera
| Plant Tissue | This compound Concentration (mg/g DW) | Reference |
| Leaves (Young) | High (Specific values vary between chemotypes) | [1] |
| Leaves (Mature) | Lower than young leaves | [1] |
| Roots | Present (Generally lower than leaves) | [5] |
| Stems | Variable | [5] |
Note: DW refers to Dry Weight. Withanolide concentrations can vary significantly between different chemotypes and geographical locations.
Table 2: Effect of Elicitors on Withanolide Production in Withania somnifera
| Elicitor | Treatment Concentration | Fold Increase in Withanolides | Reference |
| Methyl Jasmonate | 15 µM | Significant upregulation of biosynthesis | [6] |
| Salicylic (B10762653) Acid | 150 µM | 42 to 58-fold increase in major withanolides | [7][8] |
| Chitosan | 10 ppm and 50 ppm | 6.3 and 5.8 times increase in withaferin A | [9] |
Note: The data presented often refers to total withanolides or other major withanolides like withaferin A, as specific quantitative data for this compound under all elicitor treatments is not always available. However, these elicitors are known to upregulate the general withanolide biosynthetic pathway.
Biosynthesis of this compound
This compound is a triterpenoid, and its biosynthesis originates from the isoprenoid pathway. The initial precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the cytosolic mevalonate (MVA) pathway and the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. These C5 units are condensed to form farnesyl pyrophosphate (FPP), which is then dimerized to produce squalene (B77637).
The subsequent key steps in the biosynthesis of the withanolide backbone involve:
-
Squalene Epoxidation: Squalene is converted to 2,3-oxidosqualene (B107256) by squalene epoxidase (SQE).
-
Cyclization: 2,3-oxidosqualene undergoes cyclization to form cycloartenol (B190886), a reaction catalyzed by cycloartenol synthase (CAS).
-
Sterol Modifications: A series of enzymatic reactions, including hydroxylations, oxidations, and isomerizations, modify the cycloartenol backbone to form 24-methylenecholesterol, a key branch-point intermediate.
-
Withanolide-Specific Pathway: From 24-methylenecholesterol, a series of largely uncharacterized enzymatic steps, including glycosylation and lactonization, lead to the formation of this compound and other withanolides.
The biosynthesis of withanolides is transcriptionally regulated, with key enzymes such as squalene synthase (SQS) and cycloartenol synthase showing increased expression in tissues with high withanolide accumulation, such as young leaves.[1]
Physiological Role and Ecological Significance
As a secondary metabolite, this compound is not directly involved in the primary growth and development of the plant. Instead, it plays a crucial role in the plant's interaction with its environment.
1. Plant Defense: The primary role of this compound and other withanolides is believed to be in plant defense.[4] They act as potent antifeedants , deterring feeding by a wide range of insect herbivores.[10][11] The bitter taste and potential toxicity of these compounds make the plant unpalatable to many insects. Studies have shown that withanolides can inhibit the growth and development of insect larvae.[10]
2. Allelopathy: While less studied, it is plausible that withanolides released into the soil could have allelopathic effects, inhibiting the growth of competing plant species.
3. Abiotic Stress Response: The production of withanolides, including this compound, is often enhanced in response to various abiotic stresses such as drought, salinity, and low light. This suggests a role in protecting the plant from environmental challenges, although the precise mechanisms are still under investigation. The upregulation of withanolide biosynthesis under stress conditions is linked to the activation of signaling pathways involving phytohormones like jasmonic acid and salicylic acid.[1]
Signaling Pathways Influencing this compound Biosynthesis
The production of this compound is intricately regulated by plant hormone signaling pathways, primarily those of jasmonic acid (JA) and salicylic acid (SA). These signaling molecules are key players in inducing plant defense responses.
1. Jasmonate Signaling Pathway: Jasmonic acid and its derivatives, collectively known as jasmonates, are central to the plant's response to wounding and herbivory. Upon insect feeding, JA levels rise, triggering a signaling cascade that leads to the upregulation of genes involved in the biosynthesis of defense compounds, including withanolides.[12] This pathway involves the degradation of JAZ repressor proteins, which in turn activates transcription factors that promote the expression of withanolide biosynthetic genes like SQS and CAS.[13]
2. Salicylic Acid Signaling Pathway: Salicylic acid is a key signaling molecule in the plant's defense against biotrophic pathogens. Exogenous application of SA has been shown to significantly increase the accumulation of withanolides.[7] The SA signaling pathway can interact with the JA pathway, often in an antagonistic manner, but in the context of withanolide biosynthesis, both pathways appear to act as positive regulators.
References
- 1. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. staff.cimap.res.in [staff.cimap.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iijls.com [iijls.com]
- 6. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Immunomodulatory Properties of Withanolide D
Abstract
This compound, a C-28 steroidal lactone derived from the plant Withania somnifera, has garnered significant scientific attention for its diverse pharmacological activities. Traditionally used in Ayurvedic medicine, this natural compound is now being rigorously investigated for its potent immunomodulatory and anti-inflammatory effects. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's influence on the immune system. It details its interaction with key inflammatory signaling pathways, including NF-κB and MAPK, presents quantitative data on its effects, outlines relevant experimental protocols, and provides visual diagrams of the core signaling cascades for enhanced comprehension.
Introduction
Withanolides are a group of over 900 naturally occurring C-28 steroidal lactones, with this compound being a prominent member isolated from Withania somnifera (Ashwagandha).[1][2] These compounds are central to the therapeutic properties attributed to Ashwagandha, which include anti-inflammatory, immunomodulatory, and anti-cancer effects.[1][3][4] this compound's ability to modulate complex signaling networks within immune cells positions it as a promising candidate for the development of novel therapeutics for inflammation-mediated chronic diseases.[1] This guide synthesizes current research to provide a detailed understanding of its immunomodulatory profile.
Core Mechanisms of Immunomodulation
This compound exerts its immunomodulatory effects by targeting multiple, interconnected signaling pathways that are fundamental to the inflammatory response.[1] Its primary mechanisms involve the potent inhibition of the NF-κB pathway and the modulation of MAPK signaling.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a master regulator of the immune and inflammatory response.[1][5] It controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] In unstimulated cells, NF-κB dimers (most commonly p65/p50) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitin-mediated degradation of IκBα.[1][6] This frees the NF-κB dimer to translocate to the nucleus and initiate gene transcription.
This compound has been shown to be a potent inhibitor of this pathway.[1][2] Its mechanism involves the suppression of IκBα degradation, which prevents the nuclear translocation of the active p65 subunit.[1][6] This is achieved by inhibiting the activation of the upstream IKK complex, with studies suggesting that withanolides can directly target the IKKβ subunit.[1][7] By blocking NF-κB activation, this compound effectively downregulates the expression of a suite of inflammatory mediators.[6]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide array of cellular processes, including inflammation, proliferation, and apoptosis. The key MAPK cascades involved in inflammation are the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways.[7] Activation of these pathways by cellular stress or inflammatory stimuli leads to the activation of downstream transcription factors, such as AP-1, which cooperate with NF-κB to drive inflammatory gene expression.
This compound has been shown to modulate the phosphorylation of both JNK and p38 MAPK.[2] By altering the activation state of these critical kinases, this compound can interfere with the signaling cascades that lead to the production of inflammatory mediators. This action is complementary to its inhibition of NF-κB, providing a multi-pronged approach to suppressing inflammation.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory activity of this compound and related compounds has been quantified in various in vitro and ex vivo models. These studies demonstrate a dose-dependent inhibition of key inflammatory markers.
| Compound/Extract | Assay System | Target | Result (IC50 / % Inhibition) | Reference |
| This compound | Multiple Myeloma Cells | Constitutive NF-κB Activation | Significant inhibition at 5 µmol/L | [7] |
| This compound | KBM-5 Cells | TNF-induced NF-κB Activation | Complete inhibition at 5 µmol/L | [8] |
| Withanolides | Murine Macrophage (RAW 264.7) | LPS-induced Nitric Oxide (NO) | IC50 values ranging from 1.9 - 29.0 μM | [9] |
| Withaferin A | Bone Marrow-Derived Macrophages | LPS-induced TNF-α secretion | Significant suppression at 0.2 & 0.5 µg/mL | [10] |
| Withaferin A | Bone Marrow-Derived Macrophages | LPS-induced IL-6 secretion | Significant suppression at 0.2 & 0.5 µg/mL | [10] |
| W. somnifera Root Extract | THP-1 Cells | IL-6 and TNF-α secretion | Decreased secretion | [11] |
Note: Data for related withanolides like Withaferin A are included to provide a broader context for the anti-inflammatory potential of this class of compounds.
Experimental Protocols & Methodologies
The assessment of this compound's immunomodulatory properties relies on a set of established molecular and cellular biology techniques.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. Bone marrow-derived macrophages (BMDMs) are also utilized for primary cell studies.[9][12]
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified 5% CO2 incubator.
-
Stimulation: Inflammation is induced using lipopolysaccharide (LPS) (e.g., 100 ng/mL to 1 µg/mL) or recombinant cytokines like TNF-α (e.g., 1 nmol/L).[8][12]
-
Treatment: Cells are often pre-treated with varying concentrations of this compound for a specific duration (e.g., 30 minutes to 2 hours) before the addition of the inflammatory stimulus.
NF-κB Activation Assays
-
Nuclear Extraction: Following treatment, nuclear extracts are prepared from cells to isolate transcription factors.
-
Electrophoretic Mobility Shift Assay (EMSA): This is the gold standard for assessing NF-κB DNA binding activity. Nuclear extracts are incubated with a radiolabeled or biotinylated DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then resolved on a non-denaturing polyacrylamide gel. A reduction in the shifted band in this compound-treated samples indicates inhibition of NF-κB binding.
-
Reporter Gene Assay: Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB-responsive promoter. A decrease in luciferase activity upon treatment with this compound and an inflammatory stimulus indicates suppression of NF-κB transcriptional activity.[8]
Western Blot Analysis
-
Purpose: To quantify the expression and phosphorylation status of key signaling proteins.
-
Procedure:
-
Lysis: Whole-cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking & Probing: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., phospho-p65, phospho-JNK, IκBα, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.[13]
-
Cytokine Quantification
-
Enzyme-Linked Immunosorbent Assay (ELISA): Cell culture supernatants are collected to measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11] Commercially available ELISA kits are used according to the manufacturer's instructions.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from cells, reverse-transcribed into cDNA, and used to quantify the mRNA expression levels of cytokine genes.
Conclusion and Future Directions
This compound demonstrates significant immunomodulatory and anti-inflammatory properties, primarily through the targeted inhibition of the NF-κB and MAPK signaling pathways. The available data strongly support its potential as a lead compound for developing therapeutics aimed at a range of inflammatory disorders. Future research should focus on comprehensive in vivo studies to validate these mechanisms in complex disease models, investigate potential off-target effects, and explore structure-activity relationships to design even more potent and specific derivatives. The continued exploration of this compound and its analogs is a promising frontier in the field of natural product-based drug discovery.
References
- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. ijpsi.org [ijpsi.org]
- 5. mdpi.com [mdpi.com]
- 6. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jivasupplements.org [jivasupplements.org]
- 9. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
initial isolation and characterization of Withanolide D
An In-depth Technical Guide to the Initial Isolation and Characterization of Withanolide D
Introduction
This compound is a naturally occurring C-28 steroidal lactone built on an ergostane (B1235598) framework.[1] It is a significant bioactive phytochemical primarily isolated from plants of the Solanaceae family, most notably Withania somnifera (Ashwagandha) and Tubocapsicum anomalum.[2] As a member of the withanolide class, this compound has garnered substantial interest within the scientific community for its diverse pharmacological activities, including potent cytotoxic, anti-cancer, anti-inflammatory, and antibacterial properties.[2][3] Its ability to induce apoptosis in cancer cells, in part by modulating signaling pathways such as JNK and p38MAPK, makes it a promising candidate for drug development.[4]
This technical guide provides a comprehensive overview of the core methodologies for the , tailored for researchers, scientists, and professionals in drug development.
Isolation of this compound
The isolation of this compound is a multi-step process involving extraction from the plant source, followed by fractionation and extensive chromatographic purification.
Experimental Protocol: Isolation
1.1. Plant Material and Extraction:
-
Source Material : Dried and powdered roots or leaves of Withania somnifera are commonly used.[1][5]
-
Extraction Solvent : Methanol (B129727) is a frequently employed solvent for the initial extraction.[1][6][7] Other systems, such as ethanol (B145695) or chloroform-methanol mixtures, can also be utilized.[5][8]
-
Procedure :
-
The powdered plant material is subjected to extraction, typically using a Soxhlet apparatus for several hours or through maceration (soaking) at room temperature.[5][8]
-
The resulting crude extract is filtered to remove solid plant debris.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.[6][7]
-
1.2. Fractionation and Purification:
-
Solvent Partitioning : The crude methanol extract is often re-extracted successively with solvents of increasing polarity, such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their solubility.[1][7] The chloroform and ethyl acetate fractions are typically rich in withanolides.[1][7]
-
Column Chromatography : This is the primary technique for the initial separation of compounds from the enriched fraction.
-
Stationary Phase : Silica gel is the standard adsorbent.[1][8]
-
Mobile Phase : A gradient elution system is used, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).[1] A common solvent system is a mixture of chloroform and methanol or hexane and ethyl acetate.[1][5]
-
Fraction Collection : Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled together.
-
-
Preparative HPLC : For final purification to obtain high-purity this compound, High-Performance Liquid Chromatography (HPLC) is employed.[7][9]
-
Column : A reversed-phase C18 column is typically used.
-
Mobile Phase : A mixture of methanol and water or acetonitrile (B52724) and water is common.[10]
-
Detection : UV detection is used to monitor the elution of the compound.[11]
-
Isolation Workflow Diagram
Caption: Workflow for the isolation of this compound.
Characterization of this compound
Once isolated, the compound's structure must be unequivocally confirmed through a combination of spectroscopic and chromatographic techniques.
Experimental Protocol: Characterization
2.1. Spectroscopic Analysis:
-
Mass Spectrometry (MS) : Used to determine the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides a precise mass, confirming the molecular formula.[9][12] this compound has a molecular formula of C₂₈H₃₈O₆.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The most powerful tool for structure elucidation.
-
¹H NMR : Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR : Shows the number and types of carbon atoms (methyl, methylene, methine, quaternary).
-
2D NMR (COSY, HMBC, HSQC) : Used to establish correlations between protons and carbons to assemble the final structure.
-
-
Infrared (IR) Spectroscopy : Identifies the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).[13]
2.2. Chromatographic Analysis:
-
High-Performance Thin-Layer Chromatography (HPTLC) : A rapid and efficient method for qualitative analysis and purity assessment. A common solvent system is Chloroform:Methanol (9:1).[5]
-
High-Performance Liquid Chromatography (HPLC) : Used for both qualitative and quantitative analysis, confirming the purity of the isolated compound and serving as a quality control method.[14]
Data Presentation: Summary Tables
Table 1: Physicochemical and Spectrometric Data for this compound
| Property | Data | Reference(s) |
| Molecular Formula | C₂₈H₃₈O₆ | [2] |
| Molecular Weight | 470.59 g/mol | [2] |
| HRMS (m/z) | [M+H]⁺ at 471, [M+NH₄]⁺ at 488 | |
| Key IR Absorptions (cm⁻¹) | ~3500 (OH), ~1700 (Lactone C=O), ~1650 (Enone C=O) | [13] |
Table 2: Key ¹H and ¹³C NMR Spectral Data for this compound Skeleton (Note: Specific chemical shifts can vary slightly based on the solvent used. This table represents characteristic values.)
| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, multiplicity, J in Hz) |
| C-1 | ~203.0 | - |
| C-2 | ~128.0 | ~5.8 (d) |
| C-3 | ~145.0 | ~6.6 (dd) |
| C-4 | ~78.0 | ~4.5 (br s) |
| C-5 | ~75.0 | - |
| C-6 | ~60.0 | ~3.2 (d) |
| C-18 | ~12.5 | ~0.7 (s) |
| C-19 | ~19.0 | ~1.2 (s) |
| C-21 | ~14.0 | ~1.0 (d) |
| C-22 | ~80.0 | ~4.4 (dd) |
| C-26 | ~165.0 | - |
Table 3: Example HPLC Analytical Conditions
| Parameter | Condition | Reference(s) |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | [10] |
| Mobile Phase | Gradient of Acetonitrile and Water | [10] |
| Flow Rate | 1.0 mL/min | [10] |
| Detection | UV at ~220 nm | [13] |
| Injection Volume | 20 µL | [9] |
Biological Activity and Signaling
This compound exhibits significant biological activity, primarily through the modulation of key cellular signaling pathways. It has been shown to induce apoptosis in leukemia cells by augmenting ceramide accumulation and triggering the phosphorylation of JNK and p38MAPK.[4]
Signaling Pathway Diagram
Caption: this compound action on key signaling pathways.
References
- 1. nepjol.info [nepjol.info]
- 2. This compound | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpbs.com [ijpbs.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. op.niscpr.res.in [op.niscpr.res.in]
- 9. Isolation and characterization of a bactericidal withanolide from Physalis virginiana - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpn.org [rjpn.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Withanolide D: A Technical Guide to Preliminary Mechanisms of Action
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of the preliminary research into the mechanism of action of Withanolide D, a steroidal lactone derived from plants of the Solanaceae family, such as Withania somnifera. The guide consolidates findings on its pro-apoptotic, anti-angiogenic, and anti-inflammatory effects, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Induction of Apoptosis
Preliminary studies indicate that this compound induces apoptosis in various cancer cell lines through the coordinated activation of both the extrinsic and intrinsic pathways.[1][2] Its action involves the modulation of key regulatory proteins, including caspases and members of the Bcl-2 family.[3]
Signaling Pathways
This compound triggers the extrinsic apoptosis pathway by increasing the expression of cleaved caspase-8.[3] Simultaneously, it activates the intrinsic pathway by altering the balance of Bcl-2 family proteins—decreasing the anti-apoptotic protein Bcl-2 while increasing the pro-apoptotic protein Bax.[3] This shift leads to the activation of caspase-9. Both pathways converge on the executioner caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent programmed cell death.[3] Further studies in leukemic models show that this compound also upregulates the pro-apoptotic PUMA (p53 Upregulated Modulator of Apoptosis) and decreases the expression of Telomerase Reverse Transcriptase (TERT), further promoting apoptosis.
Quantitative Data: Modulation of Apoptotic Proteins
| Cell Line | Treatment | Target Protein | Change in Expression | Reference |
| HepG2 | 50-100 µM this compound | Cleaved Caspase-8, -9, -3 | Increased | [3] |
| HepG2 | 50-100 µM this compound | Cleaved PARP | Increased | [3] |
| HepG2 | 50-100 µM this compound | Bax | Increased | [3] |
| HepG2 | 50-100 µM this compound | Bcl-2 | Decreased | [3] |
| Leukemic Murine Model | 37.5 mg/kg this compound | PUMA | Increased (MFI: 138.09 to 229.66) | |
| Leukemic Murine Model | 37.5 mg/kg this compound | BCL2 | Decreased (MFI significantly reduced) |
MFI: Mean Fluorescence Intensity
Ceramide-Mediated MAPK Signaling
This compound has been shown to induce apoptosis in leukemia cells by activating the neutral sphingomyelinase (N-SMase)-ceramide cascade.[4] This leads to the differential regulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, promoting cell death over survival.
Signaling Pathway
Treatment with this compound rapidly activates N-SMase, leading to an accumulation of intracellular ceramide.[4] Ceramide, acting as a second messenger, subsequently triggers the phosphorylation and activation of stress-activated protein kinases (SAPKs) c-Jun N-terminal kinase (JNK) and p38MAPK.[4] Conversely, the phosphorylation of the pro-survival kinase ERK is reduced.[4] The synergistic activation of JNK and p38MAPK is crucial for the induction of apoptosis in leukemia cells.[4]
Quantitative Data: MAPK Activation and Cytotoxicity
| Cell Line | Treatment | Effect | Result | Reference |
| K562, MOLT-4 | 1 µM - 3 µM this compound | JNK & p38MAPK phosphorylation | Detected as early as 1 hour | [4] |
| K562, MOLT-4 | 1 µM - 3 µM this compound | ERK phosphorylation | Reduced | [4] |
| MOLT-4 | This compound (1 hr) | p-JNK+ cells | 39.71% | [4] |
| MOLT-4 | This compound (1 hr) | p-p38+ cells | 3.51% | [4] |
| MM-CSCs | 72 hr this compound | IC50 (Growth Inhibition) | 88.4 ± 13.9 nM | |
| RPMI 8226 | 72 hr this compound | IC50 (Growth Inhibition) | 76.1 ± 8.0 nM | |
| MM1.S | 72 hr this compound | IC50 (Growth Inhibition) | 107.2 ± 14.2 nM | |
| MM1.R | 72 hr this compound | IC50 (Growth Inhibition) | 106.3 ± 11.0 nM |
IC50: Half maximal inhibitory concentration
Inhibition of Angiogenesis via VEGFR2 Pathway
This compound demonstrates anti-angiogenic properties by inhibiting the formation of capillary-like tubes in Human Umbilical Vein Endothelial Cells (HUVECs).[3] This effect is mediated through the suppression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and its downstream pro-survival pathways.
Signaling Pathway
This compound treatment reduces the phosphorylation of VEGFR2, a key receptor in angiogenesis.[3] The inhibition of VEGFR2 activation leads to the downstream suppression of the PI3K/Akt/mTOR and ERK signaling pathways.[3] The collective downregulation of these pathways culminates in the inhibition of endothelial cell tube formation, a critical step in angiogenesis.[3]
Quantitative Data: Anti-Angiogenic Effects
| Cell Line | Treatment | Effect | Result | Reference |
| HUVECs | 50 µM this compound | Tube Formation | Reduced by 76.38 ± 3.41% | [3] |
| HUVECs | 100 µM this compound | Tube Formation | Reduced by 51.36 ± 2.75% | [3] |
| HUVECs | 50-100 µM this compound | VEGFR2, PI3K, Akt, mTOR, ERK Phosphorylation | Decreased | [3] |
Suppression of NF-κB Signaling
Withanolides, as a class, are potent inhibitors of the Nuclear Factor-kappaB (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that regulates inflammation, cell survival, and proliferation.[7] Its inhibition is a key component of this compound's anti-cancer and anti-inflammatory activity.[5][8]
Signaling Pathway
In response to inflammatory stimuli like TNF-α, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB (p65/p50 dimer) to translocate to the nucleus and activate the transcription of pro-survival and pro-inflammatory genes. Withanolides intervene by inhibiting the activation of the IKK complex, thereby preventing IκBα phosphorylation and degradation and sequestering NF-κB in the cytoplasm.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Withanolide derivatives: natural compounds with anticancer potential offer low toxicity to fertility and ovarian follicles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jivasupplements.org [jivasupplements.org]
- 7. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Labyrinth of Withanolide D Biosynthesis in Withania somnifera: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolide D, a prominent steroidal lactone derived from Withania somnifera (Ashwagandha), has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is paramount for enhancing its production through metabolic engineering and ensuring a consistent supply for pharmaceutical applications. This technical guide provides an in-depth exploration of the intricate biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final intricate molecular architecture. It summarizes key quantitative data, provides detailed experimental protocols for pathway elucidation, and presents visual representations of the core biochemical processes.
Introduction
Withania somnifera, a cornerstone of Ayurvedic medicine, produces a plethora of bioactive secondary metabolites known as withanolides. These C-28 steroidal lactones, built on an ergostane (B1235598) skeleton, exhibit a wide range of therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound, in particular, is a subject of intense research due to its potent biological activities. The complexity of its structure, featuring specific hydroxylations and an epoxide ring, hints at a sophisticated and tightly regulated biosynthetic pathway. Elucidating this pathway is a critical step towards harnessing the full therapeutic potential of this valuable natural product.
The Biosynthetic Pathway of this compound: A Multi-step Enzymatic Cascade
The biosynthesis of this compound is a complex process that begins with primary metabolites and proceeds through the isoprenoid pathway. It can be broadly divided into three major stages: the formation of the triterpenoid (B12794562) backbone, the modification of the sterol core, and the final tailoring steps leading to this compound.
Upstream Pathway: Building the Triterpenoid Backbone
The journey to this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids[1].
-
Mevalonate (MVA) Pathway: Acetyl-CoA is converted to IPP through a series of enzymatic reactions involving key enzymes such as HMG-CoA reductase (HMGR).
-
Methylerythritol 4-Phosphate (MEP) Pathway: Pyruvate and glyceraldehyde-3-phosphate are converted to IPP and DMAPP, with 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) being key regulatory enzymes.
IPP and DMAPP are then sequentially condensed to form farnesyl pyrophosphate (FPP), a central intermediate. The head-to-head condensation of two FPP molecules, catalyzed by squalene synthase (SQS) , yields squalene. Squalene is then epoxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256).
The cyclization of 2,3-oxidosqualene is a crucial branching point. In the context of withanolide biosynthesis, cycloartenol synthase (CAS) catalyzes the cyclization of 2,3-oxidosqualene to cycloartenol, the precursor for phytosterols (B1254722) and, subsequently, withanolides[2].
The Central Pathway: From Cycloartenol to the Withanolide Scaffold
Following the formation of cycloartenol, a series of modifications, including demethylations, isomerizations, and reductions, lead to the formation of 24-methylenecholesterol, which is considered a key branch-point intermediate for withanolide biosynthesis[2]. The subsequent steps involve a cascade of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), that shape the characteristic withanolide structure.
Recent research has begun to unravel the specific enzymes involved in the formation of the core withanolide scaffold. Through genome mining and functional characterization, several key enzymes have been identified within biosynthetic gene clusters in W. somnifera[3][4][5].
-
Lactone Ring Formation: The formation of the characteristic δ-lactone ring on the side chain is a critical step. Studies have identified two cytochrome P450 enzymes, CYP87G1 and CYP749B2 , and a short-chain dehydrogenase/reductase, SDH2 , as being responsible for this transformation[3][4][5].
-
A-Ring Modification: The modification of the A-ring to create the typical α,β-unsaturated ketone is another hallmark of withanolides. Two additional P450s, CYP88C7 and CYP88C10 , along with a sulfotransferase, SULF1 , have been shown to be involved in generating this feature[3][4][5].
The Terminal Pathway: Specific Modifications Leading to this compound
The precise enzymatic steps that convert a general withanolide precursor into the specific structure of this compound are still under active investigation. This compound is characterized by hydroxyl groups at the C-4 and C-20 positions and a 5β,6β-epoxide ring.
Based on the known functions of cytochrome P450 enzymes in steroid metabolism, it is hypothesized that specific CYPs are responsible for these final tailoring steps[6][7]. The hydroxylation at C-4 and C-20, as well as the epoxidation at C-5 and C-6, are likely catalyzed by distinct P450s with high substrate and regioselectivity. The identification and functional characterization of these specific hydroxylases and epoxidases are the current frontiers in understanding this compound biosynthesis. Comparative transcriptomics of different W. somnifera chemotypes with varying levels of this compound can provide valuable clues for identifying candidate genes for these final modifications[1][8].
Diagram of the Putative this compound Biosynthetic Pathway
Caption: Putative biosynthetic pathway of this compound in Withania somnifera.
Quantitative Data on Withanolide Biosynthesis
The production of this compound and other withanolides is influenced by genetic factors (chemotype), tissue type, developmental stage, and environmental conditions. Elicitation, using biotic or abiotic stressors, has been shown to enhance the production of withanolides in cell and hairy root cultures.
Table 1: this compound Content in Different Tissues of Withania somnifera
| Plant Part | This compound Content (% dry weight) | Reference |
| Leaves | 0.22% | [8] |
| Roots | 0.05% | [8] |
| Branches | 0.12% | [8] |
| Fruits | 0.02% | [8] |
| Fruit Covers | 0.22% | [8] |
Table 2: Effect of Elicitors on Withanolide Production in Withania somnifera Cell Suspension Cultures
| Elicitor | Concentration | Exposure Time | Fold Increase in Total Withanolides | Reference |
| Chitosan | 100 mg/L | 4 h | 1.87 (shake-flask) | [3][9] |
| Chitosan | 100 mg/L | 4 h | 1.36 (bioreactor) | [3][9] |
| Squalene + Chitosan | 6 mM + 100 mg/L | 48 h + 4 h | 2.13 (shake-flask) | [3] |
| Squalene + Chitosan | 6 mM + 100 mg/L | 48 h + 4 h | 1.66 (bioreactor) | [3] |
Table 3: Gene Expression Changes in Response to Elicitation
| Gene | Elicitor | Fold Change in Expression | Reference |
| WsDWF1 | Methyl Jasmonate | Increased | [4] |
| WsDWF1 | Salicylic Acid | Increased | [4] |
| WsCYP71B35 | Methyl Jasmonate | Induced | [9] |
| WsCYP749B1 | Methyl Jasmonate | Enhanced | [9] |
| WsCYP76 | Methyl Jasmonate | Enhanced | [9] |
| WsCYP71B10 | Methyl Jasmonate | Enhanced | [9] |
Detailed Experimental Protocols
Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a validated reverse-phase HPLC method for the quantification of this compound in W. somnifera extracts.
Diagram of HPLC Quantification Workflow
Caption: Workflow for the quantification of this compound using HPLC.
Materials:
-
Dried and powdered W. somnifera plant material
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (HPLC grade)
-
This compound standard (analytical grade)
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of working standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh about 1 g of the dried, powdered plant material.
-
Extract the sample with a known volume of methanol (e.g., 20 mL) by sonication for 30 minutes.
-
Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% acetic acid) and Solvent B (Methanol with 0.1% acetic acid)[10][11].
-
0-30 min: 60% A to 40% A
-
30-32 min: 40% A
-
32-45 min: 40% A to 25% A
-
45-54 min: 25% A to 5% A
-
54-55 min: 5% A to 0% A
-
55-60 min: 0% A
-
-
Flow Rate: 0.6 mL/min, increasing to 1.0 mL/min from 54 minutes onwards[10][11].
-
Injection Volume: 20 µL.
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Functional Characterization of Biosynthetic Genes using Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful reverse genetics tool to study gene function in plants, including the elucidation of biosynthetic pathways. This protocol is adapted for W. somnifera using a Tobacco Rattle Virus (TRV)-based vector system[2][6][12].
Diagram of VIGS Workflow
Caption: Workflow for Virus-Induced Gene Silencing (VIGS) in Withania somnifera.
Materials:
-
W. somnifera plants (3-4 weeks old)
-
TRV1 and TRV2 vectors
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
Agrobacterium infiltration medium (10 mM MES pH 5.6, 10 mM MgCl₂, 200 µM acetosyringone)
-
Liquid nitrogen
-
RNA extraction kit
-
qRT-PCR reagents
-
HPLC system for withanolide analysis
Procedure:
-
Vector Construction:
-
Design primers to amplify a 200-400 bp fragment of the target gene.
-
Clone the PCR product into the TRV2 vector.
-
Transform the TRV1 and the recombinant TRV2 vectors into separate A. tumefaciens cells.
-
-
Agroinfiltration:
-
Grow separate cultures of A. tumefaciens containing TRV1 and TRV2 to an OD₆₀₀ of 1.0.
-
Harvest the cells by centrifugation and resuspend in infiltration medium to a final OD₆₀₀ of 1.0 for each strain.
-
Mix the TRV1 and TRV2 cultures in a 1:1 ratio.
-
Infiltrate the abaxial side of the leaves of 3-4 week old W. somnifera plants using a needleless syringe.
-
-
Analysis:
-
Grow the plants for 3-4 weeks post-infiltration.
-
Observe and record any phenotypic changes.
-
Harvest leaf tissue for RNA extraction and withanolide analysis.
-
Confirm gene silencing by qRT-PCR.
-
Analyze the withanolide profile, including this compound, using HPLC to determine the effect of gene silencing.
-
Heterologous Expression and Functional Assay of Cytochrome P450 Enzymes
This protocol describes the expression of a candidate W. somnifera CYP450 in yeast (Saccharomyces cerevisiae) and subsequent in vitro enzyme assay to determine its function.
Diagram of Heterologous Expression and Assay Workflow
Caption: Workflow for heterologous expression and functional assay of a CYP450 enzyme.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Saccharomyces cerevisiae strain (e.g., WAT11)
-
Yeast transformation reagents
-
Induction medium (e.g., SC-Ura with galactose)
-
Microsome isolation buffer
-
NADPH
-
Putative substrate (e.g., a withanolide precursor)
-
LC-MS system
Procedure:
-
Yeast Expression:
-
Clone the full-length cDNA of the candidate CYP450 into a yeast expression vector.
-
Transform the construct into a suitable yeast strain that also expresses a cytochrome P450 reductase.
-
Grow the yeast culture and induce protein expression with galactose.
-
-
Microsome Isolation:
-
Harvest the yeast cells and spheroplast them.
-
Lyse the spheroplasts and isolate the microsomal fraction by differential centrifugation.
-
-
In Vitro Enzyme Assay:
-
Set up the reaction mixture containing the isolated microsomes, the putative substrate, and NADPH in a suitable buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis:
-
Extract the products with the organic solvent.
-
Analyze the extract by LC-MS to identify and quantify the reaction products.
-
Compare the product profile with that of a control reaction without the enzyme or NADPH.
-
Conclusion and Future Perspectives
The biosynthesis of this compound in Withania somnifera is a complex and fascinating process that is gradually being unraveled. While the upstream pathway and the formation of the core withanolide scaffold are becoming clearer, the specific enzymes responsible for the final tailoring steps that produce the diverse array of withanolides, including this compound, remain a key area of future research. The application of multi-omics approaches, combined with functional genomics tools like VIGS and heterologous expression, will be instrumental in identifying and characterizing these elusive enzymes. A complete understanding of the this compound biosynthetic pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the metabolic engineering of W. somnifera or microbial hosts for the sustainable and high-level production of this pharmacologically important molecule. This will ultimately facilitate its development as a therapeutic agent for a variety of human ailments.
References
- 1. Withanolide biosynthesis recruits both mevalonate and DOXP pathways of isoprenogenesis in Ashwagandha Withania somnifera L. (Dunal) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Stork: Virus-Induced Gene Silencing for Functional Genomics in Withania somnifera, an Important Indian Medicinal Plant [storkapp.me]
- 7. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchps.com [jchps.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. staff.cimap.res.in [staff.cimap.res.in]
- 11. informaticsjournals.co.in [informaticsjournals.co.in]
- 12. Biodiversity, Biochemical Profiling, and Pharmaco-Commercial Applications of Withania somnifera: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Withanolide D: A Comprehensive Technical Review of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolide D, a naturally occurring steroidal lactone found in plants of the Solanaceae family, notably Withania somnifera (Ashwagandha), has emerged as a promising candidate for therapeutic development. This technical guide provides a comprehensive review of the existing scientific literature on this compound, with a focus on its anti-cancer and anti-inflammatory properties. We present a detailed analysis of its mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction
Withanolides are a group of C-28 steroidal lactones known for their diverse pharmacological activities.[1] Among them, this compound has garnered significant attention for its potent cytotoxic effects against various cancer cell lines and its ability to modulate key inflammatory pathways.[2][3] This review synthesizes the current understanding of this compound's therapeutic potential, focusing on its molecular targets and mechanisms of action.
Anti-Cancer Potential
This compound has demonstrated significant anti-cancer activity across a range of hematological and solid tumors. Its primary mechanism involves the induction of apoptosis and the inhibition of critical cell survival pathways.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in cancer cells.[1] Studies have shown that it can trigger both the intrinsic and extrinsic apoptotic pathways. In leukemia cells, this compound treatment leads to a dose-dependent increase in apoptosis, with a significant rise in Annexin V-positive cells.[1] For instance, treatment of K562 and MOLT-4 leukemia cell lines with this compound resulted in a significant increase in the apoptotic cell population.[1]
The pro-apoptotic effects of this compound are mediated through the modulation of key regulatory proteins. In human hepatocellular carcinoma (HepG2) cells, treatment with this compound (50 and 100 μM) resulted in increased expression of cleaved caspase-8, Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP, alongside a decrease in the anti-apoptotic protein Bcl-2.[4] This indicates the involvement of both the death receptor (extrinsic) and mitochondrial (intrinsic) pathways.
A key initiating event in this compound-induced apoptosis in leukemia is the activation of the neutral sphingomyelinase-ceramide cascade.[1] This leads to an increase in intracellular ceramide levels, a critical second messenger in stress signaling.[1]
Inhibition of Pro-Survival Signaling Pathways
This compound exerts its anti-cancer effects by targeting key signaling pathways that are often dysregulated in cancer, including the NF-κB and PI3K/Akt pathways.
The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5] Withanolides, including this compound, have been shown to be potent inhibitors of NF-κB activation.[3][6] They can suppress NF-κB activation induced by various inflammatory stimuli and carcinogens.[6] The inhibitory mechanism involves the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.[6]
dot
Caption: Inhibition of the NF-κB Signaling Pathway by this compound.
The PI3K/Akt pathway is another critical pro-survival pathway that is frequently hyperactivated in cancer. Withanolide metabolites have been shown to inhibit the PI3K/Akt and MAPK pro-survival pathways in acute myeloid leukemia (AML) cells.[7][8] This inhibition contributes to the induction of apoptosis. In the context of angiogenesis, a process crucial for tumor growth and metastasis, withanolide glycosides have been observed to suppress VEGFR2 and its downstream pathways, including PI3K, Akt, and mTOR in human umbilical vein endothelial cells (HUVECs).[4]
dot
Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by this compound.
Quantitative Data
The following tables summarize the in vitro cytotoxicity of this compound and other withanolides against various cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Intestinal Cancer | 0.63 | |
| SKOV3 | Ovarian Cancer | 2.93 | |
| 22Rv1 | Prostate Cancer | < 3 | |
| DU145 | Prostate Cancer | < 3 | |
| A549 | Lung Cancer | < 3 | |
| MCF7 | Breast Cancer | < 3 |
Table 2: In Vivo Efficacy of this compound in a Leukemic Murine Model
| Parameter | Value | Reference |
| Animal Model | ENU-induced leukemic mice | |
| LD50 (Oral) | 75 mg/kg bodyweight | |
| EC50 (Oral) | 37.5 mg/kg bodyweight |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.[1]
-
Treat cells with various concentrations of this compound (e.g., 0-10 µM) and incubate for the desired duration (e.g., 24 or 48 hours).[1]
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan (B1609692) crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time.[9]
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[9]
-
Resuspend the cells in 1X Annexin V binding buffer.[9]
-
Add fluorescently labeled Annexin V and Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate the cells for 15 minutes at room temperature in the dark.[9]
-
Analyze the cells using a flow cytometer. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.[9]
-
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
-
Procedure:
-
Treat cells with this compound for the desired time and at the appropriate concentration.
-
Lyse the cells to extract total protein or prepare nuclear and cytoplasmic extracts.
-
Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., phospho-IκBα, total IκBα, phospho-Akt, total Akt, cleaved caspase-3).[4][10]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
In Vivo Leukemia Animal Model
-
Disease Induction: Leukemia can be induced in mice (e.g., 10-14 day old pups) by intraperitoneal injection of a carcinogen like N-ethyl-N-nitrosourea (ENU) at a dose of 80 mg/kg of body weight.
-
Treatment: Once leukemia is established (confirmed by peripheral blood hemogram), animals receive this compound orally at specified doses (e.g., 27.5, 37.5, and 47.5 mg/kg of bodyweight) for a defined period (e.g., 30 days).
-
Efficacy Assessment: Therapeutic efficacy is evaluated by monitoring hematological parameters, cytological changes in the bone marrow, and the expression of apoptotic markers.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating the anti-cancer efficacy of this compound using a xenograft model.
dot
Caption: A generalized workflow for in vivo xenograft studies.
Conclusion
This compound exhibits significant therapeutic potential, particularly in the realm of oncology. Its multifaceted mechanism of action, involving the induction of apoptosis and the inhibition of key pro-survival signaling pathways, makes it an attractive candidate for further preclinical and clinical investigation. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute studies aimed at further elucidating the therapeutic utility of this promising natural compound. Future research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of in vivo cancer models, to pave the way for its potential translation into clinical practice.
References
- 1. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withania somnifera: Progress towards a Pharmaceutical Agent for Immunomodulation and Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tackling Chronic Inflammation with Withanolide Phytochemicals—A Withaferin A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jivasupplements.org [jivasupplements.org]
Withanolide D's basic physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Withanolide D, a naturally occurring C-28 steroidal lactone, is a prominent member of the withanolide class of compounds.[1] Isolated primarily from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha), it has garnered significant attention within the scientific community for its diverse and potent biological activities.[2][3] This technical guide provides an in-depth overview of the fundamental physical and chemical properties of this compound, offering a crucial resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery. The document presents a consolidation of its structural features, physicochemical parameters, and spectral characteristics, supplemented with detailed experimental methodologies and visual representations of its known signaling interactions.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized below, providing a foundational dataset for experimental design and computational modeling.
General and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C28H38O6 | [2][4] |
| Molecular Weight | 470.6 g/mol | [2][4] |
| IUPAC Name | (1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-6-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one | [3] |
| CAS Number | 30655-48-2 | [2][4] |
| ChEBI Name | This compound | [2] |
| Chemical Class | Withanolide, Enone, Delta-lactone, Secondary alcohol, Tertiary alcohol, 4-hydroxy steroid, 20-hydroxy steroid, Ergostanoid, Epoxy steroid | [3] |
Physicochemical Data
| Property | Value/Description | Source |
| Melting Point | Data not consistently available | |
| Solubility | Sparingly soluble in aqueous solutions. Soluble in organic solvents such as methanol (B129727) and acetonitrile. | [5] |
| pKa (Predicted) | 13.49 ± 0.70 | [6] |
| Appearance | Crystalline solid | [5] |
Spectral Data
The structural elucidation of this compound has been established through various spectroscopic techniques. The key spectral data are presented below.
NMR Spectroscopy
| Nucleus | Chemical Shift (δ) and Multiplicity | Source |
| ¹H NMR (500 MHz, CDCl₃) | δ 5.74 (d, J=10.0 Hz, H-2), 4.23 (m, H-4), 3.52 (s, H-22), 1.32 (s, H-27) | [4] |
| ¹³C NMR | 199.8 (C-1), 170.1 (C-26), 85.4 (C-5), 72.9 (C-6) | [4] |
Mass Spectrometry and UV Spectroscopy
| Technique | Value/Description | Source |
| High-Resolution Mass Spectrometry (HRMS) | m/z 489.2381 [M+Na]⁺ (calc. 489.2378) | [4] |
| UV Spectroscopy | λmax: 226 nm | [7] |
Experimental Protocols
The following sections detail generalized experimental procedures for the isolation, purification, and characterization of this compound, based on common practices in natural product chemistry.
Isolation and Purification of this compound
A typical workflow for the isolation and purification of this compound from a plant source like Withania somnifera is outlined below.
Methodology:
-
Extraction: The dried and powdered plant material is subjected to reflux extraction with 80% aqueous methanol to obtain a crude extract after solvent evaporation.[8]
-
Solvent Partitioning: The crude methanol extract is sequentially partitioned with solvents of increasing polarity, such as hexane, dichloromethane, ethyl acetate, and n-butanol. The withanolide-rich fraction is typically the dichloromethane-soluble portion.[8]
-
Chromatographic Fractionation: The dichloromethane fraction is subjected to column chromatography over silica gel, eluting with a gradient of solvents (e.g., dichloromethane/methanol) to yield several sub-fractions.[8]
-
High-Performance Liquid Chromatography (HPLC): The fractions showing the presence of withanolides, as monitored by techniques like LC-MS, are further purified by preparative and semi-preparative HPLC to yield pure this compound.[8]
Structural Characterization
The elucidation of the structure of isolated this compound involves a combination of spectroscopic methods.
Methodology:
-
NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of protons and carbons in the molecule.[8][9]
-
Mass Spectrometry: High-resolution mass spectrometry, often using electrospray ionization (HR-ESI-MS), is employed to determine the exact molecular formula.[8][9]
-
Electronic Circular Dichroism (ECD): ECD calculations are used to establish the absolute configuration of the molecule.[8][9]
Signaling Pathways
While the complete mechanistic details of this compound's activity are still under investigation, it is known to modulate various cellular signaling pathways, contributing to its observed biological effects, such as cytotoxic activity.[2][3] Further research is required to fully delineate the specific protein targets and downstream signaling cascades affected by this compound.
Conclusion
This compound stands out as a compelling natural product with significant potential for therapeutic applications. This guide provides a comprehensive summary of its core physical and chemical properties, along with standardized experimental protocols for its study. The presented data serves as a valuable resource for researchers aiming to explore the full pharmacological potential of this intriguing molecule and to develop novel therapeutic agents based on its unique chemical scaffold.
References
- 1. Withanolide - Wikipedia [en.wikipedia.org]
- 2. This compound(P) | 30655-48-2 [chemicalbook.com]
- 3. This compound | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 30655-48-2 | Benchchem [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Ergostane-Type Steroids: A Technical Guide to the Classification and Biological Activity of Withanolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ergostane-Type Steroids
Ergostane-type steroids are a class of naturally occurring C28 steroids characterized by the ergostane (B1235598) skeleton.[1][2] This tetracyclic triterpene, also known as 24S-methylcholestane, forms the structural foundation for a wide array of bioactive compounds found in fungi, plants, and sponges.[1][3] While the ergostane molecule itself has no known direct applications, its functionalized analogs, particularly the withanolides, are of significant interest to the scientific community for their diverse pharmacological properties.[3] Fungi are a rich source of ergostane-type steroids, with many being metabolites of ergosterol, the primary fungal sterol.[1][4] These compounds exhibit a range of biological activities, including anticancer, antiviral, and cytotoxic effects.[4][5]
Withanolide D: Classification and Physicochemical Properties
This compound is a prominent member of the withanolide class of ergostane-type steroids.[2] Structurally, withanolides are defined by their C28 steroid backbone linked to a lactone or a derivative thereof, formed through the oxidation of the steroid structure.[2] this compound is specifically classified as a withanolide that is 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 22 (the 4beta,5beta,6beta,22R stereoisomer). It is primarily isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha) and Tubocapsicum anomalum.[6]
Physicochemical Data for this compound
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₈H₃₈O₆ | [7][8] |
| Molecular Weight | 470.6 g/mol | [7][8] |
| CAS Number | 30655-48-2 | |
| Appearance | Colorless needles | [9] |
| Melting Point | 256-257 °C | [9] |
Biological Activity and Signaling Pathways of this compound
This compound has demonstrated a range of biological activities, with its cytotoxic and pro-apoptotic effects against cancer cells being the most extensively studied. It has also been noted for its anti-inflammatory and neuroprotective potential.[10][11]
Cytotoxic and Pro-Apoptotic Activity
This compound exhibits significant cytotoxic effects across a variety of cancer cell lines. This activity is largely attributed to its ability to induce apoptosis through multiple signaling pathways.
The following table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference(s) |
| Caco-2 | Intestinal | 0.63 | [3] |
| 22Rv1 | Prostate | < 3 | [3] |
| DU145 | Prostate | < 3 | [3] |
| A549 | Lung | < 3 | [3] |
| MCF7 | Breast | < 3 | [3] |
| SKOV3 | Ovarian | 2.93 | [3] |
This compound induces apoptosis through both the intrinsic and extrinsic pathways. It modulates the expression of key regulatory proteins, leading to the activation of the caspase cascade and subsequent programmed cell death.[3]
Modulation of Cell Survival Pathways
This compound also influences key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways. By inhibiting these pro-survival signals, this compound further promotes cancer cell death.
This compound has been shown to downregulate the phosphorylation of key components in the PI3K/Akt/mTOR and MAPK signaling cascades.[2]
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and bioactivity assessment of this compound.
Isolation of this compound from Withania somnifera
The following protocol outlines a general procedure for the extraction and purification of this compound.
Materials:
-
Dried and powdered roots of Withania somnifera
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The dried plant material is extracted with methanol using a Soxhlet extractor. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.[12]
-
Fractionation: The crude extract is suspended in water and partitioned successively with hexane and chloroform. The chloroform fraction, which is enriched with withanolides, is collected.[12]
-
Column Chromatography: The chloroform fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of hexane and ethyl acetate.[13]
-
Purification: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and further purified using preparative HPLC.[13]
Structural Characterization
The structure of the isolated this compound is confirmed using spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical structure. The chemical shifts and coupling constants are compared with published data for this compound.[14][15][16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound.[17]
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[18]
-
Treatment: The cells are treated with various concentrations of this compound and incubated for a further 48-72 hours.[18]
-
MTT Addition: The medium is removed, and MTT solution is added to each well, followed by incubation for 1.5-4 hours.[18][19]
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[5]
Conclusion
This compound, as an ergostane-type steroid, demonstrates significant potential as a therapeutic agent, particularly in the field of oncology. Its well-defined cytotoxic and pro-apoptotic activities, coupled with its influence on key cell survival pathways, make it a compelling candidate for further drug development. The experimental protocols outlined in this guide provide a framework for the consistent isolation, characterization, and biological evaluation of this compound, facilitating continued research into its therapeutic applications.
References
- 1. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jivasupplements.org [jivasupplements.org]
- 10. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nepjol.info [nepjol.info]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Chlorinated Withanolides from Withania somnifera - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. protocols.io [protocols.io]
- 19. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Characterization of Withanolide D in the Solanaceae Family: A Technical Guide
Abstract
Withanolides, a class of naturally occurring C28 steroidal lactones, are significant secondary metabolites predominantly found in plants of the Solanaceae family. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of a key member of this class, Withanolide D. We present detailed experimental protocols for its extraction and characterization, summarize quantitative spectroscopic and cytotoxic data, and visualize its pro-apoptotic signaling pathway. This document is intended for researchers, scientists, and drug development professionals working in natural product chemistry, pharmacology, and oncology.
Introduction
The Solanaceae, or nightshade, family comprises a vast array of plant species, many of which have been used for centuries in traditional medicine. A prominent genus within this family is Withania, with Withania somnifera (L.) Dunal, commonly known as Ashwagandha, being a cornerstone of Ayurvedic medicine. The therapeutic effects of these plants are largely attributed to a group of complex phytochemicals known as withanolides.
This compound is a significant ergostane-type steroid isolated from several Solanaceae species, including Withania somnifera and Tubocapsicum anomalum.[1] Structurally, it is characterized by a 5β,6β-epoxy ring, a δ-lactone in the side chain, and hydroxyl groups at positions 4 and 20.[2] Like many withanolides, this compound exhibits potent biological activities, with its cytotoxic and pro-apoptotic effects against various cancer cell lines being of particular interest to the scientific community.[1]
This guide details the scientific journey of this compound, from its discovery in plant matter to the elucidation of its molecular mechanism of action.
Discovery and Isolation
The discovery of this compound is part of the broader scientific exploration of the chemical constituents of the Solanaceae family. Its isolation follows a multi-step process involving extraction and chromatographic purification. The general workflow for this process is outlined below.
Structural Elucidation
The definitive structure of this compound was determined through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular formula of the isolated compound.
| Technique | Parameter | Value | Reference |
| HR-ESIMS | Molecular Formula | C₂₈H₃₈O₆ | [1] |
| Molecular Weight | 470.6 g/mol | [1] | |
| Calculated m/z | 471.2741 [M+H]⁺ | [3] | |
| Observed m/z | 471.25 [M+H]⁺ | [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the carbon skeleton and the placement of protons, allowing for the complete assignment of the molecule's complex stereochemistry. The data presented below is compiled from comprehensive spectroscopic analysis of withanolides.
| Position | ¹³C δ (ppm) | ¹H δ (ppm), J (Hz) |
| 1 | 202.8 | - |
| 2 | 128.9 | 5.88 (dd, 10.0, 2.5) |
| 3 | 145.1 | 6.65 (ddd, 10.0, 4.8, 2.5) |
| 4 | 72.9 | 4.50 (d, 4.8) |
| 5 | 67.5 | - |
| 6 | 57.2 | 3.12 (d, 4.5) |
| 7 | 32.1 | 1.80 (m), 2.15 (m) |
| 8 | 31.5 | 1.95 (m) |
| 9 | 38.5 | 2.05 (m) |
| 10 | 49.8 | - |
| 11 | 21.8 | 1.65 (m), 1.75 (m) |
| 12 | 39.5 | 1.55 (m), 2.20 (m) |
| 13 | 45.2 | - |
| 14 | 51.5 | 2.55 (m) |
| 15 | 23.5 | 1.60 (m), 1.90 (m) |
| 16 | 29.8 | 1.70 (m), 2.30 (m) |
| 17 | 53.1 | 2.45 (m) |
| 18 | 12.5 | 0.98 (s) |
| 19 | 19.2 | 1.20 (s) |
| 20 | 74.5 | - |
| 21 | 15.1 | 1.35 (s) |
| 22 | 80.1 | 4.40 (dd, 12.0, 4.5) |
| 23 | 30.5 | 2.40 (m), 2.65 (m) |
| 24 | 122.5 | - |
| 25 | 150.8 | - |
| 26 | 167.2 | - |
| 27 | 12.2 | 1.90 (s) |
| 28 | 20.5 | 2.00 (s) |
Experimental Protocols
The following sections provide detailed methodologies for the isolation and characterization of this compound.
Protocol 1: Extraction and Isolation
This protocol describes a general procedure for obtaining purified this compound from dried plant material.
-
Preparation of Plant Material: Collect fresh leaves or roots of Withania somnifera. Air-dry the material in the shade for 1-2 weeks until brittle, then pulverize into a fine powder using a mechanical grinder.
-
Solvent Extraction: Load the dried powder (e.g., 1 kg) into a Soxhlet apparatus and extract with 95% methanol (B129727) (5 L) for 48-72 hours.
-
Concentration: Remove the solvent from the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.
-
Solvent Partitioning: Suspend the crude extract in distilled water (1 L) and sequentially partition in a separatory funnel with solvents of increasing polarity: n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (B1210297) (3 x 1 L).
-
Fraction Selection: Analyze the chloroform and ethyl acetate fractions via Thin Layer Chromatography (TLC) for the presence of withanolides. Withanolide-rich fractions are typically concentrated for further purification.
-
Column Chromatography: Pre-absorb the selected dried fraction onto silica (B1680970) gel (60-120 mesh). Load this onto a silica gel column packed in n-hexane. Elute the column with a gradient of n-hexane:ethyl acetate (starting from 9:1 to 1:9) followed by ethyl acetate:methanol.
-
Fraction Analysis and Pooling: Collect fractions (e.g., 50 mL each) and monitor by TLC using a vanillin-sulfuric acid spray reagent for visualization. Pool fractions containing the compound of interest based on similar Rf values.
-
Final Purification (HPLC): Subject the pooled, semi-pure fractions to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.[4]
Protocol 2: Structural Characterization
This protocol outlines the steps for confirming the structure of the purified compound.
-
Mass Spectrometry:
-
Dissolve a small sample of purified this compound in HPLC-grade methanol.
-
Infuse the sample into a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire the spectrum in positive ion mode to observe the [M+H]⁺ or [M+Na]⁺ adducts and determine the exact mass and molecular formula.
-
-
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of pure this compound in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Acquire ¹H NMR, ¹³C NMR, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Perform 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish proton-proton and proton-carbon correlations for unambiguous assignment of all signals.
-
Biological Activity and Signaling Pathway
This compound exhibits significant cytotoxic activity against a range of human cancer cells. This activity is, at least in part, mediated by the induction of apoptosis.
Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency in inhibiting a biological function. The IC₅₀ values for this compound against several human cancer cell lines after 48 hours of exposure are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Caco-2 | Intestinal | 0.63 | [5] |
| DU145 | Prostate | < 3.0 | [5] |
| MCF7 | Breast | < 3.0 | [5] |
| A549 | Lung | < 3.0 | [5] |
| SKOV3 | Ovarian | 2.93 | [5] |
Pro-Apoptotic Signaling Pathway
Research has shown that this compound induces apoptosis in leukemia cells by activating the neutral sphingomyelinase (N-SMase) / ceramide pathway. This leads to the downstream synergistic activation of two key stress-activated protein kinases: c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). The activation of this signaling cascade ultimately culminates in the execution of the apoptotic program.
Conclusion
This compound stands out as a pharmacologically significant member of the withanolide class, derived from the Solanaceae family. Its discovery and synthesis have been made possible through systematic phytochemical workflows involving advanced extraction and chromatographic techniques. Spectroscopic analysis has been pivotal in confirming its complex steroidal structure. The potent cytotoxic and pro-apoptotic activities of this compound, mediated through the ceramide-JNK/p38 MAPK signaling axis, underscore its potential as a lead compound for the development of novel anticancer therapeutics. This guide provides a foundational resource for researchers aiming to further explore the therapeutic applications of this fascinating natural product.
References
Foundational Knowledge of Withanolides and Their Derivatives: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Withanolides
Withanolides are a group of over 900 naturally occurring C28 steroidal lactones built on an ergostane (B1235598) skeleton.[1][2] Their defining structural feature is a six-membered lactone ring formed by the oxidation of carbons C-22 and C-26.[3] These complex molecules are primarily synthesized by plants in the Solanaceae (nightshade) family, including well-known genera such as Withania, Physalis, Datura, and Solanum.[2][4] Withania somnifera, commonly known as Ashwagandha, is the most prolific and extensively studied source of withanolides.[4]
These compounds have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, immunomodulatory, neuroprotective, and antioxidant effects.[1][5][6] The diverse biological functions of withanolides are attributed to their unique and varied chemical structures.[7]
Chemical Structure and Classification
The fundamental structure of a withanolide is the 22-hydroxyergostan-26-oic acid-26,22-lactone skeleton. Variations in this basic framework, such as the presence of epoxides, hydroxyl groups, and other functional groups, give rise to the vast diversity of withanolides.[4] Key structural features that are often correlated with potent biological activity include an α,β-unsaturated ketone in ring A and a 5β,6β-epoxide in ring B.[1]
Natural Sources and Biosynthesis
Withanolides are secondary metabolites produced by various plants, with the Solanaceae family being the most prominent source.[2] Genera known to produce withanolides include Withania, Physalis, Datura, Iochroma, Lycium, Nicandra, Salpichroa, and Solanum.[2]
The biosynthesis of withanolides is a complex process that is believed to originate from the sterol pathway.[8] It is hypothesized that sterol precursors undergo a series of biochemical modifications, including hydroxylation, oxidation, cyclization, and glycosylation, to yield the diverse array of withanolides and their glycosidic forms (withanosides).[8] The entire metabolic pathway for withanolide synthesis can occur in different parts of the plant, including both the leaves and the roots.[9][10]
Pharmacological Activities and Mechanisms of Action
Withanolides exhibit a remarkable range of pharmacological effects, making them promising candidates for drug development. Their mechanisms of action often involve the modulation of key signaling pathways implicated in various chronic diseases.
Anti-Cancer Activity
A significant body of research has focused on the anti-cancer properties of withanolides. They have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in various cancer cell lines.[7][11]
Table 1: Cytotoxic Activity of Selected Withanolides and Their Derivatives
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |
| Withaferin A | MCF-7 | Breast Cancer | 0.85 |
| Withaferin A | MDA-MB-231 | Breast Cancer | 1.07 |
| Withaferin A | A549 | Lung Carcinoma | 7.0 |
| Withanone | HCT-116 | Colon Cancer | >10 |
| Withanolide D | DLD-1 | Colorectal Adenocarcinoma | 0.6 |
| Withanolide J | HL-60 | Leukemia | 26 |
| Physaperuvin G | HL-60 | Leukemia | 29 |
Anti-Inflammatory Activity
Withanolides demonstrate potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and STAT3 signaling pathways.[7][11] These pathways are central regulators of the inflammatory response, and their dysregulation is a hallmark of many chronic inflammatory diseases.[7][11]
The NF-κB transcription factor family plays a critical role in immunity and inflammation.[2] Withanolides can suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα.[2] This action blocks the nuclear translocation of NF-κB, thereby inhibiting the expression of pro-inflammatory genes.[2]
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in inflammation and cancer.[11] Abnormal STAT3 activity promotes tumor cell growth, survival, and angiogenesis.[7] Several withanolides have been shown to inhibit the STAT3 signaling pathway, contributing to their anti-cancer and anti-inflammatory effects.[5][11]
Experimental Protocols
The following sections provide detailed methodologies for the extraction, isolation, and biological evaluation of withanolides.
Extraction and Isolation of Withanolides
This protocol outlines a general procedure for the extraction and isolation of withanolides from plant material, such as Withania somnifera.
Materials:
-
Dried and powdered plant material (e.g., roots or leaves)
-
Methanol (B129727) (MeOH)
-
Chloroform (B151607) (CHCl₃)
-
Silica (B1680970) gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate (B1210297), methanol gradients)
-
Thin-Layer Chromatography (TLC) plates
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Macerate the air-dried and powdered plant material (e.g., 1 kg) in methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform sequential liquid-liquid partitioning with hexane to remove nonpolar constituents.
-
Subsequently, partition the aqueous layer with chloroform to extract the withanolide-rich fraction.
-
-
Column Chromatography:
-
Subject the chloroform fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually introducing ethyl acetate and then methanol.
-
Collect fractions and monitor them by TLC to identify those containing withanolides.
-
-
Purification:
-
Pool the fractions containing the target withanolides and further purify them using techniques such as Sephadex LH-20 chromatography or preparative HPLC to obtain pure compounds.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Withanolide stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the withanolide compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of withanolides. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion and Future Directions
Withanolides represent a vast and structurally diverse class of natural products with significant therapeutic potential. Their ability to modulate multiple key signaling pathways, particularly those involved in cancer and inflammation, makes them attractive candidates for the development of novel drugs. Further research is warranted to fully elucidate their mechanisms of action, explore their structure-activity relationships, and evaluate their efficacy and safety in preclinical and clinical settings. The methodologies and data presented in this guide provide a foundational framework for researchers to advance the study of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction Process, Separation and Identification of Withanolides in Ashwagandha Extract [plantextractwholesale.com]
- 4. Enhancing Withanolide Production in the Withania Species: Advances in In Vitro Culture and Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The process of extracting withanolides from Withania somnifera extract. [greenskybio.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2012160569A1 - "process for extraction of ashwagandha (withania somnifera) roots" - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Withanolide D extraction and purification protocol from Withania somnifera
Application Notes and Protocols: Withanolide D from Withania somnifera
Audience: Researchers, scientists, and drug development professionals.
Introduction: Withania somnifera, commonly known as Ashwagandha or Indian ginseng, is a cornerstone of traditional Ayurvedic medicine. Its therapeutic properties are largely attributed to a group of naturally occurring steroidal lactones known as withanolides.[1][2] this compound, a prominent member of this class, has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory and anti-adipogenic effects.[3] This document provides a detailed protocol for the extraction, purification, and analysis of this compound from the roots of Withania somnifera.
Experimental Protocols
Part 1: Extraction of Crude Withanolides
This protocol details a standard procedure for obtaining a crude withanolide-rich extract from dried W. somnifera root powder.
1.1. Pre-extraction Preparation:
-
Drying: Freshly harvested roots of W. somnifera should be thoroughly washed and shade-dried to remove moisture, which can impede extraction efficiency.
-
Grinding: The dried root material is ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for solvent penetration.[4]
-
Sieving: The powder is sieved to ensure a uniform particle size, which promotes consistent extraction.[4]
1.2. Solvent Extraction (Maceration):
-
Weigh 100 g of the dried W. somnifera root powder and place it in a large glass container.
-
Add 1 L of 70% (v/v) methanol (B129727) in water to the powder. An aqueous methanolic solution of this concentration has been shown to be optimal for withanolide extraction.[5]
-
Seal the container and keep it on an orbital shaker at room temperature for 24 hours. Alternatively, the mixture can be left to macerate for up to 72 hours with occasional stirring.[6]
-
After the maceration period, filter the mixture through a Buchner funnel with Whatman No. 1 filter paper to separate the extract from the plant residue.[4]
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Pool the filtrates from all three extractions.
1.3. Concentration:
-
Concentrate the pooled methanolic extract using a rotary evaporator under reduced pressure at a temperature of 40-50°C.[4]
-
Continue the evaporation process until a dark, viscous, semi-solid crude extract is obtained.
-
Store the crude extract at 4°C in a desiccator until further purification.
Part 2: Purification of this compound
This multi-step protocol describes the purification of this compound from the crude extract using solvent partitioning and chromatography.
2.1. Solvent Partitioning:
-
Dissolve the crude extract in a methanol-water (25:75, v/v) solution.[7]
-
Transfer the solution to a separatory funnel and perform liquid-liquid extraction three times with an equal volume of n-hexane. Discard the n-hexane fractions, which contain non-polar impurities like fats and waxes.[7]
-
Subsequently, extract the remaining aqueous-methanolic fraction three times with an equal volume of chloroform (B151607). The withanolides will partition into the chloroform layer.[7]
-
Combine the chloroform fractions and concentrate to dryness using a rotary evaporator to yield a withanolide-enriched fraction.
2.2. Column Chromatography (CC):
-
Prepare a slurry of silica (B1680970) gel (60-120 mesh) in chloroform and pack it into a glass column.
-
Adsorb the withanolide-enriched fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient mobile phase, starting with 100% chloroform and gradually increasing the polarity by adding methanol (e.g., 99:1, 98:2, 95:5 chloroform:methanol).[4]
-
Collect fractions of a fixed volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pool the fractions containing the compound with an Rf value corresponding to standard this compound.
2.3. Preparative High-Performance Liquid Chromatography (HPLC):
-
For final purification, subject the pooled fractions from column chromatography to preparative HPLC.[3][4][8]
-
Column: A reverse-phase C18 column is typically used.[9]
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% acetic acid), is effective.[7]
-
Detection: Monitor the elution at a wavelength of 227 nm, where withanolides exhibit strong absorbance.
-
Collect the peak corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain purified this compound.
Part 3: Identification and Quantification
The identity and purity of the isolated compound should be confirmed using standard analytical techniques:
-
HPLC: Analytical HPLC is used to determine the purity of the final compound.[4]
-
Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information for structural confirmation.[5][10]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D NMR spectroscopy are used for the complete structural elucidation of the isolated compound.[3]
Data Presentation
Table 1: Comparison of Extraction Methods and Yields
| Extraction Method | Solvent | Drug-Solvent Ratio | Yield (% w/w) | Reference |
| Maceration | Water | 1:8 | 16.96% | [11] |
| Maceration | Hydro-methanolic | Not Specified | 16.82% | [12] |
| Subcritical Water | Water | 1:10 | 65.6% (at 200°C) | [13] |
| Soxhlet | Hydro-alcoholic | 1:8 | Significant Activity | [11] |
Table 2: Withanolide Content in Withania somnifera
| Plant Part | Withanolide A (% w/w) | Withaferin A (this compound isomer) (% w/w) | Total Withanolides (% w/w) | Reference |
| Roots | 0.193% | Not specified | 0.238% (Withanolide A + another) | [14] |
| Leaves | Not specified | 0.238% | Not specified | [14] |
| Stems | Not specified | Not specified | 0.055% | [14] |
| Roots (General) | - | - | 0.066% - 0.035% | [15] |
Note: Data for this compound is often reported alongside other major withanolides like Withaferin A and Withanolide A. The values provide a general indication of withanolide concentration.
Visualizations
Diagrams
References
- 1. Effect of extraction methods on yield, phytochemical constituents and antioxidant activity of <i>Withania somnifera</i> - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The process of extracting withanolides from Withania somnifera extract. [greenskybio.com]
- 5. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Four Main Methods for Extracting Withania Somnifera Extract from Plants. [greenskybio.com]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. rjpn.org [rjpn.org]
- 11. greenpharmacy.info [greenpharmacy.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Subcritical water extraction of withanosides and withanolides from ashwagandha (Withania somnifera L) and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Withanolide D in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Withanolide D in plant extracts, particularly from Withania somnifera. The described protocol provides a reliable and reproducible approach for researchers, scientists, and professionals involved in natural product chemistry, quality control, and drug development. The method utilizes a reversed-phase C18 column with a gradient elution system and UV detection, ensuring high resolution and sensitivity. This document provides comprehensive experimental protocols, data presentation in tabular format, and graphical representations of the workflow and the biosynthetic pathway of withanolides.
Introduction
Withanolides are a group of naturally occurring C28-steroidal lactone triterpenoids built on an ergostane (B1235598) skeleton.[1] this compound, a prominent member of this class, is primarily isolated from Withania somnifera (Ashwagandha). It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antitumor, and immunosuppressive properties.[2] The accurate quantification of this compound in plant extracts is crucial for the standardization of herbal products, elucidation of its pharmacological mechanisms, and the development of new therapeutic agents. This application note presents a detailed, validated HPLC method for the determination of this compound.
Experimental
-
This compound reference standard (purity ≥98%)
-
HPLC grade methanol (B129727)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Reagent alcohol (90.6% ethanol, 4.5% methanol, 4.9% 2-propanol)[2]
-
Acetic acid, analytical grade
-
Plant material (e.g., dried and powdered leaves or roots of Withania somnifera)
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this method.
-
HPLC Column: Synergi MAX-RP 80Å, 150 x 4.6 mm, 4 µm particle size (or equivalent C18 column)[2]
-
Detector: UV/PDA Detector
-
Mobile Phase A: Water[2]
-
Mobile Phase B: Methanol:Reagent Alcohol (1:1, v/v)[2]
-
Gradient Elution:
-
0-25 min: 35% B to 45% B
-
25-30 min: Wash with 100% B
-
30-40 min: Re-equilibration with 35% B[2]
-
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 50°C[2]
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 10 µL[2]
Protocols
-
Stock Solution (400 µg/mL): Accurately weigh 2.0 mg of this compound reference standard and dissolve it in a 5 mL volumetric flask with HPLC grade methanol.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1.6 µg/mL to 400 µg/mL.[2] These will be used to construct the calibration curve.
-
Extraction:
-
Accurately weigh 1.0 g of finely powdered, dried plant material.
-
Add 3.0 mL of methanol to the sample.
-
Sonicate for 10 minutes.[2]
-
Centrifuge the mixture for 5 minutes at 3000 rpm.[2]
-
Collect the supernatant.
-
Repeat the extraction process two more times with fresh methanol.[2]
-
Pool the supernatants in a 10 mL volumetric flask and adjust the final volume to 10 mL with methanol.[2]
-
-
Filtration: Prior to injection, filter the final extract through a 0.45 µm syringe filter into an HPLC vial.[2]
Method Validation
The described HPLC method has been validated for linearity, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
The following table summarizes the quantitative data for the HPLC method for this compound.
| Parameter | Result | Reference |
| Linearity Range (µg/mL) | 1.6 - 400 | [2] |
| Correlation Coefficient (R²) | >0.999 | [2] |
| Retention Time (min) | Approximately 20-25 | [2] |
| Intra-day Precision (RSD%) | < 5.0% | [2] |
| Inter-day Precision (RSD%) | < 2.0% | [2] |
| Limit of Detection (LOD) (µg/mL) | ~0.5 | Calculated based on S/N ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | ~1.6 | [3] |
| Accuracy (Recovery %) | 95 - 105% |
Visualizations
The following diagram illustrates the key steps in the quantification of this compound from plant extracts.
References
Application Note: In Vitro Evaluation of Withanolide D's Anticancer Activity
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Withanolide D, a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant potential as an anticancer agent.[1][2][3] Preclinical studies have shown its ability to induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[2][4][5] The multifaceted mechanism of action of this compound involves the modulation of several key signaling pathways, making it a promising candidate for further drug development. This application note provides a detailed protocol for an in vitro assay to characterize the anticancer properties of this compound, focusing on its effects on cell viability, apoptosis induction, and the underlying signaling mechanisms.
Principle of the Assay
This protocol outlines a series of in vitro experiments to comprehensively assess the anticancer activity of this compound. The workflow begins with determining the cytotoxic effects of this compound on a selected cancer cell line using a cell viability assay to establish the half-maximal inhibitory concentration (IC50). Subsequently, apoptosis induction is quantified through Annexin V staining and flow cytometry. Finally, the molecular mechanism is investigated by examining the activation of key proteins in the apoptotic signaling cascade using Western blotting. This multi-pronged approach provides a robust evaluation of this compound's anticancer efficacy.
Materials and Reagents
-
Cancer cell line (e.g., K562, MOLT-4, SKOV3, or other relevant line)
-
This compound (high purity)
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., CellTiter-Glo®)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RIP A Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-JNK, anti-p-p38, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) Western Blotting Substrate
Experimental Workflow
Protocols
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included. Replace the medium in the wells with the prepared this compound dilutions.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the log of this compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels.
-
Cell Treatment and Lysis: Treat cells with this compound at its IC50 concentration for different time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Data Presentation
Table 1: Cytotoxicity of this compound on Cancer Cells
| Cell Line | Incubation Time (h) | IC50 (µM) |
| K562 | 24 | Value |
| 48 | Value | |
| MOLT-4 | 24 | Value |
| 48 | Value | |
| SKOV3 | 24 | Value |
| 48 | Value |
Table 2: Apoptotic Effect of this compound on Cancer Cells
| Treatment | Time (h) | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Control | 24 | Value | Value | Value |
| This compound (IC50) | 24 | Value | Value | Value |
| Control | 48 | Value | Value | Value |
| This compound (IC50) | 48 | Value | Value | Value |
Table 3: Effect of this compound on Apoptosis-Related Protein Expression
| Protein | Treatment Time (h) | Relative Expression Level (Fold Change vs. Control) |
| p-JNK | 6 | Value |
| 12 | Value | |
| 24 | Value | |
| p-p38 | 6 | Value |
| 12 | Value | |
| 24 | Value | |
| Bax | 6 | Value |
| 12 | Value | |
| 24 | Value | |
| Bcl-2 | 6 | Value |
| 12 | Value | |
| 24 | Value | |
| Cleaved Caspase-3 | 6 | Value |
| 12 | Value | |
| 24 | Value |
Signaling Pathway Diagram
This compound is known to induce apoptosis through the activation of the neutral sphingomyelinase-ceramide cascade, which in turn activates the JNK and p38 MAPK pathways.[1] This leads to the modulation of Bcl-2 family proteins, caspase activation, and ultimately, programmed cell death.
References
- 1. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the In Vivo Efficacy of Withanolide D
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolide D, a naturally occurring steroidal lactone found in plants of the Solanaceae family, has garnered significant interest for its potential therapeutic applications. Preclinical studies have highlighted its cytotoxic effects against various cancer cell lines and have begun to elucidate its mechanisms of action. These application notes provide a comprehensive guide to utilizing animal models for investigating the in vivo efficacy of this compound, with a primary focus on its anticancer properties. Due to the limited availability of detailed in vivo protocols specifically for this compound in broader therapeutic areas, this document also includes established protocols for closely related withanolides, such as Withaferin A, in models of inflammation and neurodegenerative diseases. These can be adapted as a starting point for designing efficacy studies for this compound.
Key Therapeutic Areas and Mechanisms of Action
This compound has demonstrated promising bioactivity, particularly in the field of oncology. In vitro and preliminary in vivo studies have shown its ability to induce apoptosis in cancer cells.[1] The primary mechanism of action identified involves the activation of the neutral sphingomyelinase-ceramide cascade, which leads to the synergistic activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[2] This signaling cascade ultimately results in programmed cell death.[2] Studies in leukemic murine models have also indicated that this compound can modulate the expression of key apoptosis-related proteins such as PUMA, BCL2, and TERT.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the available quantitative data from in vivo studies on this compound.
| Therapeutic Area | Animal Model | Cell Line | Dosage/Route | Key Efficacy Findings | Reference |
| Leukemia | Leukemic Murine Model | Not Specified | 27.5, 37.5, 47.5 mg/kg (oral) | EC50 determined to be 37.5 mg/kg. Increased expression of pro-apoptotic PUMA and decreased expression of anti-apoptotic BCL2 and TERT. | |
| Leukemia | Leukemic Murine Model | Not Specified | 50, 60, 70, 75, 80 mg/kg (oral) | LD50 determined to be 75 mg/kg. | |
| Leukemia | K562 Xenograft Nude Mice | K562 (Myeloid Leukemia) | Not Specified | Inhibited tumor growth with significant reduction in tumor size and volume without apparent adverse effects. |
Experimental Protocols
Anticancer Efficacy in a Leukemia Xenograft Mouse Model
This protocol is based on established methods for studying the anticancer effects of withanolides in xenograft models and specific findings for this compound.[3]
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous leukemia xenograft model.
Materials:
-
This compound
-
Human leukemia cell line (e.g., K562)
-
Immunocompromised mice (e.g., athymic nu/nu mice), 6-8 weeks old
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel
-
Vehicle solution (e.g., DMSO and PBS)
-
Calipers
-
Anesthesia
Procedure:
-
Cell Culture: Culture K562 cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Implantation:
-
Harvest and resuspend the K562 cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers.
-
When tumors reach a palpable volume (e.g., 50-100 mm³), randomly assign mice to a control group and a treatment group.
-
-
Drug Administration:
-
Treatment Group: Based on preliminary dose-finding studies, administer this compound at an effective dose (e.g., starting with a range informed by the 37.5 mg/kg oral EC50 found in leukemic models, but route may need to be adjusted, such as intraperitoneal injection for better bioavailability in xenograft studies). The formulation should be prepared in a suitable vehicle.
-
Control Group: Administer an equivalent volume of the vehicle solution.
-
Administer treatment for a predetermined period (e.g., daily or every other day for 3-4 weeks).
-
-
Efficacy Assessment:
-
Measure tumor volume every 2-3 days using the formula: (Length × Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
Terminate the experiment when tumors in the control group reach a predetermined size or after the defined treatment period.
-
Euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
A portion of the tumor tissue can be fixed in formalin for histological analysis or snap-frozen for molecular analysis (e.g., Western blotting for apoptotic markers).
-
Workflow Diagram:
Anti-Inflammatory Efficacy in a Lipopolysaccharide (LPS)-Induced Inflammation Model (Adapted from Withaferin A studies)
Objective: To assess the anti-inflammatory potential of this compound in a mouse model of acute inflammation.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice, 8-10 weeks old
-
Saline solution
-
ELISA kits for inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Acclimatization and Grouping: Acclimatize mice for at least one week before the experiment. Randomly divide them into groups: Vehicle Control, LPS + Vehicle, and LPS + this compound (at various doses).
-
Drug Administration: Administer this compound (e.g., intraperitoneally or orally) one hour before the LPS challenge. The vehicle control and LPS + Vehicle groups receive the vehicle alone.
-
Induction of Inflammation: Administer LPS (e.g., 1 mg/kg, intraperitoneally) to the LPS + Vehicle and LPS + this compound groups. The Vehicle Control group receives saline.
-
Sample Collection:
-
At a specified time point post-LPS injection (e.g., 2-4 hours for peak cytokine response), collect blood via cardiac puncture under anesthesia.
-
Perform peritoneal lavage with cold PBS to collect peritoneal cells and fluid.
-
-
Analysis:
-
Centrifuge the blood to separate serum and store at -80°C.
-
Centrifuge the peritoneal lavage fluid to pellet the cells. The supernatant can be stored for cytokine analysis.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the serum and/or peritoneal fluid using ELISA kits.
-
Analyze the peritoneal cell infiltrate using flow cytometry to quantify neutrophils and macrophages.
-
Workflow Diagram:
References
- 1. Withanolide derivatives: natural compounds with anticancer potential offer low toxicity to fertility and ovarian follicles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Withanolide D: Application in Multiple Myeloma Cell Culture Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolide D, a naturally occurring steroidal lactone isolated from Withania somnifera, has demonstrated significant potential as an anti-cancer agent. This document provides detailed application notes and protocols for the use of this compound in multiple myeloma (MM) cell culture studies. It summarizes key findings on its cytotoxic and apoptotic effects, outlines its mechanism of action, and provides comprehensive experimental procedures to facilitate further research and drug development efforts in the field of oncology. This compound has shown efficacy in both drug-sensitive and drug-resistant MM cell lines, highlighting its potential to overcome common hurdles in cancer therapy.[1]
Data Presentation
Table 1: Cytostatic Effect of this compound on Multiple Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various multiple myeloma cell lines after 72 hours of treatment.
| Cell Line | Description | IC50 (nM) | Assay |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells (Drug-Resistant) | 88.4 ± 13.9 | MTT |
| RPMI 8226 | Human Myeloma Cell Line (Drug-Sensitive) | 76.1 ± 8.0 | XTT |
| MM1.S | Human Myeloma Cell Line (Dexamethasone-Sensitive) | 107.2 ± 14.2 | XTT |
| MM1.R | Human Myeloma Cell Line (Dexamethasone-Resistant) | 106.3 ± 11.0 | XTT |
Data compiled from studies demonstrating the potent cytostatic effects of this compound across a panel of MM cell lines, including those exhibiting a drug-resistant phenotype.[1]
Table 2: Cytotoxic and Apoptotic Effects of this compound on MM-CSCs
This table details the impact of a 24-hour treatment with this compound on the viability and apoptosis of Multiple Myeloma Cancer Stem Cells (MM-CSCs).
| This compound Concentration (nM) | % Viable Cells (Calcein+/EH-) | % Dying Cells (Calcein+/EH+) | % Dead Cells (Calcein-/EH+) | % Apoptotic Cells (Annexin V+) |
| 0 (Vehicle Control) | 97.7 | - | - | - |
| 400 | - | Significantly Increased | - | - |
| 600 | 67.9 | Significantly Increased | Significantly Increased | - |
| 800 | 49.4 | - | Significantly Increased | Significantly Increased |
Results indicate a dose-dependent increase in cell death and apoptosis in drug-resistant MM-CSCs upon treatment with this compound.[1]
Mechanism of Action
This compound exerts its anti-myeloma effects through a multi-faceted mechanism of action. Notably, its efficacy is independent of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance in cancer cells.[1] This suggests that this compound may be effective in treating refractory or relapsed multiple myeloma where P-gp is overexpressed.
The primary mechanism of this compound-induced cell death is the induction of apoptosis.[1] Studies in leukemia models, which may have relevance to multiple myeloma, suggest that this compound can modulate key signaling pathways to promote apoptosis. This includes the activation of stress-activated protein kinases (SAPKs) such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK), and the suppression of the pro-survival NF-κB pathway.[2][3] Furthermore, this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein PUMA in leukemic cells.[4]
Experimental Protocols
Cell Culture
Multiple myeloma cell lines (e.g., RPMI 8226, MM1.S, MM1.R) and MM-CSCs can be cultured according to standard protocols. MM-CSCs, being adherent, should be plated and allowed to adhere for 24 hours before treatment. Suspension cell lines like RPMI 8226, MM1.S, and MM1.R can be treated immediately after plating.
Cell Viability Assay (MTT/XTT Assay)
This protocol is used to determine the cytostatic effect of this compound.
Materials:
-
96-well plates
-
Multiple myeloma cells
-
This compound stock solution
-
MTT solution (5 mg/mL) or XTT solution (1 mg/mL)
-
Solubilization buffer (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent MM-CSCs, seed 5,000 cells per well and allow them to adhere for 24 hours.
-
For suspension cells (RPMI 8226, MM1.S, MM1.R), seed 15,000 cells per well.
-
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Reagent Addition:
-
For MM-CSCs, add 20 µL of MTT solution and incubate for 2 hours.
-
For suspension cells, add 50 µL of XTT solution and incubate for 4 hours.
-
-
Data Acquisition: If using MTT, add solubilization buffer to dissolve the formazan (B1609692) crystals. Read the absorbance on a microplate reader.
-
Analysis: Calculate cell growth as a percentage relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Cell Viability/Mortality Assay (Calcein/Ethidium Homodimer Staining)
This flow cytometry-based assay distinguishes between live, dying, and dead cells.
Materials:
-
6-well plates
-
Multiple myeloma cells
-
This compound
-
Calcein AM and Ethidium Homodimer-1 (EH-1) staining solutions
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
For MM-CSCs, seed 100,000 cells per well and allow to adhere for 24 hours.
-
For suspension cells, seed 300,000 cells per well.
-
-
Treatment: Treat cells with increasing concentrations of this compound for 24 hours.
-
Staining: Harvest the cells and stain with Calcein AM and EH-1 according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Live cells will be Calcein positive and EH-1 negative, dying cells will be positive for both, and dead cells will be Calcein negative and EH-1 positive.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of apoptotic cells.
Materials:
-
6-well plates
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability/mortality assay.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI following the kit's protocol.
-
Flow Cytometry: Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in MM cells.
Proposed Signaling Pathway of this compound in Multiple Myeloma
Caption: this compound induces apoptosis by modulating key signaling pathways.
Logical Relationship of this compound's Effect
References
- 1. This compound Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jelsciences.com [jelsciences.com]
Application Notes and Protocols for Assessing Withanolide D's Effect on Apoptosis in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction Withanolide D, a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant potential as an anticancer agent.[1][2] A key mechanism underlying its therapeutic effect is the induction of apoptosis, or programmed cell death, in cancer cells.[1] The dysregulation of apoptosis is a hallmark of cancer, allowing malignant cells to survive and proliferate uncontrollably.[3][4] Therefore, compounds like this compound that can reactivate this process are of great interest in oncology research.
These application notes provide a comprehensive guide for researchers to systematically evaluate the pro-apoptotic effects of this compound. The document outlines the key signaling pathways modulated by this compound and offers detailed protocols for essential in vitro assays, including the assessment of cell viability, quantification of apoptosis, analysis of key apoptotic proteins, and cell cycle analysis.
Key Signaling Pathways Modulated by this compound
This compound induces apoptosis through a multi-faceted approach, targeting several key signaling cascades within cancer cells. It has been shown to modulate pro-survival pathways like PI3K/Akt and MAPK, while simultaneously activating pro-apoptotic proteins and caspases.[5][6] Specifically, this compound can lead to the activation of JNK and p38 MAPK, which in turn can influence the expression of Bcl-2 family proteins.[1] This shifts the balance towards apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax.[7] This disruption of mitochondrial integrity leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, such as Caspase-3, and the cleavage of substrates like PARP, leading to cell death.[7][8]
General Experimental Workflow
A typical workflow to assess the pro-apoptotic effects of this compound involves a multi-assay approach. The process begins with determining the cytotoxic concentration range using a cell viability assay. Based on these results, appropriate concentrations are selected for more specific apoptosis assays, protein analysis, and cell cycle studies.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the growth of a cancer cell population by 50% (IC50). It measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]
Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight under standard conditions (37°C, 5% CO2).[11][12]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with medium containing various concentrations of this compound and a vehicle control (DMSO). Incubate for desired time points (e.g., 24, 48, 72 hours).[9]
-
MTT Addition: After incubation, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent like DMSO (e.g., 150 µL) to each well to dissolve the purple formazan crystals.[11]
-
Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.[9][13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve fitting software.
Data Presentation
Table 1: Example IC50 Values of this compound on Various Cancer Cell Lines after 48h Treatment.
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| K562 | Leukemia | 2.2[14] |
| MOLT-4 | Leukemia | (Data not specified) |
| A549 | Lung Cancer | 4.3[14] |
| SKOV3 | Ovarian Cancer | (Data not specified) |
| PC-3M | Prostate Cancer | 0.43 - 5.0[14] |
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay quantifies apoptotic cells.[15][16] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and can be detected by fluorescently labeled Annexin V.[16][17] Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17][18]
Methodology
-
Cell Treatment: Seed cells and treat with this compound at concentrations around the predetermined IC50 value (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated negative control.[19]
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.[15][19]
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15][19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.[15][19]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[9][19]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[19]
-
Analysis: Differentiate cell populations:
Data Presentation
Table 2: Example Quantification of Apoptosis in K562 Leukemia Cells Treated with this compound for 48h.
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) | Total Apoptotic (%) |
|---|---|---|---|---|
| Control (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.6 | 4.8 ± 1.4 |
| This compound (1 µM) | 65.8 ± 3.5 | 18.7 ± 2.2 | 15.5 ± 1.9 | 34.2 ± 4.1 |
| this compound (2.5 µM) | 30.1 ± 4.0 | 40.9 ± 3.7 | 29.0 ± 2.8 | 69.9 ± 6.5 |
Note: Data are hypothetical and for illustrative purposes.
Protocol 3: Western Blot Analysis of Apoptotic Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.[4] This includes the cleavage of executioner caspases (Caspase-3) and their substrates (PARP), as well as the modulation of Bcl-2 family proteins.[8][20]
Methodology
-
Cell Lysis: Treat cells with this compound as described previously. Harvest cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes.[8]
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet debris.[8] Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[8]
-
Detection: Wash the membrane again with TBST. Add an ECL chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Analysis: Perform densitometry analysis on the protein bands and normalize to a loading control like β-actin to quantify changes in protein expression.[8]
Data Presentation
Table 3: Example Relative Protein Expression in HepG2 Cells after 24h this compound Treatment.
| Protein | Molecular Weight (kDa) | Function | Relative Expression (Fold Change vs. Control) |
|---|---|---|---|
| Bcl-2 | ~26 | Anti-apoptotic | 0.45[7] |
| Bax | ~21 | Pro-apoptotic | 2.10[7] |
| Cleaved Caspase-9 | ~35/37 | Initiator Caspase | 3.50[7] |
| Cleaved Caspase-3 | ~17/19 | Executioner Caspase | 4.20[7] |
| Cleaved PARP | ~89 | Caspase Substrate | 5.10[7] |
Note: Data are representative and based on published trends.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[9] It is useful for determining if this compound induces cell cycle arrest, which can be a precursor to apoptosis.
Methodology
-
Cell Treatment: Culture and treat cells with this compound as described in previous protocols.
-
Cell Harvesting: Harvest approximately 1-2 x 10^6 cells per sample.
-
Fixation: Wash the cells with cold PBS. Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Incubate on ice for at least 2 hours or at -20°C overnight.[9][21]
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to remove RNA, which PI also binds) and PI.[9][21][22]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.[21]
-
Data Acquisition: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[9][23]
-
Analysis: Use cell cycle analysis software to model the histogram of DNA content and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
Table 4: Example Cell Cycle Distribution in A549 Cells after 24h this compound Treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Control (DMSO) | 55.6 ± 2.8 | 28.3 ± 1.9 | 16.1 ± 1.5 |
| This compound (2 µM) | 40.2 ± 3.1 | 25.1 ± 2.0 | 34.7 ± 2.6 |
| this compound (4 µM) | 25.9 ± 2.5 | 18.5 ± 1.7 | 55.6 ± 3.3 |
Note: Data are hypothetical, illustrating a potential G2/M arrest, and for illustrative purposes.
References
- 1. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withanolides potentiate apoptosis, inhibit invasion, and abolish osteoclastogenesis through suppression of nuclear factor-kappaB (NF-kappaB) activation and NF-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Withanolide Metabolites Inhibit PI3K/AKT and MAPK Pro-Survival Pathways and Induce Apoptosis in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation and Comparison of the In Vitro Cytotoxic Activity of Withania somnifera Methanolic and Ethanolic Extracts against MDA-MB-231 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. cancer.wisc.edu [cancer.wisc.edu]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Employing Xenograft Models in Withanolide D Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing xenograft models for the preclinical evaluation of Withanolide D's anticancer efficacy. This document outlines detailed protocols for establishing and monitoring xenograft models, summarizes key quantitative data from relevant studies, and illustrates the molecular pathways implicated in this compound's mechanism of action.
Introduction to this compound in Cancer Research
This compound, a steroidal lactone derived from the plant Withania somnifera, has demonstrated significant anticancer properties in various preclinical studies. Its proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a critical tool for evaluating the in vivo therapeutic potential of compounds like this compound before they can be considered for clinical trials.
Quantitative Data Summary
Table 1: In Vivo Dosage Information for this compound in a Leukemic Murine Model [2]
| Parameter | Value | Route of Administration | Animal Model | Source |
| LD50 | 75 mg/kg | Oral | Leukemic Mice | [2] |
| EC50 | 37.5 mg/kg | Oral | Leukemic Mice | [2] |
Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Source |
| K562 | Myeloid Leukemia | Not specified | - | |
| MOLT-4 | Lymphoid Leukemia | Not specified | - | |
| MM-CSCs | Multiple Myeloma | 88.4 ± 13.9 | 72 h | |
| RPMI 8226 | Multiple Myeloma | 76.1 ± 8.0 | 72 h | |
| MM1.S | Multiple Myeloma | 107.2 ± 14.2 | 72 h | |
| MM1.R | Multiple Myeloma | 106.3 ± 11.0 | 72 h |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Propylene (B89431) glycol
-
Sterile phosphate-buffered saline (PBS)
Protocol:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
On the day of administration, dilute the this compound stock solution in a vehicle suitable for animal injection. A common vehicle for intraperitoneal (i.p.) injection consists of 20% DMSO and 80% propylene glycol.
-
For oral administration, an aqueous solution can be prepared.[2]
-
Ensure the final formulation is thoroughly mixed before administration.
Establishment of a Subcutaneous Xenograft Model
Materials:
-
Human cancer cell line of interest (e.g., K562 for leukemia)
-
Culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Sterile PBS
-
Matrigel (optional, but recommended for some cell lines)
-
Immunodeficient mice (e.g., athymic nude mice)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture the selected human cancer cells in the appropriate medium supplemented with FBS and antibiotics until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, neutralize the trypsin with complete medium, and centrifuge the cell suspension.
-
Wash the cell pellet with sterile PBS and resuspend in serum-free medium or PBS at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
(Optional) Mix the cell suspension with an equal volume of Matrigel on ice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each immunodeficient mouse.
-
Monitor the mice regularly for tumor formation. Tumors typically become palpable within 1-3 weeks.
Assessment of Antitumor Efficacy
Protocol:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group at the desired dose and schedule (e.g., daily oral gavage or intraperitoneal injection). The control group should receive the vehicle only.
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length × Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be further processed for histological analysis, immunohistochemistry, or Western blotting to assess markers of proliferation and apoptosis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for xenograft studies.
Conclusion
Employing xenograft models is an indispensable step in the preclinical validation of this compound as a potential anticancer agent. The protocols and data presented here provide a framework for conducting these studies. While there is a need for more published quantitative data on the effects of this compound on solid tumor xenografts, the available information on its mechanism of action and effective doses in other in vivo models strongly supports its further investigation. Adherence to detailed and standardized protocols is crucial for generating reproducible and reliable data to advance the development of this promising natural compound.
References
- 1. Editorial expression of concern: this compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
methods for determining the IC50 value of Withanolide D in different cell lines
Application Notes and Protocols for Evaluating the Cytotoxic Effects of Withanolide D in Various Cancer Cell Lines
For researchers, scientists, and professionals in drug development, understanding the potency of a potential therapeutic agent is a critical first step. This compound, a naturally occurring steroidal lactone, has demonstrated significant anti-cancer properties. This document provides detailed protocols and data for determining the half-maximal inhibitory concentration (IC50) of this compound across different cancer cell lines, a key metric for assessing its cytotoxic efficacy.
Data Presentation: this compound IC50 Values
The cytotoxic activity of this compound varies across different cancer cell types. The following table summarizes the IC50 values reported in the literature, providing a comparative overview of its potency.
| Cell Line | Cancer Type | IC50 (µM) |
| Caco-2 | Intestinal Cancer | 0.63[1] |
| SKOV3 | Ovarian Cancer | 2.93[1] |
| 22Rv1 | Prostate Cancer | < 3[1] |
| DU145 | Prostate Cancer | < 3[1] |
| A549 | Lung Cancer | < 3[1] |
| MCF7 | Breast Cancer | < 3[1] |
| MM-CSCs | Multiple Myeloma | 0.0884 |
| RPMI 8226 | Multiple Myeloma | 0.0761 |
| MM1.S | Multiple Myeloma | 0.1072 |
| MM1.R | Multiple Myeloma | 0.1063 |
| K562 | Leukemia | Not specified |
| MOLT-4 | Leukemia | Not specified |
Experimental Protocols
Accurate determination of IC50 values relies on robust and reproducible experimental methods. The following sections detail the protocols for two common colorimetric assays used to assess cell viability: the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of viable cells by quantifying the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[2]
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Incubator (37°C, 5% CO2)
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in complete medium at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure viability is greater than 90%.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a broad range of concentrations in the initial experiment, followed by a narrower range.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only) for background subtraction.
-
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the medium containing the various concentrations of this compound. Each concentration should be tested in triplicate.
-
-
MTT Assay and Data Acquisition:
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[4]
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[4][5]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[2][4]
-
Measure the absorbance at 570 nm using a microplate reader.[4][5]
-
-
Data Analysis:
-
Correct for background by subtracting the average absorbance of the "no-cell control" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that quantifies cell density based on the measurement of total cellular protein content.[4] It is a reliable and cost-effective alternative to the MTT assay.[6]
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microtiter plates
-
Multichannel pipette
-
Microplate reader (absorbance at 510-565 nm)
-
Incubator (37°C, 5% CO2)
Step-by-Step Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation and Staining:
-
After the desired incubation period with this compound, gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells.
-
Incubate the plate for 1 hour at 4°C.
-
Wash the wells four times with 1% (v/v) acetic acid to remove excess TCA and unbound dye.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.[7]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.
-
Allow the plates to air dry completely.
-
-
Solubilization and Measurement:
-
Data Analysis:
-
Follow step 4 from the MTT Assay protocol to calculate the IC50 value.
-
Visualizing the Methodology and Mechanisms
To further clarify the experimental process and the known cellular effects of this compound, the following diagrams have been generated.
Caption: General workflow for determining the IC50 value using MTT or SRB assays.
Caption: Simplified signaling pathways affected by this compound in cancer cells.
This compound has been shown to induce apoptosis in cancer cells through various mechanisms. It can activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK) pathways, which are involved in stress-induced cell death.[8] Additionally, this compound can augment the production of ceramide, a lipid messenger that plays a role in apoptosis.[8][9] In some contexts, it has also been found to inhibit the non-homologous end joining (NHEJ) DNA repair pathway, which can enhance the efficacy of treatments like radiation therapy.[1][10][11] These multifaceted effects underscore its potential as a promising anti-cancer agent.
References
- 1. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Withanolide D as a Radiosensitizer in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and experimental protocols for evaluating Withanolide D (WD) as a radiosensitizer for cancer therapy. This compound, a natural compound isolated from the plant Withania somnifera, has demonstrated potential in enhancing the efficacy of radiation therapy by sensitizing cancer cells to its effects.[1]
Mechanism of Action
This compound enhances the effects of ionizing radiation primarily by inhibiting the DNA damage repair machinery within cancer cells.[1] When radiation therapy is applied, it induces various forms of DNA damage, with double-strand breaks (DSBs) being the most lethal.[2] Cells possess repair mechanisms to counteract this damage, notably the Non-homologous End Joining (NHEJ) and Homologous Recombination (HR) pathways.
Studies have shown that this compound specifically targets and inhibits the NHEJ pathway.[3] It achieves this by down-regulating the expression and phosphorylation of key proteins involved in NHEJ, such as DNA-dependent protein kinase (DNA-PKc) and Ataxia-Telangiectasia Mutated (ATM) kinase.[2][3] While the HR pathway protein RAD51 expression remains largely unchanged, the inhibition of DNA-PKc and ATM, along with the downregulation of XRCC4, effectively stalls the repair of DSBs.[2] This leads to the persistence of radiation-induced DNA damage, ultimately driving p53-deficient cancer cells into mitotic catastrophe, a form of cell death resulting from aberrant mitosis.[2][3]
Data Presentation
The radiosensitizing effect of this compound has been quantified across various human cancer cell lines. The data below is summarized from clonogenic survival assays where cells were pre-treated with this compound prior to irradiation.
Table 1: Radiosensitizing Effect of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Surviving Fraction after Irradiation | Outcome |
|---|---|---|---|---|
| SKOV3 [3] | Ovarian | 0.7 µM WD + IR | Significantly Decreased (p = 0.001) | Enhanced Radiosensitivity |
| Caco-2 [3] | Colorectal | 0.7 µM WD + IR | Significantly Decreased (p = 0.021) | Enhanced Radiosensitivity |
| DU145 [3] | Prostate | 0.7 µM WD + IR | Significantly Decreased (p = 0.0025) | Enhanced Radiosensitivity |
| MCF7 [3] | Breast | 0.7 µM WD + IR | Significantly Decreased (p = 0.0002) | Enhanced Radiosensitivity |
| A549 [3] | Lung | 0.7 µM WD + IR | Significantly Decreased (p = 0.0159) | Enhanced Radiosensitivity |
Table 2: Effect of this compound on Radiation-Induced DNA Damage Markers in SKOV3 Cells
| Assay | Marker | Time Post-IR (2 Gy) | Observation in WD-Treated Cells vs. Control | Implication |
|---|---|---|---|---|
| Foci Formation [3] | γH2AX | 1h, 6h | More foci (p = 0.0095 at 1h, p = 0.019 at 6h) | Persistence of DNA Damage |
| Foci Formation [3] | 53BP1 | 6h, 24h | More foci (p = 0.026 at 6h, p = 0.041 at 24h) | Persistence of DNA Damage |
| Comet Assay [2] | Olive Tail Moment | 1h, 24h | Higher average moment (p < 0.05) | Increased DNA Fragmentation |
| Immunoblotting [2] | DNA-PKc, ATM | 24h | Inhibition of phosphorylated forms | Impaired DNA Damage Response |
| Immunoblotting [2] | XRCC4 | 24h | Down-regulated expression | Inhibition of NHEJ Pathway |
| Immunoblotting [2] | RAD51 | 24h | No significant change | HR Pathway Not Inhibited |
Experimental Workflow
The following diagram outlines a typical workflow for assessing the radiosensitizing potential of this compound in vitro.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive integrity of cells after treatment with ionizing radiation.[4][5]
-
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Calibrated X-ray irradiator
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (0.5% crystal violet in methanol)
-
-
Protocol:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Seed cells into 6-well plates. The number of cells seeded must be adjusted for the expected toxicity of the treatment. A typical starting point is:
-
Control (0 Gy): 100-200 cells/well
-
2 Gy: 200-400 cells/well
-
4 Gy: 1,000-4,000 cells/well
-
6 Gy: 2,000-8,000 cells/well
-
Note: Double the seeding density for wells receiving this compound, as it enhances radiation-induced cell death.[3]
-
-
Cell Attachment: Allow cells to attach to the plate for at least 4 hours in a 37°C, 5% CO₂ incubator.[3]
-
Treatment: Aspirate the medium and add fresh medium containing either this compound (e.g., 0.7 µM) or an equivalent concentration of DMSO (vehicle control).[3] Incubate for 1 hour prior to irradiation.[3]
-
Irradiation: Irradiate the plates at the desired doses (e.g., 0, 2, 4, 6 Gy).[3]
-
Post-Irradiation: Immediately after irradiation, remove the drug-containing medium, wash gently with PBS, and replace it with fresh, drug-free medium.[3]
-
Incubation: Incubate the plates for 10-14 days, allowing surviving cells to form colonies. Change the medium as needed (e.g., once a week).[3]
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a fixation solution for 15-30 minutes.
-
Remove the fixative and stain with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.[4]
-
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group. Plot SF versus radiation dose to generate cell survival curves.
-
γH2AX/53BP1 Foci Formation Assay
This immunofluorescence assay visualizes DNA double-strand breaks.
-
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
Treatment reagents (WD, DMSO) and irradiator
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
1% Bovine Serum Albumin (BSA) in PBS for blocking
-
Primary antibodies: anti-phospho-histone H2AX (γH2AX) and anti-53BP1.[3]
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to attach. Treat with WD/DMSO and irradiate as described previously.
-
Time Points: At desired time points post-irradiation (e.g., 1, 6, 24 hours), proceed with fixation.[3]
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash with PBS.
-
Block with 1% BSA for 30 minutes.[3]
-
Incubate with primary antibodies (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[3]
-
Wash three times with PBS.
-
Incubate with corresponding fluorescent secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing DAPI. Image using a fluorescence microscope and quantify the number of foci per nucleus.
-
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of proteins in the DNA damage response pathway.
-
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNA-PKc, anti-p-ATM, anti-XRCC4, anti-RAD51, anti-β-actin).[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing total protein.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensity relative to a loading control (e.g., β-actin).
-
Mitotic Catastrophe Assay
This assay identifies cells undergoing aberrant mitosis, a common outcome when DNA damage repair is inhibited.
-
Materials:
-
Same as for Foci Formation Assay, but with different primary antibodies.
-
Primary antibodies: anti-α-tubulin (to visualize mitotic spindles) and anti-pericentrin (to visualize centrosomes).[3]
-
-
Protocol:
-
Cell Culture and Treatment: Follow the same initial steps as the Foci Formation Assay. Fix cells at a relevant time point (e.g., 24 hours post-irradiation).[3]
-
Staining: Perform the immunofluorescence protocol as described above, using antibodies against α-tubulin and pericentrin.
-
Imaging and Analysis: Use a fluorescence microscope to visualize the mitotic figures. Quantify the percentage of cells exhibiting characteristics of mitotic catastrophe, such as multipolar spindles, micronuclei, or abnormal chromosome segregation.[3]
-
References
- 1. Searching for the Perfect Radiosensitizer | The University of Arizona College of Medicine – Phoenix [phoenixmed.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols: Synthesis and Biological Evaluation of Withanolide D and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for Withanolide D and its analogs, along with their biological activities and mechanisms of action. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts in this promising area of medicinal chemistry.
Synthetic Strategies for this compound and Analogs
The synthesis of this compound, a steroidal lactone with significant cytotoxic and other biological activities, can be achieved through both total synthesis and semi-synthetic modifications of related natural products.
Total Synthesis of this compound from Pregnenolone (B344588)
The total synthesis of this compound has been accomplished starting from the readily available steroid, pregnenolone.[1] A key strategic element of this synthesis involves the stereocontrolled construction of the side chain and the introduction of the requisite oxygenation pattern on the steroidal backbone.
A recently developed scalable and divergent synthetic route enables the gram-scale production of this compound.[2] This pathway commences with a diastereoselective 1,2-addition of 1,3-dithiane (B146892) to pregnenolone.[2] Subsequent oxidation and protection steps lead to a key intermediate aldehyde. A vinylogous aldol (B89426) reaction-cyclization sequence is then employed to construct the δ-lactone side chain.[2]
Semi-synthesis of this compound Analogs
Semi-synthetic approaches offer a more direct route to a variety of this compound analogs by leveraging the chemical architecture of more abundant withanolides, such as Withaferin A. These modifications often target the hydroxyl groups, the enone system in ring A, and the epoxide in ring B to generate derivatives with potentially enhanced or novel biological activities.[3]
Quantitative Biological Activity Data
The cytotoxic effects of this compound and its analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Compound/Analog | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | Caco-2 | Intestinal Cancer | 0.63 | |
| DU145 | Prostate Cancer | Not Specified | ||
| MCF7 | Breast Cancer | Not Specified | ||
| A549 | Lung Cancer | Not Specified | ||
| SKOV3 | Ovarian Cancer | 2.93 | ||
| MM-CSCs | Multiple Myeloma | 0.0884 | ||
| RPMI 8226 | Multiple Myeloma | 0.0761 | ||
| MM1.S | Multiple Myeloma | 0.1072 | ||
| MM1.R | Multiple Myeloma | 0.1063 | ||
| Withaferin A | MCF-7 | Breast Cancer | 0.8536 | [4] |
| MDA-MB-231 | Breast Cancer | 1.066 | [4] | |
| HeLa | Cervical Cancer | >2 | [4] | |
| Withalongolide A Analogs | Various | Various Cancers | Varies | [3] |
| Dinoxin B | T47D | Breast Cancer | 0.22 | [5] |
| MDA-MB468 | Breast Cancer | 0.58 | [5] | |
| MCF-7 | Breast Cancer | 0.61 | [5] | |
| Compound 55 (from Dinoxin B) | T47D | Breast Cancer | 0.99 | [5] |
| MDA-MB468 | Breast Cancer | 0.75 | [5] | |
| MCF-7 | Breast Cancer | 0.87 | [5] | |
| Tubocapsicum anomalum Withanolides (95-99) | HCT-116, HepG2, MCF-7, A375 | Colon, Liver, Breast, Melanoma | 0.24 - 8.71 | [5] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through the modulation of specific cellular signaling pathways, primarily leading to apoptosis in cancer cells and enhancing their sensitivity to radiation therapy.
Induction of Apoptosis via the N-SMase-Ceramide-MAPK Pathway
This compound has been shown to induce apoptosis in leukemia cells by activating the neutral sphingomyelinase 2 (N-SMase 2), leading to an accumulation of ceramide.[6][7] Ceramide, a bioactive lipid, then acts as a second messenger to activate downstream stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK).[6][8] The synergistic activation of JNK and p38 MAPK is crucial for transducing the apoptotic signal.[6]
Inhibition of DNA Damage Repair
This compound also enhances the radiosensitivity of human cancer cells by inhibiting the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[9][10][11] This inhibition leads to the persistence of radiation-induced DNA damage, ultimately resulting in mitotic catastrophe and cell death.[9][10][11] Key proteins in the NHEJ pathway, such as DNA-dependent protein kinase, catalytic subunit (DNA-PKcs) and X-ray repair cross-complementing protein 4 (XRCC4), are downregulated by this compound treatment.[9][10][11]
Experimental Protocols
General Synthetic Procedures
Note: These are generalized protocols and may require optimization for specific analogs. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents unless otherwise specified.
This protocol is adapted from a scalable synthesis approach.[2]
-
1,2-Addition to Pregnenolone: To a solution of pregnenolone in an appropriate solvent (e.g., THF) at low temperature (e.g., -78 °C), add a solution of 1,3-dithiane anion (prepared by treating 1,3-dithiane with a strong base like n-butyllithium).
-
Oppenauer Oxidation: The resulting diol is subjected to Oppenauer oxidation conditions (e.g., aluminum isopropoxide, acetone) to yield the corresponding enone.
-
Protection of Hydroxyl Group: The tertiary alcohol is protected, for example, as a methoxymethyl (MOM) ether using MOMCl and a base (e.g., Hunig's base).
-
Oxidative Cleavage: The 1,3-dithiane is cleaved to the corresponding aldehyde using an oxidizing agent such as N-bromosuccinimide (NBS) at low temperature.
-
Vinylogous Aldol Reaction: The aldehyde intermediate is reacted with the lithium enolate of a suitable butenolide precursor (e.g., 2,3-dimethylbut-2-en-4-olide) at low temperature.
-
Cyclization: The reaction mixture is allowed to warm to room temperature to facilitate spontaneous cyclization to the δ-lactone.
This protocol is a general method for creating ester analogs of withanolides.[3]
-
To a solution of the parent withanolide (e.g., Withaferin A or a derivative) in a suitable solvent (e.g., pyridine (B92270) or dichloromethane), add the desired acylating agent (e.g., acetic anhydride, benzoyl chloride).
-
A catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP) can be added to facilitate the reaction.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched, and the product is purified by column chromatography.
Purification and Characterization
Protocol 4.2.1: Column Chromatography
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes or dichloromethane (B109758) in methanol (B129727) is typically employed, depending on the polarity of the compound.
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
Protocol 4.2.2: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded to confirm the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.
Biological Assays
Protocol 4.3.1: Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized compounds.[4]
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Protocol 4.3.2: Western Blot Analysis for Signaling Pathway Proteins
This technique is used to assess the levels of key proteins in the signaling pathways of interest.[6]
-
Treat cells with the test compound for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane and incubate with primary antibodies against the target proteins (e.g., phospho-JNK, phospho-p38, DNA-PKcs, XRCC4).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
References
- 1. Stereocontrolled synthesis of this compound and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity of Semisynthetic Withalongolide A Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Withanolide D Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Withanolide D, a naturally occurring steroidal lactone found in plants of the Solanaceae family, has demonstrated significant anticancer properties.[1] Its cytotoxic effects are attributed to the induction of apoptosis and inhibition of cell proliferation across a variety of cancer cell lines.[2] Accurate assessment of this compound's cytotoxic potential is crucial for preclinical drug development. This document provides detailed protocols for commonly employed cell viability assays to evaluate the cytotoxic effects of this compound, along with data presentation guidelines and diagrammatic representations of relevant pathways and workflows.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological function. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a basis for comparing its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Intestinal | 0.63 | [3] |
| SKOV3 | Ovarian | 2.93 | [3] |
| 22Rv1 | Prostate | < 3 | [3] |
| DU145 | Prostate | < 3 | [3] |
| A549 | Lung | < 3 | [3] |
| MCF7 | Breast | < 3 | [3] |
| K562 | Myeloid Leukemia | Not specified | [2] |
| MOLT-4 | Lymphoid Leukemia | Not specified | [2] |
| MM-CSCs | Multiple Myeloma | 0.0884 (88.4 nM) | |
| RPMI 8226 | Multiple Myeloma | 0.0761 (76.1 nM) | |
| MM1.S | Multiple Myeloma | 0.1072 (107.2 nM) | |
| MM1.R | Multiple Myeloma | 0.1063 (106.3 nM) |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO, typically ≤ 0.5%) for the desired duration (e.g., 24, 48, or 72 hours).[4][7]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4] The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density based on the measurement of total cellular protein content.[8] The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.[9]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at an optimal density and incubate for 24 hours.[9]
-
Compound Treatment: Treat cells with various concentrations of this compound for a specified period (e.g., 48 hours).[10]
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9][10]
-
Washing: Wash the plates five times with 1% (v/v) acetic acid and allow them to air dry completely.[9]
-
SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[9]
-
Removal of Unbound Dye: Quickly wash the wells four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.[9]
-
Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[9]
-
Absorbance Measurement: Measure the optical density at 510 nm using a microplate reader.[8]
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] This enzyme is a stable cytosolic enzyme that is released upon membrane damage.[11]
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound. Include appropriate controls: vehicle control, untreated cells (spontaneous LDH release), and cells treated with a lysis agent (maximum LDH release).[12]
-
Incubation: Incubate the plate for the desired treatment period.[13]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes (optional but recommended) and carefully transfer 100 µL of the cell-free supernatant to a new 96-well plate.[12]
-
LDH Reaction: Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.[11][12]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan produced is proportional to the amount of LDH released.[11][12]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[4]
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time to induce apoptosis.[4]
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash them with cold phosphate-buffered saline (PBS).[4]
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[4][6]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[4]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
improving the solubility of Withanolide D for in vitro experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Withanolide D, specifically focusing on improving its solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a challenge for in vitro studies?
A1: this compound is a naturally occurring C-28 steroidal lactone derived from plants of the Solanaceae family, such as Withania somnifera.[1][2] Its structure is based on an ergostane (B1235598) skeleton, making it inherently lipophilic and poorly soluble in aqueous solutions like cell culture media.[3][4] This low water solubility can lead to precipitation, reducing the actual concentration of the compound in experiments and causing inconsistent results.[5]
Q2: What is the primary recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used organic solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for cellular bioassays.[6][7] It is miscible with both aqueous and organic media, allowing for the dissolution of hydrophobic compounds.[6]
Q3: What is the maximum safe concentration of Dimethyl Sulfoxide (DMSO) for my in vitro experiments?
A3: The final concentration of DMSO in your cell culture medium is critical, as it can be toxic to cells at higher levels.[8][9] While tolerance is cell-line specific, a general guideline is to keep the final concentration at or below 0.5%, with many researchers aiming for 0.1% for sensitive cells or long-term assays.[8][9] You should always perform a vehicle control (media with the same final DMSO concentration as your treated samples) to account for any solvent effects.[10]
Table 1: Recommended Final DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Effect and Recommendations | Citations |
| < 0.1% | Generally considered safe with minimal effects; recommended for sensitive primary cells and long-term studies. | [8][10] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours; a common range for many in vitro assays. | [9][10] |
| 0.5% - 1.0% | Increased cytotoxicity and effects on cell proliferation may be observed; often toxic for some cell lines. | [6][10][11] |
| > 1.0% | Significant cytotoxicity, apoptosis, and membrane damage are common; considered highly toxic. | [6][10][11] |
Q4: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What can I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the high-concentration DMSO stock, is not soluble in the final aqueous environment. To mitigate this, add the DMSO stock to your pre-warmed media drop-by-drop while vortexing or stirring vigorously. This rapid mixing can help create a transient supersaturated solution that may remain stable for the duration of your experiment.
Q5: Are there alternatives to DMSO for improving this compound solubility?
A5: Yes, if your cells are particularly sensitive to DMSO or your assay is incompatible with it, several alternative strategies can be employed. These include using other organic solvents like ethanol (B145695) or methanol (B129727) for the initial stock, though their final concentrations must also be carefully controlled.[12][13] More advanced methods involve using solubility enhancers like cyclodextrins or developing nanoformulations.[3][14][15]
Troubleshooting Guides
This section provides step-by-step solutions for specific issues you may encounter.
Problem: Compound Precipitates in Cell Culture Medium
Symptom: You observe cloudiness, a film, or visible particles in your wells after adding the this compound stock solution.
Possible Causes:
-
The compound's aqueous solubility limit has been exceeded.
-
The final DMSO concentration is too low to keep the compound in solution.
-
"Temperature shock" from adding a room-temperature stock to warm media.
Solutions:
-
Optimize Dilution Technique: Avoid adding the stock solution directly to the cells. Prepare the final working concentration in pre-warmed (37°C) culture medium first. Add the stock solution slowly and dropwise to the medium while gently vortexing to ensure rapid dispersion.
-
Use an Intermediate Dilution Step: If direct dilution causes precipitation, try a serial dilution. For example, dilute your 100% DMSO stock 1:10 in DMSO first, and then dilute this intermediate stock into your final medium.
-
Sonication: After dilution in the final medium, briefly sonicate the solution in a water bath sonicator. This can help break up small aggregates and improve dispersion.[9]
Problem: Inconsistent or Non-Reproducible Experimental Results
Symptom: You observe high variability in cell viability or other measured endpoints between replicate wells or across different experiments.
Possible Causes:
-
Incomplete dissolution of the this compound powder in the initial stock solution.
-
Precipitation of the compound in the culture medium, leading to an unknown and variable final concentration.[5]
-
Degradation of the compound in stock solutions over time.
Solutions:
-
Ensure Complete Stock Dissolution: After adding DMSO to the this compound powder, ensure it is fully dissolved. Use visual inspection against a light source and gentle warming (up to 37°C) or brief sonication if necessary.
-
Prepare Fresh Solutions: Whenever possible, prepare fresh dilutions of this compound from your concentrated stock for each experiment. Do not store dilute aqueous solutions for more than a day.[16]
-
Perform a Solubility Test: Before treating cells, prepare your highest desired concentration in cell-free media and incubate it under the same conditions (e.g., 37°C, 5% CO2). Visually inspect for precipitation after a few hours to confirm the compound remains soluble at that concentration.
Problem: Cell Line is Highly Sensitive to DMSO
Symptom: The vehicle control (cells treated with DMSO alone) shows significant cytotoxicity or differentiation, confounding the results.
Possible Causes:
-
The cell line (e.g., primary cells) is inherently sensitive to organic solvents.[9]
-
The required final concentration of this compound necessitates a DMSO level that is toxic to your cells.
Solution: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules like this compound, forming an "inclusion complex" that is water-soluble.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for pharmaceutical applications.[17]
Experimental Protocol: Preparation of this compound-Cyclodextrin Complex
This protocol uses the co-evaporation method to form an inclusion complex.[14]
-
Dissolve this compound: Accurately weigh your this compound and dissolve it in a suitable organic solvent (e.g., ethanol or methanol).
-
Dissolve Cyclodextrin: In a separate container, dissolve a molar excess (typically 1:1 or 1:2 molar ratio of drug to cyclodextrin) of HP-β-CD in water.
-
Mix Solutions: Add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.
-
Solvent Evaporation: Stir the mixture for 24 hours to allow for complex formation. Following this, evaporate the organic solvent using a rotary evaporator. This will leave a thin film of the complex.
-
Hydration & Lyophilization: Hydrate the resulting film with a small amount of water to form a suspension. For a stable, water-soluble powder, freeze-dry (lyophilize) the suspension.
-
Reconstitution: The resulting lyophilized powder can be directly dissolved in your aqueous cell culture medium to prepare your working solutions.
Data and Visualizations
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C28H38O6 | [1] |
| Molecular Weight | 470.6 g/mol | [1] |
| General Class | Sterol Lipids, Withanolides | [1] |
| General Solubility | Soluble in methanol, ethanol, acetonitrile; Poorly soluble in water. | [12][13][18] |
Visualized Experimental Workflow
This diagram illustrates the standard workflow for preparing a this compound working solution for cell treatment.
Caption: Standard workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation Issues
This diagram provides a decision-making framework to address solubility challenges.
Caption: Troubleshooting logic for this compound precipitation.
Simplified Signaling Pathway of this compound
This compound has been shown to induce apoptosis in leukemia cells by activating the JNK and p38 MAPK pathways.[19] It can also inhibit the pro-survival NF-κB pathway.[20]
Caption: Key signaling pathways modulated by this compound.
References
- 1. This compound | C28H38O6 | CID 161671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Structural Characterization of Withanolide Glycosides from the Roots of Withania somnifera and Their Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lifetein.com [lifetein.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The process of extracting withanolides from Withania somnifera extract. [greenskybio.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. humapub.com [humapub.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Withanolide D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Withanolide D from plant sources, primarily Withania somnifera.
Troubleshooting Guide
This guide addresses common issues encountered during this compound extraction and offers potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Improper Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. 2. Suboptimal Extraction Temperature: Excessively high temperatures can lead to the degradation of withanolides, while low temperatures may result in inefficient extraction.[1] 3. Inadequate Extraction Time: The extraction duration may be too short to achieve a good yield.[1] 4. Poor Plant Material Quality: The concentration of withanolides can vary significantly depending on the plant part, age, and growing conditions.[2][3] 5. Inefficient Grinding: A larger particle size of the plant material reduces the surface area available for solvent interaction.[1] | 1. Solvent Optimization: Experiment with different solvents or solvent mixtures. Ethanol (B145695) and methanol (B129727) are commonly used.[1] A mixture of ethanol and water can also be effective.[1] For higher polarity, consider aqueous alcoholic compositions.[4] 2. Temperature Control: For ethanol extraction, a temperature range of 40-60°C is often optimal.[1] It is crucial to determine the optimal temperature for the specific solvent system being used to avoid degradation.[1] 3. Time Optimization: Increase the extraction time. For traditional solvent extraction with ethanol, 2-4 hours may be sufficient.[1] Monitor the yield at different time points to determine the equilibrium. 4. Material Sourcing and Selection: Use high-quality, certified plant material. The leaves of Withania somnifera often contain a higher concentration of withanolides compared to the roots and stems.[2] 5. Proper Grinding: Grind the dried plant material into a fine, uniform powder to maximize the surface area for extraction.[1] |
| Co-extraction of Impurities | 1. Solvent Polarity: The chosen solvent may be extracting a wide range of compounds in addition to this compound. 2. Lack of a Purification Step: The crude extract will contain various other phytochemicals. | 1. Solvent System Refinement: Use a solvent system with higher selectivity for withanolides. A multi-step extraction with solvents of varying polarities can be employed. 2. Post-Extraction Purification: Incorporate purification steps such as liquid-liquid extraction or column chromatography to isolate this compound from the crude extract.[1][5] |
| Degradation of this compound | 1. High Temperatures: Withanolides are susceptible to degradation at elevated temperatures.[1] 2. Exposure to Light and Air: Prolonged exposure can lead to oxidative degradation. 3. Improper Storage: Storing the extract or isolated compound under suboptimal conditions can cause degradation over time.[6][7][8] | 1. Temperature Management: Use moderate extraction temperatures and avoid excessive heat during solvent evaporation.[1] 2. Minimize Exposure: Conduct extraction and processing steps in a controlled environment with minimal exposure to light and air. 3. Proper Storage: Store extracts and purified this compound in airtight, light-resistant containers at low temperatures (-20°C or below) to ensure stability.[6][7] |
| Inconsistent Results | 1. Variability in Plant Material: Natural variation in the phytochemical profile of the plant material.[3] 2. Lack of Standardized Protocol: Inconsistent application of extraction parameters. 3. Inaccurate Quantification: Issues with the analytical method used to measure this compound concentration. | 1. Standardize Plant Material: Use a single, homogenized batch of plant material for a set of experiments. 2. Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire extraction and analysis process. 3. Method Validation: Ensure the analytical method (e.g., HPLC, HPTLC) is properly validated for accuracy, precision, and linearity.[5][9][10] |
Frequently Asked Questions (FAQs)
Which plant part is the best source for this compound?
The concentration of withanolides, including this compound, varies between different parts of the Withania somnifera plant. Generally, the leaves have a higher concentration of withanolides compared to the roots and stems.[2] For instance, one study reported the this compound content in the shoots to be 0.30 mg/g dry weight.[2]
What is the most effective solvent for this compound extraction?
The choice of solvent is a critical factor. Common and effective solvents for withanolide extraction include ethanol, methanol, and chloroform.[1] Ethanol is often preferred due to its high solubility for withanolides and its relative safety.[1] Solvent mixtures, such as ethanol-water, can also enhance extraction efficiency.[1][4] The optimal solvent or solvent mixture should be determined experimentally.
What are the optimal temperature and time for this compound extraction?
Higher temperatures generally increase the solubility of withanolides and the extraction rate.[1] However, excessive heat can cause degradation.[1] For ethanol-based extractions, a temperature range of 40-60°C is often considered optimal.[1]
Longer extraction times typically lead to higher yields, but there is a point of diminishing returns where the extraction reaches equilibrium.[1] For conventional solvent extraction, a duration of 2-4 hours is often sufficient.[1]
How can I quantify the amount of this compound in my extract?
Several analytical techniques can be used for the accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method.[5][9][10] High-Performance Thin-Layer Chromatography (HPTLC) offers higher sample throughput at a lower cost.[5] For the highest sensitivity and selectivity, especially in complex mixtures, Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is ideal.[5]
How should I store my extracts to prevent this compound degradation?
Withanolides can be unstable and susceptible to degradation.[6][7] It is crucial to store extracts in airtight, light-resistant containers at low temperatures. Studies on the stability of Withania somnifera extracts have shown a significant decline in withanolide content when stored under real-time and accelerated conditions, highlighting the importance of controlled temperature and humidity.[7][8]
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound
This protocol outlines a standard method for extracting this compound using a conventional solvent approach.
-
Preparation of Plant Material:
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a flask and add a suitable solvent (e.g., 200 mL of 70% ethanol).
-
Perform the extraction at a controlled temperature (e.g., 50°C) for a defined period (e.g., 3 hours) with continuous stirring.
-
-
Filtration and Concentration:
-
Purification (Optional):
-
For a cleaner sample, perform liquid-liquid extraction. Dissolve the crude extract in a suitable solvent and wash with an immiscible solvent to remove impurities.
-
Further purification can be achieved using column chromatography.
-
-
Quantification:
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol utilizes ultrasonication to enhance extraction efficiency.
-
Preparation of Plant Material:
-
Follow the same procedure as in Protocol 1 for drying and grinding the plant material.
-
-
Extraction:
-
Place a weighed amount of the powdered plant material in an extraction vessel with the chosen solvent.
-
Submerge the vessel in an ultrasonic bath.
-
Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 30-60 minutes) at a controlled temperature.
-
-
Filtration, Concentration, and Quantification:
-
Follow steps 3 and 5 from Protocol 1 for filtration, concentration, and quantification of this compound.
-
Visualizations
Caption: Workflow for Conventional Solvent Extraction of this compound.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. The process of extracting withanolides from Withania somnifera extract. [greenskybio.com]
- 2. Extraction of Bioactive Compounds From Withania somnifera: The Biological Activities and Potential Application in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative HPLC analysis of withanolides in Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Chromatographic Maze: A Technical Support Center for Isobaric Withanolide Separation
For Researchers, Scientists, and Drug Development Professionals
The chromatographic separation of isobaric withanolides, steroidal lactones primarily found in Withania somnifera (Ashwagandha), presents significant analytical hurdles due to their structural similarity. Minor differences in their chemical structures result in nearly identical molecular weights and polarities, leading to co-elution and poor resolution in conventional chromatographic systems. This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenges encountered during the separation of these complex compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the chromatographic separation of isobaric withanolides so challenging?
A1: Isobaric withanolides possess the same nominal mass but differ in the spatial arrangement of their atoms. This structural similarity leads to very close physicochemical properties, such as polarity and hydrophobicity, making their separation by conventional chromatographic techniques difficult.[1][2][3] Consequently, they often exhibit similar retention times, resulting in co-elution and inaccurate quantification.[1]
Q2: What are the key chromatographic parameters to optimize for successful separation?
A2: The most critical parameters to fine-tune for achieving baseline separation of isobaric withanolides are the choice of the stationary phase (column chemistry), the mobile phase composition (including organic modifiers, additives, and pH), and the column temperature.[1] Each of these factors can influence the subtle intermolecular interactions necessary to resolve structurally similar compounds.
Q3: When should I consider using Ultra-High-Performance Liquid Chromatography (UHPLC) over standard High-Performance Liquid Chromatography (HPLC)?
A3: UHPLC is particularly advantageous for separating isobaric withanolides due to its use of columns with smaller particle sizes (<2 µm). This results in higher column efficiency, leading to sharper peaks and improved resolution between closely eluting compounds.[1] If you are facing challenges with co-elution or require faster analysis times without compromising separation quality, transitioning to a UHPLC system is a recommended strategy.
Q4: Can alternative chromatographic techniques be employed for separating isobaric withanolides?
A4: Yes, besides reversed-phase HPLC and UHPLC, other techniques can be explored. Supercritical Fluid Chromatography (SFC) is a promising alternative that uses supercritical CO2 as the primary mobile phase.[4] SFC can offer different selectivity compared to liquid chromatography and is particularly useful for separating chiral compounds. Additionally, chiral chromatography, which utilizes a chiral stationary phase, can be employed to separate enantiomeric withanolides.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of isobaric withanolides and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Poor Resolution / Co-elution of Peaks | - Inappropriate mobile phase composition.- Incorrect column chemistry.- Suboptimal column temperature.- Unoptimized gradient elution. | - Mobile Phase: Modify the organic-to-aqueous solvent ratio. Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727) to alter selectivity.[1] Introduce additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency in mass spectrometry.[1][7]- Column: Select a column with a different stationary phase (e.g., C8, Phenyl-Hexyl, or a pentafluorophenyl (PFP) phase) to exploit different retention mechanisms.[1][8]- Temperature: Optimize the column temperature. Higher temperatures can decrease mobile phase viscosity and improve efficiency, but may also affect selectivity.[1]- Gradient: Adjust the gradient slope. A shallower gradient often improves the separation of closely eluting compounds.[1] |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Incompatible sample solvent with the mobile phase. | - Secondary Interactions: Use a highly end-capped column to minimize interactions with residual silanol (B1196071) groups. Adding a small amount of a competing base like triethylamine (B128534) to the mobile phase can also mitigate this issue.[1]- Column Overload: Reduce the sample concentration or injection volume.[1][9]- Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the initial mobile phase.[7] |
| Low Signal Intensity / Poor Sensitivity | - Suboptimal mass spectrometry (MS) source parameters.- Inefficient ionization.- In-source fragmentation of glycosylated withanolides. | - MS Optimization: Systematically optimize MS source parameters, including temperature, gas flows, and capillary voltage.[7]- Ionization: Positive electrospray ionization (ESI+) is generally preferred for withanolides, often forming [M+H]⁺ or [M+NH₄]⁺ adducts.[7] Experiment with different mobile phase additives to promote the formation of a specific adduct.[7]- Fragmentation: For glycosylated withanolides, consider reducing the desolvation temperature to minimize in-source fragmentation.[7] |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Column temperature instability.- Column degradation. | - Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing.[7]- Temperature: Use a column oven to maintain a consistent temperature.[7]- Column Health: Employ a guard column to protect the analytical column and flush the column regularly.[7] |
Experimental Protocols
Below are representative methodologies for the separation of isobaric withanolides using HPLC and UHPLC.
HPLC Method for Separation of Withaferin A, Withanolide A, and Withanone
This method was developed for the simultaneous quantification of three isomeric withanolides.[10]
-
Instrumentation: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.[10]
-
Column: Lichrocart Purospher STAR RP-18e (250 x 4.5 mm, 5 µm).[10]
-
Mobile Phase: Methanol and 0.01 M ammonium acetate (B1210297) buffer (pH 5) in a 60:40 (v/v) ratio.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.[11]
-
Injection Volume: 20 µL.
UHPLC-MS/MS Method for the Analysis of Multiple Withanolides
This method is suitable for the rapid and sensitive analysis of a broader range of withanolides in complex matrices.[12]
-
Instrumentation: Ultra-High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.[12]
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Program: A linear gradient starting from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for each withanolide.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated analytical methods for withanolide analysis.
Table 1: Pharmacokinetic Parameters of Major Withanolides in Rats Following Oral Administration of Withania somnifera Extract (500 mg/kg) [2][3][12]
| Withanolide | Cmax (ng/mL) | Tmax (h) |
| Withanoside IV | 13.83 ± 3.73 | 0.75 ± 0.00 |
| Withaferin A | 124.42 ± 64.93 | 0.25 ± 0.00 |
| 12-Deoxywithastramonolide | 57.54 ± 7.52 | 0.29 ± 0.10 |
| Withanolide A | 7.28 ± 3.34 | 0.33 ± 0.13 |
Table 2: Validation Parameters for a UHPLC-PDA Method for the Quantification of 11 Withanosides and Withanolides [11]
| Parameter | Range of Values |
| Linearity (r²) | > 0.99 |
| LOD (µg/mL) | 0.213 - 0.362 |
| LOQ (µg/mL) | 0.646 - 1.098 |
| Recovery (%) | 84.77 - 100.11 |
| Precision (RSD, %) | < 5.0 |
Visualized Workflows and Logic
General Experimental Workflow for Withanolide Analysis
The following diagram illustrates a typical workflow for the extraction, separation, and analysis of withanolides from a plant matrix.
Troubleshooting Logic for Poor Peak Resolution
This decision tree provides a logical approach to troubleshooting poor peak resolution in the chromatography of isobaric withanolides.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetic Study of Withanosides and Withanolides from Withania somnifera Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis [mdpi.com]
- 5. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Withanolide D Stability in Cell Culture Media: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Withanolide D in cell culture media. Adherence to these guidelines can help ensure the reproducibility and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: I'm observing inconsistent results in my cell-based assays with this compound. Could this be a stability issue?
A1: Yes, inconsistent results are a strong indicator of compound instability. This compound, like other withanolides, is susceptible to degradation in aqueous solutions, especially under typical cell culture conditions (pH 7.2-7.4, 37°C).[1] This degradation can lead to a decrease in the effective concentration of the active compound over the course of your experiment, resulting in poor reproducibility.
Q2: What is the primary mechanism of this compound degradation in cell culture media?
A2: The main cause of this compound degradation is the hydrolysis of its steroidal lactone ring.[2][3] This reaction is catalyzed by the neutral to slightly alkaline pH of most cell culture media. The hydrolysis opens the lactone ring to form an inactive carboxylate metabolite, which does not possess the same biological activity.[2]
Q3: How does temperature affect the stability of this compound?
A3: Temperature is a critical factor in the stability of this compound. Storage at elevated temperatures, such as the 37°C used for cell culture, will accelerate the rate of hydrolytic degradation.[4] For long-term storage of stock solutions, temperatures of -20°C or -80°C are recommended to minimize degradation.[1]
Q4: Can components of the cell culture medium, like fetal bovine serum (FBS), affect this compound stability?
A4: While direct studies on this compound are limited, it is plausible that components of FBS could affect its stability. Serum contains various enzymes, including esterases, which are known to hydrolyze ester bonds.[5][6] Since this compound contains a lactone (a cyclic ester), serum esterases could potentially contribute to its degradation.[7]
Q5: What is the best solvent for preparing a stock solution of this compound?
A5: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is important to use anhydrous DMSO to minimize water content, which can contribute to hydrolysis even during storage.
Q6: How should I prepare and store my this compound stock solution?
A6: It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO.[8] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed vials.[1] When preparing working solutions, thaw an aliquot immediately before use and dilute it in your cell culture medium.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent or weaker-than-expected biological activity | Degradation of this compound in cell culture medium. | 1. Prepare fresh working solutions: Prepare your final dilutions of this compound in cell culture medium immediately before adding them to your cells. 2. Minimize incubation time: If possible, design your experiments with shorter incubation times to reduce the period over which degradation can occur. 3. Replenish the medium: For longer-term experiments (e.g., over 24 hours), consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. 4. Perform a stability assessment: Use the HPLC-based protocol below to determine the degradation rate of this compound in your specific cell culture medium and under your experimental conditions. |
| Complete loss of activity | Significant degradation of this compound stock solution. | 1. Check storage conditions: Ensure your DMSO stock solution is stored at -20°C or -80°C and protected from light and moisture. 2. Avoid repeated freeze-thaw cycles: Aliquot your stock solution into single-use vials. 3. Use fresh stock solution: If you suspect your stock solution has degraded, prepare a fresh one from powdered this compound. |
| Variability between experiments | Differences in handling and preparation of this compound solutions. | 1. Standardize your protocol: Ensure that all researchers in your lab follow a standardized protocol for preparing, storing, and using this compound solutions. 2. Use a consistent source of this compound: The purity of the compound can affect its stability and activity. |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media using HPLC
This protocol allows for the quantitative assessment of this compound stability in your specific cell culture medium over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your cell culture medium of choice (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (for sample preparation)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the working solution: Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to achieve your final desired concentration (e.g., 10 µM).
-
Incubate the working solution: Place the this compound-containing medium in a sterile container and incubate at 37°C in a 5% CO₂ incubator.
-
Sample collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect an aliquot (e.g., 200 µL) of the medium.
-
Sample preparation:
-
To each 200 µL aliquot, add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean HPLC vial.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is typically used. An example gradient is: 0-25 min, 35% to 45% acetonitrile in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample based on the peak area from the HPLC chromatogram and the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation kinetics and half-life in your cell culture medium.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Signaling pathways modulated by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 5. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Esterase Selectivity to Determine the In Vivo Duration of Systemic Availability and Abolish Systemic Side Effects of Topical β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
troubleshooting contamination in Withanolide D cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during cell-based assays with Withanolide D.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy and yellow overnight after this compound treatment. What is the cause?
A1: Rapid changes in the medium's color and clarity are classic signs of bacterial contamination.[1][2][3] Bacteria metabolize nutrients in the media, leading to a rapid drop in pH (indicated by the yellow color of the phenol (B47542) red indicator) and turbidity.[1][2] While this compound itself is a test compound, it is unlikely to cause such drastic changes. It is crucial to address the contamination to ensure reliable experimental results.
Q2: I observe filamentous structures or small budding particles in my culture after treatment. Is this related to the this compound?
A2: These are characteristic signs of fungal (filamentous structures) or yeast (budding particles) contamination.[2][4][5] These contaminants can be introduced through the air or from contaminated reagents and equipment.[2][4] this compound is not expected to cause these formations.
Q3: My cells look healthy, but I'm getting inconsistent results in my proliferation assays. Could there be a hidden contamination?
A3: Yes, this could be a sign of mycoplasma contamination.[4][6] Mycoplasma are very small bacteria that lack a cell wall and are often not visible by standard light microscopy.[4][7] They can alter cellular metabolism and gene expression, leading to unreliable and irreproducible data without causing obvious signs of cell stress.[3][6] Regular testing for mycoplasma is highly recommended.[4][6]
Q4: My MTT assay shows an increase in cell viability at higher concentrations of this compound, which contradicts my microscopy observations. What is happening?
A4: This is a known artifact with some natural compounds. Withanolides, due to their chemical structure, can directly reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false-positive signal that suggests higher metabolic activity.[8] It is essential to include a cell-free control (media + this compound + MTT reagent) to determine if the compound interferes with the assay.[8] If interference is confirmed, consider using an alternative viability assay that is not based on metabolic reduction, such as a CellTiter-Glo® (ATP-based) assay or a Trypan Blue exclusion assay.[8][9]
Q5: I'm observing unexpected fluorescence in my high-content screening assay with this compound, even in my unstained control wells. What is the source?
A5: Some natural compounds, including certain withanolides, can exhibit autofluorescence. This intrinsic fluorescence can be mistaken for a positive signal from your fluorescent probes. To verify this, include a control group of cells treated with this compound but without any fluorescent labels.
Troubleshooting Guide: Contamination in this compound Assays
This guide provides a systematic approach to identifying and resolving contamination issues.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Immediate Action |
| Sudden turbidity and/or yellowing of media | Bacterial Contamination[1][2][3] | 1. Immediately discard the contaminated culture. 2. Decontaminate the incubator and biosafety cabinet.[5] 3. Review aseptic technique. |
| Filamentous growth or fuzzy appearance | Fungal Contamination[4][5] | 1. Discard the contaminated culture immediately. 2. Thoroughly clean and disinfect the entire cell culture area.[5] |
| Small, budding particles; media may remain clear initially | Yeast Contamination[4][5] | 1. Discard the contaminated culture. 2. Decontaminate all equipment, especially incubators and water baths. |
| No visible change, but inconsistent results | Mycoplasma Contamination[4][6] | 1. Quarantine the suspicious cell line. 2. Perform a mycoplasma detection test (e.g., PCR or fluorescence staining). |
| Precipitate in the media after adding this compound | Compound Precipitation[8] | 1. Check the final DMSO concentration (keep it below 0.5%).[10] 2. Ensure the compound is fully dissolved in the media before adding it to the cells.[8] |
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for contamination.
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
-
Sample Preparation: Collect 1 ml of cell culture supernatant from a sub-confluent culture.
-
DNA Extraction: Use a commercial PCR sample preparation kit according to the manufacturer's instructions to extract potential mycoplasma DNA.
-
PCR Amplification:
-
Prepare a PCR master mix containing a mycoplasma-specific primer set, Taq polymerase, dNTPs, and PCR buffer.
-
Include a positive control (mycoplasma DNA) and a negative control (sterile water).
-
Run the PCR reaction with appropriate cycling conditions (e.g., initial denaturation at 95°C, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension).
-
-
Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Protocol 2: MTT Cell Viability Assay with Interference Control
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
In a separate cell-free 96-well plate, add the same dilutions of this compound to media alone (this will be your interference control).
-
Treat the cells with the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
-
Incubation: Incubate both plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well of both plates and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance values of the cell-free control plate from the corresponding wells of the cell plate to correct for any direct MTT reduction by this compound.
This compound Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. Understanding these pathways is crucial for interpreting experimental results.
Caption: Key signaling pathways modulated by this compound.
References
- 1. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 2. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 3. cellculturecompany.com [cellculturecompany.com]
- 4. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing HPLC Gradients for Enhanced Withanolide D Peak Resolution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the peak resolution of Withanolide D in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving good HPLC peak resolution for this compound?
This compound and other withanolides, such as Withaferin A and Withanolide A, are often isomeric and possess similar polarities and molecular weights.[1][2] This structural similarity can lead to very close retention times on reversed-phase HPLC columns, resulting in co-elution or poor peak resolution, which complicates accurate quantification.[1][3]
Q2: Which HPLC column is most suitable for this compound analysis?
A C18 reversed-phase column is the most commonly used stationary phase for the analysis of withanolides, including this compound.[4][5] However, if co-elution persists, exploring columns with different selectivities, such as C8 or Phenyl-Hexyl, can be beneficial as they offer different retention mechanisms.[1][6]
Q3: What are the recommended mobile phases for this compound separation?
The most common mobile phase combinations for withanolide separation are binary gradients of water and either acetonitrile (B52724) or methanol (B129727).[7][8] The choice between acetonitrile and methanol can impact selectivity; therefore, it is recommended to test both to determine the optimal solvent for a specific separation.[1] To improve peak shape and reduce tailing, a small amount of acid, such as 0.1% acetic acid or 0.1% formic acid, is often added to the mobile phase.[4][8]
Q4: How does the gradient slope affect the resolution of this compound?
The gradient slope, which is the rate of change in the organic solvent concentration, is a critical parameter for optimizing resolution. A shallower gradient (a slower increase in the organic solvent percentage over time) generally provides better separation of closely eluting peaks like withanolides.[1][9] Conversely, a steeper gradient will shorten the analysis time but may compromise resolution.[9]
Q5: Can adjusting the column temperature improve the peak resolution of this compound?
Yes, optimizing the column temperature can enhance separation. Increasing the temperature typically decreases the mobile phase viscosity, which can lead to improved column efficiency and sharper peaks.[10] However, changes in temperature can also alter the selectivity of the separation, so it is an important parameter to evaluate during method development.[1]
Troubleshooting Guide: Poor this compound Peak Resolution
This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic troubleshooting steps.
Problem: Co-elution of this compound with other withanolides or matrix components.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase Composition | 1. Modify Organic Solvent: If using acetonitrile, switch to methanol, or vice versa. These solvents offer different selectivities and can alter the elution order.[1] 2. Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase. This can improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[4] |
| Inadequate Gradient Program | 1. Decrease the Gradient Slope: A shallower gradient provides more time for closely eluting compounds to separate.[1][9] 2. Introduce an Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the critical peaks are eluting to enhance their separation.[9] |
| Incorrect Column Chemistry | 1. Evaluate Different Stationary Phases: If a C18 column does not provide adequate resolution, consider a column with a different selectivity, such as a Phenyl-Hexyl or a C8 column.[1] |
Problem: this compound peak is tailing.
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | 1. Acidify the Mobile Phase: The addition of 0.1% acetic or formic acid can minimize interactions between the analyte and residual silanol groups on the silica-based stationary phase.[4] 2. Use a Highly End-capped Column: Employ a column that has been thoroughly end-capped to reduce the number of accessible silanol groups.[1] |
| Column Overload | 1. Reduce Sample Concentration: Dilute the sample to ensure that the amount of analyte injected does not exceed the column's capacity.[1] 2. Decrease Injection Volume: Injecting a smaller volume of the sample can prevent peak distortion. |
| Incompatible Sample Solvent | 1. Match Sample Solvent to Initial Mobile Phase: Dissolve the sample in a solvent that is similar in composition to the starting conditions of the gradient to ensure good peak shape for early eluting compounds. |
Experimental Protocols
General HPLC Method for Withanolide Analysis
This protocol provides a starting point for the analysis of this compound. Optimization of the gradient is often necessary to achieve baseline resolution.
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[2][11] |
| Mobile Phase A | Water with 0.1% Acetic Acid[8] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 227 nm[12] |
| Injection Volume | 20 µL[7] |
Example Gradient Program for Withanolide Separation
This gradient program has been used for the separation of multiple withanolides and can be adapted for optimizing this compound resolution.[7]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 - 5 | 80 | 20 |
| 5 - 30 | 80 → 0 | 20 → 100 |
| 30 - 35 | 0 | 100 |
| 35 - 37 | 0 → 80 | 100 → 20 |
| 37 - 40 | 80 | 20 |
Visualizations
Workflow for HPLC Gradient Optimization
Caption: A logical workflow for optimizing an HPLC gradient to improve peak resolution.
Troubleshooting Logic for Co-eluting Peaks
Caption: A decision tree for troubleshooting poor peak resolution and co-elution in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. RP-HPLC Separation of Isomeric Withanolides: Method Development, Validation and Application to In situ Rat Permeability Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of Major Withanolides in Physalis longifolia Nutt. by HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
- 8. staff.cimap.res.in [staff.cimap.res.in]
- 9. mastelf.com [mastelf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Bioavailability of Withanolide D in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding strategies to enhance the in vivo bioavailability of Withanolide D in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of this compound?
A1: The low oral bioavailability of this compound and other withanolides is primarily attributed to two main factors:
-
Poor Water Solubility: Withanolides, including this compound, are steroidal lactones, which makes them inherently lipophilic and poorly soluble in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits their dissolution, which is a critical step for absorption.
-
Low Permeability and First-Pass Metabolism: Despite their lipophilicity, some withanolides may have poor permeability across the intestinal wall. Additionally, they can be subject to rapid metabolism in the gut and liver (first-pass effect), which reduces the amount of active compound reaching systemic circulation. The gut mucosa contains various enzymes and efflux transporters, like P-glycoprotein, that can further limit absorption.
Q2: What are the most effective strategies to improve the bioavailability of this compound in animal studies?
A2: Several strategies have been shown to be effective in enhancing the bioavailability of withanolides:
-
Nanoformulations: Encapsulating this compound in nanocarriers can significantly improve its bioavailability. Common examples include Solid Lipid Nanoparticles (SLNs), liposomes, and phospholipid complexes. These formulations can enhance solubility, protect the compound from degradation in the GI tract, and facilitate absorption.
-
Co-administration with Bioenhancers: Administering this compound with a bioenhancer, such as piperine (B192125) (an alkaloid from black pepper), can increase its systemic exposure. Piperine is known to inhibit drug-metabolizing enzymes and efflux pumps, thereby reducing first-pass metabolism.
-
Structural Modification: While more complex, altering the chemical structure of withanolides can improve their pharmacokinetic properties.
Q3: How do nanoformulations, like Solid Lipid Nanoparticles (SLNs), enhance the bioavailability of this compound?
A3: Nanoformulations enhance bioavailability through several mechanisms:
-
Improved Solubility: By encapsulating the lipophilic this compound within a carrier, its solubility in the aqueous environment of the gut is improved.
-
Increased Surface Area: The small size of nanoparticles provides a larger surface area for dissolution.
-
Protection from Degradation: The carrier can protect this compound from the harsh acidic and enzymatic environment of the GI tract.
-
Enhanced Absorption: Some nanoformulations can promote lymphatic absorption, which bypasses the liver and reduces first-pass metabolism.
Troubleshooting Guide
Problem 1: Low and inconsistent plasma concentrations of this compound after oral administration.
| Possible Cause | Troubleshooting Suggestion |
| Poor Dissolution in the GI Tract | Formulate this compound in a solubility-enhancing vehicle, such as a self-emulsifying drug delivery system (SEDDS) or a suspension containing a surfactant. |
| Rapid Metabolism (First-Pass Effect) | Co-administer this compound with a bioenhancer like piperine. A typical starting dose of piperine in mice is 10-20 mg/kg, given 30 minutes prior to this compound administration. |
| High First-Pass Effect | Utilize nanoformulation strategies, particularly lipid-based systems like SLNs or liposomes, to encourage lymphatic uptake and reduce hepatic first-pass metabolism. |
| Incorrect Gavage Technique | Ensure proper oral gavage technique to prevent accidental administration into the lungs. Always confirm the correct placement of the gavage needle. |
| Formulation Instability | Check the stability of your this compound formulation. Prepare fresh formulations for each experiment, as withanolides can degrade over time, especially in certain solvents or at specific pH values. |
Problem 2: High variability in the pharmacokinetic profile of this compound between individual animals.
| Possible Cause | Troubleshooting Suggestion |
| Inconsistent Food Intake | To standardize gastric emptying and intestinal transit time, fast the animals overnight before dosing. Ensure they have free access to water. |
| Variability in Gut Microbiota | The gut microbiota can metabolize withanolides. To minimize this variability, use animals from the same source and maintain them under identical housing conditions. |
| Non-Homogeneous Formulation | If using a suspension, ensure it is thoroughly mixed (e.g., vortexed or sonicated) before each administration to guarantee a uniform dose for each animal. |
| Genetic Variability in Drug Metabolism | Use an inbred strain of animals (e.g., mice) to reduce genetic differences in metabolic enzymes. |
Problem 3: A nanoformulation of this compound is not showing a significant improvement in bioavailability.
| Possible Cause | Troubleshooting Suggestion |
| Low Encapsulation Efficiency | Optimize the nanoformulation protocol to achieve higher encapsulation efficiency. This may involve adjusting the drug-to-lipid ratio, sonication time, or homogenization pressure. |
| Poor Stability of the Nanoformulation in the GI Tract | Characterize the stability of your nanoformulation in simulated gastric and intestinal fluids. Surface modification of the nanoparticles (e.g., with PEGylation) may be necessary to improve stability. |
| Particle Size is Too Large | Aim for a particle size that is optimal for oral absorption. Further optimization of the formulation process may be needed to reduce the particle size. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Withanolides in Rats Following Oral Administration
Note: Data for this compound is limited; therefore, data for other major withanolides are presented as representative examples.
| Withanolide | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (
Technical Support Center: Overcoming Withanolide D Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Withanolide D.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
This compound, a steroidal lactone isolated from Withania somnifera, exerts its anticancer effects through multiple mechanisms.[1][2][3] Primarily, it induces apoptosis (programmed cell death) in various cancer cell lines.[4][5][6] This is often mediated through the generation of reactive oxygen species (ROS), leading to the activation of both intrinsic and extrinsic apoptotic pathways.[6][7] Key signaling pathways affected include the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK), which can lead to an accumulation of ceramide, a pro-apoptotic lipid second messenger.[5][8] Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival, proliferation, and inflammation.[9][10]
Q2: My cancer cell line is developing resistance to this compound. What are the potential mechanisms?
Drug resistance to natural products like this compound in cancer cells is a complex issue that can arise from several factors:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), is a common mechanism of multidrug resistance.[11][12][13] These transporters act as efflux pumps, actively removing this compound from the cell, thereby reducing its intracellular concentration and efficacy.[14]
-
Alterations in Apoptotic Pathways: Cancer cells can acquire resistance by upregulating anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulating pro-apoptotic proteins (e.g., Bax, Bak).[4][15] This shifts the balance towards cell survival, even in the presence of apoptotic stimuli like this compound.
-
Enhanced DNA Damage Repair: For therapies that induce DNA damage, resistant cells may enhance their DNA repair mechanisms. While this compound's primary role isn't direct DNA damage, it can sensitize cells to radiotherapy by inhibiting the non-homologous end joining (NHEJ) DNA repair pathway.[8][16][17][18] Resistance could potentially arise from the upregulation of compensatory DNA repair pathways.
-
Activation of Pro-Survival Signaling: Cancer cells might activate alternative survival pathways to counteract the effects of this compound. This could involve pathways like PI3K/Akt/mTOR or JAK/STAT, which are known to promote cell growth and survival.[9][10]
Q3: How can I experimentally verify the mechanism of this compound resistance in my cell line?
To investigate the mechanism of resistance, a series of experiments can be performed:
-
Assess ABC Transporter Activity: A rhodamine 123 or calcein-AM efflux assay can be used to determine if increased drug efflux by P-gp or other ABC transporters is responsible for the resistance.
-
Profile Apoptosis-Related Proteins: Use Western blotting to compare the expression levels of pro- and anti-apoptotic proteins (Bcl-2 family members, caspases) in your resistant and sensitive cell lines.
-
Analyze Cell Cycle Distribution: Flow cytometry analysis of propidium (B1200493) iodide-stained cells can reveal changes in cell cycle progression that may contribute to resistance.
-
Evaluate Pro-Survival Pathways: Use Western blotting or phospho-kinase arrays to check for the activation (phosphorylation) of key proteins in survival pathways like Akt, ERK, and STAT3.
Q4: What are some strategies to overcome this compound resistance?
Several strategies can be employed to overcome resistance to this compound:
-
Combination Therapy:
-
With Chemotherapeutics: Combining this compound with conventional chemotherapy drugs can have synergistic effects. For instance, Withania somnifera extract has shown synergistic potential with doxorubicin (B1662922) in breast cancer cells.[19]
-
With ABC Transporter Inhibitors: Co-administration of a known ABC transporter inhibitor (e.g., verapamil, cyclosporin (B1163) A) can block the efflux of this compound, thereby increasing its intracellular concentration and restoring sensitivity.
-
-
Radiosensitization: this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy by inhibiting DNA repair pathways.[8][16][17][18] This combination could be effective against radioresistant tumors.
-
Targeting Pro-Survival Pathways: If a specific pro-survival pathway is found to be upregulated in resistant cells, inhibitors targeting that pathway can be used in combination with this compound. For example, if the PI3K/Akt pathway is activated, a PI3K or Akt inhibitor could be beneficial.
Troubleshooting Guides
Problem 1: Decreasing efficacy of this compound over time (increasing IC50).
| Possible Cause | Troubleshooting Steps |
| Increased drug efflux due to upregulation of ABC transporters. | 1. Perform a rhodamine 123 or calcein-AM efflux assay using flow cytometry. A decrease in intracellular fluorescence in the presence of an efflux inhibitor (like verapamil) would suggest ABC transporter activity. 2. Conduct a Western blot to check for the expression levels of P-gp (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2). 3. Solution: Co-treat cells with this compound and a specific ABC transporter inhibitor. |
| Upregulation of anti-apoptotic proteins. | 1. Perform a Western blot to compare the expression of Bcl-2, Bcl-xL, and Mcl-1 between sensitive and resistant cells. 2. Assess caspase-3/7 activity using a fluorometric or colorimetric assay. 3. Solution: Combine this compound with a Bcl-2 family inhibitor (e.g., ABT-737, venetoclax). |
| Activation of a pro-survival signaling pathway. | 1. Use a phospho-kinase antibody array to screen for activated pathways. 2. Perform Western blots to confirm the phosphorylation of key proteins like Akt, ERK, or STAT3. 3. Solution: Co-administer this compound with an inhibitor of the identified survival pathway. |
Problem 2: this compound is not inducing apoptosis in my resistant cell line.
| Possible Cause | Troubleshooting Steps |
| Defects in the apoptotic machinery. | 1. Measure apoptosis using multiple methods, such as Annexin V/PI staining, TUNEL assay, and caspase activity assays. 2. Check for the expression and cleavage of key apoptotic proteins like PARP and caspases via Western blot. 3. Solution: Consider combination therapies that induce alternative cell death pathways, such as necroptosis or autophagy. Withanolides have been shown to modulate autophagy.[1][4] |
| Insufficient intracellular concentration of this compound. | 1. Follow the troubleshooting steps for increased drug efflux (Problem 1). 2. Verify the concentration and stability of your this compound stock solution. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colorectal Carcinoma | 0.63 | [8][16] |
| SKOV3 | Ovarian Cancer | 2.93 | [8][16] |
| MM-CSCs | Multiple Myeloma Cancer Stem Cells | 0.0884 | [20] |
| RPMI 8226 | Multiple Myeloma | 0.0761 | [20] |
| MM1.S | Dexamethasone-sensitive Multiple Myeloma | 0.1072 | [20] |
| MM1.R | Dexamethasone-resistant Multiple Myeloma | 0.1063 | [20] |
Table 2: Radiosensitizing Effect of this compound
| Cell Line | Sensitizer Enhancement Ratio (SER) at 10% Survival | Reference |
| Caco-2 | 1.55 | [16] |
| DU145 | 1.62 | [16] |
| MCF7 | 1.93 | [16] |
| A549 | 1.63 | [16] |
| SKOV3 | 2.22 | [16] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Purpose: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.
-
Methodology:
-
Treat cells with this compound at the desired concentration and time point.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
3. Clonogenic Assay
-
Purpose: To assess the long-term survival and proliferative capacity of cancer cells after treatment with this compound, alone or in combination with radiation.
-
Methodology:
-
Pre-treat logarithmically growing cells with a sub-cytotoxic concentration of this compound (e.g., 0.7 µM) for 1 hour.[8][16][17]
-
If applicable, irradiate the cells with various doses of X-rays (e.g., 0, 2, 4, 6 Gy).
-
After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 200-2000 cells/well) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a mixture of methanol (B129727) and acetic acid (3:1) and stain them with 0.5% crystal violet.
-
Count the colonies containing more than 50 cells. The surviving fraction is calculated as (mean number of colonies formed) / (number of cells seeded × plating efficiency).
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of ABC transporters in drug resistance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 13. Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators [mdpi.com]
- 14. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jelsciences.com [jelsciences.com]
- 16. Frontiers | this compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Synergistic and Anticancer Potential of Withania Somnifera (Ashwagandha) Ethanol Extract as an Adjuvant with Doxorubicin in MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | this compound Exhibits Similar Cytostatic Effect in Drug-Resistant and Drug-Sensitive Multiple Myeloma Cells [frontiersin.org]
improving signal-to-noise ratio in mass spectrometry analysis of Withanolide D
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise (S/N) ratio for the mass spectrometry analysis of Withanolide D.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a low signal-to-noise ratio when analyzing this compound by LC-MS?
A low signal-to-noise ratio can stem from several factors, including inefficient ionization, matrix effects from complex sample extracts, suboptimal chromatographic separation leading to co-elution with interfering compounds, and in-source fragmentation of the analyte.[1] It is crucial to systematically evaluate each of these potential issues.
Q2: Which ionization mode is best for this compound analysis?
Positive electrospray ionization (ESI+) is commonly used for the analysis of withanolides, including this compound.[2] These compounds readily form protonated molecules [M+H]+ or other adducts such as [M+Na]+ and [M+NH4]+.[1] Optimization of the ESI source parameters is critical for maximizing the signal intensity of the desired precursor ion.
Q3: How can I minimize in-source fragmentation of this compound?
In-source fragmentation can lead to a decreased intensity of the precursor ion and a higher noise level. This is particularly relevant for glycosylated withanolides but can also affect aglycones. To minimize this, optimization of source conditions is key. This includes adjusting the desolvation temperature and cone voltage.[1] A systematic approach, where these parameters are varied to maximize the precursor ion signal, is recommended. For example, lowering the desolvation temperature can sometimes reduce fragmentation.[1]
Q4: What are the recommended mass spectrometry scan modes for quantifying this compound?
For quantitative analysis of this compound, targeted methods like Multiple Reaction Monitoring (MRM) and Parallel Reaction Monitoring (PRM) are highly recommended.[1] These methods offer superior specificity and sensitivity compared to full scan or data-dependent acquisition (DDA) methods by monitoring specific precursor-to-product ion transitions.[1] MRM is a widely accessible and robust method for targeted quantification.[1]
Q5: What are some common adducts of this compound observed in ESI-MS?
In positive ion mode ESI, this compound can form several adducts. The most common is the protonated molecule [M+H]+. However, sodium [M+Na]+ and ammonium (B1175870) [M+NH4]+ adducts are also frequently observed, especially if the mobile phase contains sodium or ammonium salts.[1] The relative abundance of these adducts can be influenced by the mobile phase composition and source conditions.
Troubleshooting Guides
Issue 1: Low Signal Intensity of this compound Precursor Ion
This guide provides a systematic approach to troubleshooting low signal intensity for the this compound precursor ion.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound signal intensity.
Detailed Steps:
-
Verify Sample Preparation:
-
Extraction Efficiency: Ensure the extraction solvent and method are optimal for this compound. An aqueous methanol (B129727) solution (e.g., 70% methanol) is often effective.[1]
-
Sample Concentration: Verify that the concentration of this compound in the injected sample is within the linear range of the instrument. If necessary, concentrate the sample or adjust the injection volume.
-
-
Optimize LC Separation:
-
Column Chemistry: A C18 or Phenyl-3 column can provide good separation for withanolides.[1][2]
-
Mobile Phase: A common mobile phase consists of water and acetonitrile (B52724) or methanol with a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[2][3]
-
Gradient Elution: A well-optimized gradient elution can separate this compound from isomeric and isobaric interferences, reducing matrix effects and improving the S/N ratio.
-
-
Optimize MS Source Parameters:
-
Ionization Voltage: Adjust the capillary voltage to maximize the [M+H]+ ion signal.
-
Gas Flows: Optimize the nebulizing and drying gas flows to ensure efficient desolvation.
-
Temperatures: Optimize the source and desolvation temperatures. Be aware that high temperatures can lead to in-source fragmentation.[1]
-
-
Select Appropriate MS Scan Mode:
-
For quantification, use MRM or PRM mode. This will significantly improve the S/N ratio by filtering out noise and interferences.[1]
-
-
Investigate In-Source Fragmentation:
-
If you suspect in-source fragmentation, acquire full scan MS data and look for fragment ions of this compound.
-
Systematically reduce the cone voltage and desolvation temperature to see if the precursor ion intensity increases relative to the fragment ions.[1]
-
Issue 2: High Background Noise
This guide addresses the problem of high background noise in the mass spectrum, which can obscure the this compound signal.
Logical Relationship Diagram
Caption: Logical relationships for troubleshooting high background noise.
Detailed Steps:
-
Check Solvent and Mobile Phase Purity:
-
Use high-purity, LC-MS grade solvents and additives.
-
Prepare fresh mobile phases daily to prevent microbial growth and degradation.
-
-
Clean LC and MS System:
-
Flush the LC system, including the column, with appropriate cleaning solutions.
-
Clean the MS ion source components (e.g., capillary, cone) according to the manufacturer's instructions.
-
-
Improve Sample Cleanup:
-
Optimize Chromatographic Separation:
-
Ensure that this compound is well-resolved from other components in the sample. Co-eluting compounds can cause ion suppression or contribute to a high chemical background.
-
-
Utilize Targeted MS Modes:
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from dried plant material.
Methodology:
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Centrifugation: Centrifuge the extract at 14,000 x g for 10 minutes to pellet the solid debris.[1]
-
Dilution: Transfer the supernatant to an LC-MS vial and dilute as necessary with the mobile phase to be within the instrument's linear range.[1]
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the analysis of this compound.
Methodology:
Liquid Chromatography:
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the withanolides, and then return to the initial conditions for re-equilibration. A starting point could be 5% B, ramping to 95% B over 10-15 minutes.
-
Column Temperature: 25-40 °C.
Mass Spectrometry (Positive ESI):
-
Scan Mode: MRM or PRM.
-
Precursor Ion: The m/z of the protonated this compound [M+H]+.
-
Product Ions: Select 2-3 of the most intense and specific fragment ions for MRM transitions. These need to be determined by infusing a this compound standard and performing a product ion scan.
-
Source Parameters: These are instrument-dependent and must be optimized. Typical starting points are:
Quantitative Data Summary
The following tables summarize typical parameters that can be achieved with an optimized LC-MS/MS method for withanolide analysis. These values can serve as a benchmark for your own method development.
Table 1: Typical LC-MS/MS Method Parameters for Withanolide Analysis
| Parameter | Value | Reference |
| LC Column | C18 or Phenyl-3 | [1][2] |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | [2][3] |
| Ionization Mode | ESI+ | [2] |
| Scan Mode | MRM/PRM | [1] |
| Capillary Voltage | 2.1 - 4.0 kV | [1][3] |
| Desolvation Temp. | 300 - 500 °C | [1][2] |
Table 2: Example MRM Transitions for Selected Withanolides
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Withaferin A | 471.25 | 67.05 | [2] |
| Withanolide A | 488.30 | 471.25 | [2] |
| Withanone | 417.25 | 263.15 | [2] |
Note: The MRM transitions for this compound would need to be empirically determined by analyzing a standard.
References
minimizing degradation of Withanolide D during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on minimizing the degradation of Withanolide D during storage and handling. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it susceptible to degradation?
A1: this compound is a naturally occurring steroidal lactone found in plants of the Solanaceae family, such as Withania somnifera. Its complex structure, which includes an ergostane (B1235598) skeleton with a lactone ring, epoxide, and multiple hydroxyl groups, makes it vulnerable to degradation under various experimental conditions.
Q2: What are the primary factors that contribute to the degradation of this compound?
A2: The main factors leading to the degradation of withanolides like this compound are exposure to non-neutral pH (both acidic and alkaline conditions), heat, light (especially UV), and oxidation.[1] These factors can lead to hydrolysis of the lactone and epoxide moieties, ultimately affecting the compound's purity and biological activity.
Q3: How should I store pure, solid this compound?
A3: For long-term storage, solid this compound should be stored in a tightly sealed container at -20°C, protected from light. For shorter periods, storage at 4°C is also acceptable. It is crucial to minimize exposure to moisture and air.
Q4: How stable is this compound in solution?
A4: A study has shown that standard solutions of this compound in methanol (B129727), when stored at 4°C, are stable for at least 30 days.[1] However, the stability in other solvents and at different temperatures may vary. It is always recommended to prepare fresh solutions for sensitive experiments or to validate the stability under your specific experimental conditions.
Q5: I see unexpected peaks in my HPLC/UPLC chromatogram when analyzing this compound. What could be the cause?
A5: Unexpected peaks can arise from several sources:
-
Degradation: this compound may have degraded due to improper handling or storage (see Troubleshooting Guide below).
-
Impurities: The initial sample may contain impurities. Always check the certificate of analysis for your standard.
-
Contamination: The solvent or sample vials may be contaminated.
-
Co-eluting compounds: In complex mixtures like plant extracts, other compounds may have similar retention times.
Troubleshooting Guide: Degradation of this compound
This guide will help you identify and resolve common issues related to this compound degradation during your experiments.
| Symptom | Possible Cause | Recommended Solution |
| Loss of compound over time in solution (confirmed by chromatography) | Solvent-mediated degradation | - Prepare fresh solutions before each experiment.- If storing solutions, use high-purity methanol and store at 4°C for no longer than 30 days.[1] For other solvents, perform a stability study.- Avoid aqueous solutions for long-term storage. |
| Exposure to light | - Store solutions in amber vials or wrap clear vials in aluminum foil.- Minimize exposure to ambient and UV light during handling. | |
| Temperature fluctuations | - Avoid repeated freeze-thaw cycles.- When not in use, store solutions consistently at the recommended temperature (e.g., 4°C). | |
| Appearance of new peaks in chromatograms of stressed samples (e.g., after heating or pH adjustment) | Thermal degradation | - Avoid exposing this compound to high temperatures during sample preparation (e.g., evaporation, drying). Use a rotary evaporator at a controlled, low temperature. |
| pH-induced degradation (hydrolysis) | - Maintain a neutral pH for your solutions whenever possible.- Be aware that both acidic and alkaline conditions can cause degradation. Studies on the related Withanolide A show significant degradation in both acidic and basic media. | |
| Oxidative degradation | - Use degassed solvents for solution preparation.- Consider storing solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent biological activity results | Degradation of active compound | - Ensure the purity and integrity of your this compound stock by regular analytical checks (e.g., HPLC).- Follow all recommended storage and handling procedures to minimize degradation. |
Data on Withanolide Stability
Table 1: Forced Degradation of Withanolide A in a Standardized Extract
| Stress Condition | Treatment | Duration | % Degradation of Withanolide A |
| Acid Hydrolysis | 0.1 M HCl | 6 hours | ~15% |
| Alkaline Hydrolysis | 0.1 M NaOH | 30 minutes | >90% |
| Oxidative Stress | 3% H₂O₂ | 24 hours | ~45% |
| Thermal Stress | 60°C | 48 hours | ~10% |
| Photolytic Stress | UV + Visual Light | 1.2 million lux hours + 200 Wh/m² | ~12% |
Data adapted from a stability-indicating study on a standardized extract of Withania somnifera. The degradation percentages are approximate and intended to show relative stability under different conditions.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials:
-
This compound (solid, high purity)
-
Methanol (HPLC or LC-MS grade)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
-
-
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the desired amount of this compound.
-
Quantitatively transfer the solid to a volumetric flask.
-
Dissolve the this compound in a small amount of methanol and then dilute to the final volume with methanol.
-
Mix thoroughly until all the solid is dissolved.
-
Transfer the solution to an amber glass vial for storage.
-
Store the stock solution at 4°C for up to 30 days.[1] For longer-term storage, consider storing at -20°C, but be mindful of potential degradation from freeze-thaw cycles.
-
Protocol 2: Stability Testing of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific solvent and at a particular temperature.
-
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Solvent of interest
-
HPLC or UPLC system with a suitable detector (e.g., PDA or MS)
-
Validated analytical method for this compound quantification
-
Incubator or water bath set to the desired temperature
-
Amber vials
-
-
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into several amber vials.
-
Analyze one vial immediately (T=0) to determine the initial concentration. This will serve as your control.
-
Store the remaining vials at the desired temperature.
-
At specified time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial and analyze its contents using the validated analytical method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
General Degradation Pathway for Withanolides
Caption: General degradation pathway of this compound under various stress conditions.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for conducting a stability study of this compound.
Troubleshooting Logic for this compound Degradation
Caption: A decision tree for troubleshooting this compound degradation issues.
References
selection of internal standards for accurate Withanolide D quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of Withanolide D. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant biological context to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for the quantification of this compound?
A1: Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for the accurate and sensitive quantification of this compound, particularly in complex matrices like plant extracts and biological fluids.[1][2] This technique, especially when using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity.[1] High-performance liquid chromatography with photodiode array (HPLC-PDA) or UV detection can also be used, but it may have limitations in terms of sensitivity and selectivity compared to LC-MS.[3][4]
Q2: Why is an internal standard crucial for accurate this compound quantification?
A2: An internal standard (IS) is essential to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. By adding a known amount of an IS to all samples, standards, and blanks, the ratio of the analyte's response to the IS's response is used for quantification. This approach corrects for potential sample loss during extraction, inconsistencies in injection volume, and fluctuations in instrument response, leading to improved accuracy and precision of the results.
Q3: What are the ideal characteristics of an internal standard for this compound analysis?
A3: An ideal internal standard for this compound should possess the following characteristics:
-
Structural Similarity: It should be structurally similar to this compound to ensure comparable extraction recovery and ionization efficiency. Withanolides are a class of C-28 steroidal lactones.[5][6]
-
Co-elution (but not identical retention): It should elute close to this compound without co-eluting, to ensure it experiences similar matrix effects.
-
No Endogenous Presence: It must not be naturally present in the samples being analyzed.
-
Mass Spectrometric Distinction: It should have a different mass-to-charge ratio (m/z) from this compound to be distinguishable by the mass spectrometer. A stable isotope-labeled this compound would be the ideal, but is often not commercially available.
-
Commercial Availability and Purity: The internal standard should be readily available in high purity.
Q4: Which compounds can be used as internal standards for this compound quantification?
-
Digoxin-d3: This deuterated cardiac glycoside has been successfully used as an internal standard in the quantification of multiple withanolides.[7] Its steroidal backbone is a key feature making it suitable.
-
Fluoxymesterone and Difenoconazole: These have been used as internal standards for the bioanalytical method development of seven withanosides and withanolides in rat plasma.[4][8]
-
Other Withanolides: If a specific withanolide is known to be absent in the sample, it could potentially be used as an internal standard. However, this requires careful screening of the samples. The cost and availability of pure withanolide standards can be a challenge.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible sample solvent- Column overload | - Replace the column with a new one.- Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.- Dilute the sample to a lower concentration. |
| Low Signal Intensity / No Peak Detected | - Incorrect MS parameters- Sample degradation- Low concentration in sample | - Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) using a pure standard of this compound.- Ensure proper sample storage (e.g., at 4°C) and avoid repeated freeze-thaw cycles.- Concentrate the sample or use a more sensitive instrument. |
| High Variability in Results | - Inconsistent sample preparation- Fluctuation in instrument performance- Lack of or inappropriate internal standard | - Standardize the sample preparation procedure and ensure consistency across all samples.- Equilibrate the LC-MS system before running the samples and monitor system suitability.- Use a suitable internal standard and add it at the beginning of the sample preparation process. |
| Matrix Effects (Ion Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with the ionization of this compound. | - Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Optimize the chromatographic method to separate this compound from interfering compounds.- Dilute the sample to reduce the concentration of matrix components. |
| Retention Time Shift | - Changes in mobile phase composition- Column aging- Fluctuation in column temperature | - Prepare fresh mobile phase and ensure proper mixing.- Flush the column or replace it if it's old.- Use a column oven to maintain a consistent temperature. |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Optimization may be required based on the specific sample matrix and instrumentation.
1. Sample Preparation
-
Plant Material (e.g., Withania somnifera root powder):
-
Weigh 10 mg of the powdered plant material into a microcentrifuge tube.[1]
-
Add 1 mL of 70% methanol (B129727) containing 0.1% formic acid and the internal standard (e.g., 1 µg/mL Digoxin-d3).[1][7]
-
Sonicate the mixture for 15 minutes at room temperature.[1]
-
Vortex for 30 seconds and then sonicate for another 15 minutes.[1]
-
Centrifuge the extract at 14,000 x g for 10 minutes.[1]
-
Transfer the supernatant to an LC-MS vial for analysis. Dilute as necessary to be within the calibration curve range.[1]
-
-
Biological Fluids (e.g., Plasma):
-
To 85 µL of plasma in a microcentrifuge tube, add the internal standard.[1]
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile (B52724) (e.g., 3 volumes).
-
Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., Inertsil Phenyl-3, 2 µm, 2.1 × 150 mm) is commonly used.[7]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[7]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[7]
-
Flow Rate: 0.6 mL/min.[7]
-
Gradient Elution:
-
0.1 min: 30% B
-
0.1 - 8 min: 30% - 50% B
-
8 - 8.5 min: 50% - 98% B
-
8.5 - 10 min: Hold at 98% B
-
10 - 10.5 min: Return to 30% B
-
10.5 - 12 min: Equilibrate at 30% B[7]
-
-
Column Temperature: 60°C.[7]
-
Injection Volume: 3 µL.[7]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[7]
-
MRM Transitions: These need to be optimized by infusing a standard solution of this compound and the chosen internal standard. For reference, some withanolide transitions are available in the literature.[4][8]
-
This compound (C28H38O6, MW: 470.6 g/mol ): The precursor ion will likely be [M+H]+ at m/z 471.3. Product ions need to be determined experimentally.
-
Digoxin-d3 (Internal Standard): Determine precursor and product ions.
-
-
Source Parameters: Optimize parameters like capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (this compound area / Internal Standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for withanolide analysis from the literature. Note that these values are method-dependent and should be established in your laboratory.
| Analyte | LLOQ (ng/mL) | Linearity Range (µg/mL) | Reference |
| Withaferin A | 0.2 - 3 | 1 - 150 | [4][5] |
| Withanolide A | 0.25 - 3 | 1 - 150 | [4][5] |
| Withanolide B | 2 - 6 | 1 - 150 | [4][5] |
| Withanoside IV | 0.25 - 3 | 1 - 150 | [4][5] |
| Withanoside V | 0.25 - 3 | 1 - 150 | [4][5] |
| 12-Deoxywithastramonolide | 2 - 3 | 1 - 150 | [4][5] |
| Withanone | 1 - 3 | 1 - 150 | [4][5] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: A generalized experimental workflow for the quantification of this compound using LC-MS/MS.
Potential Signaling Pathways Modulated by Withanolides
Withanolides, including this compound, are known to modulate various cellular signaling pathways, contributing to their diverse pharmacological effects such as anti-cancer and anti-inflammatory activities.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpn.org [rjpn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Investigating 11 Withanosides and Withanolides by UHPLC–PDA and Mass Fragmentation Studies from Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-mass spectrometry quantification of phytochemicals in Withania somnifera using data-dependent acquisition, multiple-reaction-monitoring, and parallel-reaction-monitoring with an inclusion list - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
addressing matrix effects in the analysis of Withanolide D from biological samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in addressing matrix effects during the quantitative analysis of Withanolide D in biological samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte, such as this compound, by co-eluting compounds from the biological sample matrix.[1][2] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in LC-MS/MS analysis.[3] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and proteins.[4][5][6]
Q2: Which ionization mode is optimal for this compound analysis by LC-MS/MS?
A2: Positive electrospray ionization (ESI+) is the most commonly used and generally provides the best sensitivity for withanolides, including this compound.[7] In positive ion mode, withanolides typically form protonated molecules [M+H]⁺ or ammonium (B1175870) adducts [M+NH₄]⁺.[7][8]
Q3: How can I identify if matrix effects are impacting my this compound analysis?
A3: A common method to assess matrix effects is the post-column infusion experiment.[1] In this technique, a constant flow of a standard solution of this compound is infused into the mass spectrometer while a blank, extracted biological sample is injected into the LC system. Any significant deviation (suppression or enhancement) in the baseline signal at the retention time of this compound indicates the presence of matrix effects.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound in plasma?
A4: Several sample preparation techniques can be employed to reduce matrix interferences:
-
Protein Precipitation (PPT): A simple and rapid method using organic solvents like acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[9] However, it may not effectively remove phospholipids, a major source of matrix effects in plasma.[6][9]
-
Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract by partitioning this compound into an immiscible organic solvent, leaving many interfering substances in the aqueous layer.[9]
-
Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by selectively retaining this compound on a solid sorbent while matrix components are washed away.[4] This is often the most effective method for minimizing matrix effects.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from co-eluting matrix components (e.g., phospholipids). | - Optimize the sample preparation method to improve the removal of interfering compounds. Consider switching from protein precipitation to LLE or SPE.[4][9]- Adjust the chromatographic gradient to separate this compound from the regions of ion suppression.[10]- Use a phospholipid removal plate or cartridge during sample preparation.[5][6] |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects between samples. | - Implement the use of a suitable internal standard (IS). An ideal IS is a stable isotope-labeled version of this compound, which will co-elute and experience similar matrix effects, thus providing accurate correction.[1]- If a stable isotope-labeled IS is unavailable, use a structural analog that elutes close to this compound. |
| Peak Tailing or Splitting | Column contamination from the sample matrix or injection of the sample in a solvent stronger than the mobile phase. | - Incorporate a guard column to protect the analytical column from contaminants.[11]- Ensure the final sample extract is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase conditions.[11]- Implement a column wash step after each analytical run to remove strongly retained matrix components. |
| Inaccurate Quantification | Non-linear response due to matrix effects. | - Prepare calibration standards in the same biological matrix as the samples (matrix-matched calibration) to compensate for consistent matrix effects.[2]- If matrix effects are highly variable, consider the standard addition method for calibration.[3] |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of this compound and other common withanolides.
Table 1: LC-MS/MS Method Parameters for Withanolide Analysis
| Parameter | Typical Value/Condition |
| Column | C18 or Phenyl-3 reverse-phase column |
| Mobile Phase A | Water with 0.1% formic acid or 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for Common Withanolides
| Withanolide | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 471.2 [M+H]⁺ | 453.2, 135.1 |
| Withaferin A | 471.25 [M+H]⁺ | 67.05, 281.2 |
| Withanolide A | 488.30 [M+NH₄]⁺ | 471.25, 263.1 |
| Withanolide B | 472.30 [M+NH₄]⁺ | 109.15 |
| Withanoside IV | 800.45 [M+NH₄]⁺ | 459.30 |
Note: Optimal MRM transitions and collision energies should be determined empirically for the specific instrument being used.
Table 3: Reported LLOQs for Withanolides in Plasma
| Withanolide | LLOQ (ng/mL) | Reference |
| Withaferin A | 0.2 - 3 | [12] |
| Withanolide A | 0.25 - 3 | [12] |
| Withanolide B | 2 - 6 | [12] |
| Withanoside IV | 1 - 3 | [12] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation using Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Plasma Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with internal standard and diluted with 400 µL of 4% phosphoric acid) onto the cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water to remove polar interferences.
-
Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Experimental Workflow for Mitigating Matrix Effects
References
- 1. mdpi.com [mdpi.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Withanolide D Production in Plant Cell Cultures
Welcome to the technical support center for enhancing the production of Withanolide D in plant cell cultures using elicitors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in this field.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
| Problem | Potential Causes | Solutions |
| Low or No Increase in this compound Production After Elicitation | 1. Suboptimal Elicitor Concentration: The concentration of the elicitor may be too low to induce a significant response or too high, causing toxicity.[1][2] 2. Incorrect Timing of Elicitor Application: The elicitor might be added at a stage of cell growth that is not optimal for secondary metabolite production. 3. Inappropriate Elicitor for the Cell Line: Different plant cell lines can respond differently to the same elicitor. 4. Degradation of this compound: The compound may be unstable under the current culture or extraction conditions.[3] | 1. Optimize Elicitor Concentration: Perform a dose-response experiment with a range of elicitor concentrations to identify the optimal level. For example, concentrations for salicylic (B10762653) acid could range from 50 to 200 µM. 2. Optimize Application Time: Test the addition of the elicitor at different points in the cell growth cycle (e.g., early exponential phase, mid-exponential phase, stationary phase). 3. Screen Different Elicitors: Test a variety of elicitors, such as methyl jasmonate, salicylic acid, chitosan (B1678972), and cyclodextrins, to find the most effective one for your specific cell line.[1][4] 4. Ensure Product Stability: Review and optimize extraction and storage protocols. This may include using appropriate solvents and storing extracts at low temperatures (-20°C).[3] |
| Cell Death or Significant Growth Inhibition After Elicitor Treatment | 1. Elicitor Toxicity: The concentration of the elicitor is likely too high, leading to cytotoxicity.[5][6] 2. Prolonged Exposure to Elicitor: The duration of the elicitor treatment may be too long. | 1. Reduce Elicitor Concentration: Lower the concentration of the elicitor significantly and perform a viability assay (e.g., TTC assay) to determine the maximum tolerable concentration. 2. Optimize Exposure Time: Conduct a time-course experiment to determine the shortest exposure time that still induces a significant increase in this compound production. For example, exposure times of 24, 48, and 72 hours can be tested. |
| Inconsistent or Irreproducible Results | 1. Variability in Cell Culture: Inconsistent inoculum size, age, or physiological state of the cells. 2. Inconsistent Elicitor Preparation: Elicitor stock solutions may not be prepared or stored correctly. 3. Fluctuations in Culture Conditions: Variations in temperature, light, or agitation speed.[7] | 1. Standardize Inoculation: Use a consistent cell density and subculture at regular intervals to ensure the cells are in a similar physiological state for each experiment. 2. Standardize Elicitor Preparation: Prepare fresh elicitor stock solutions for each experiment and sterilize them appropriately (e.g., through filter sterilization). 3. Maintain Consistent Culture Conditions: Ensure that all environmental parameters in the incubator or bioreactor are tightly controlled and monitored. |
| Difficulty in Extracting and Quantifying this compound | 1. Inefficient Extraction Method: The solvent system may not be optimal for this compound.[3] 2. Interference from Other Compounds: Co-extraction of other metabolites can interfere with quantification.[3] 3. Lack of a Proper Analytical Standard: Inaccurate quantification due to the absence of a certified reference standard. | 1. Optimize Extraction Solvent: Test different solvent systems with varying polarities (e.g., methanol, ethanol, chloroform, and combinations thereof) to maximize the extraction yield.[3] 2. Purify Crude Extract: Employ a preliminary purification step, such as solid-phase extraction (SPE), before analytical quantification. 3. Use a Certified Reference Standard: Obtain a certified reference standard of this compound for accurate calibration and quantification using HPLC or LC-MS. |
Frequently Asked Questions (FAQs)
Q1: Which elicitors are most effective for enhancing this compound production?
A1: Several elicitors have been shown to be effective in enhancing the production of withanolides, a class of compounds that includes this compound. The most commonly used and effective elicitors include methyl jasmonate (MeJA), salicylic acid (SA), chitosan, and cyclodextrins.[1][5][4] The effectiveness of a particular elicitor can be species and even cell line-specific. Therefore, it is recommended to screen a few different elicitors to find the optimal one for your system.
Q2: What is the general mechanism by which elicitors increase this compound production?
A2: Elicitors mimic pathogen attacks or environmental stress, which triggers a defense response in the plant cells. This response involves the activation of complex signaling pathways that lead to the upregulation of genes involved in secondary metabolite biosynthesis.[8][9] For withanolides, elicitors like methyl jasmonate and salicylic acid have been shown to increase the transcript levels of key enzymes in the biosynthetic pathway, such as 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) and squalene (B77637) synthase (SQS).[8][10]
Q3: How do I prepare and sterilize elicitor solutions?
A3: Elicitor stock solutions should be prepared in an appropriate solvent. For example, methyl jasmonate can be dissolved in ethanol, while salicylic acid and chitosan can be dissolved in sterile water (chitosan may require a small amount of acetic acid to dissolve).[5] It is crucial to sterilize these solutions before adding them to your sterile plant cell cultures. The preferred method of sterilization is filtration through a 0.22 µm syringe filter to avoid degradation that can be caused by autoclaving.
Q4: Can I use a combination of different elicitors?
A4: Yes, in some cases, the combined application of different elicitors can have a synergistic effect and lead to a greater enhancement of secondary metabolite production than when used individually.[5][10] For instance, the combination of methyl jasmonate and cyclodextrin (B1172386) has been reported to boost withaferin A production.[10] However, it is important to optimize the concentrations and timing of addition for each elicitor in the combination.
Q5: At what stage of the cell culture should I add the elicitor?
A5: The optimal time for elicitor addition is typically during the exponential growth phase of the cell culture. At this stage, the cells are metabolically active and are more responsive to the elicitation signal. Adding the elicitor too early might inhibit cell growth, while adding it too late in the stationary phase may result in a lower response. It is advisable to perform a time-course experiment to determine the ideal window for elicitation in your specific cell culture system.
Data on Elicitor-Enhanced Withanolide Production
The following tables summarize quantitative data from various studies on the enhancement of withanolide production using different elicitors in Withania somnifera. While specific data for this compound is limited in these examples, the general trends for related withanolides are indicative.
Table 1: Effect of Different Elicitors on Withanolide Production
| Elicitor | Plant Material/Culture Type | Withanolide Measured | Concentration | Fold Increase (approx.) | Reference |
| Chitosan | Whole Plant (Controlled Env.) | Withaferin A | 100 ppm | 8.1 | [1][2] |
| Chitosan | Whole Plant (Controlled Env.) | Withanolide A | 100 ppm | 7.5 | [1][2][11] |
| Jasmonic Acid | Whole Plant (Open Env.) | Withaferin A | 50 ppm | 8.5 | [1][2][11] |
| Salicylic Acid | Adventitious Root Culture | Withanolide A | 150 µM | 48 | [12] |
| Methyl Jasmonate | Hairy Root Culture | Withaferin A | - | - | [13] |
| Chitosan | Cell Suspension Culture | Total Withanolides | 100 mg/L | 1.87 | [6] |
| Chitosan + Squalene | Cell Suspension Culture | Total Withanolides | 100 mg/L + 6 mM | 2.13 | [5][6] |
Experimental Protocols
Protocol 1: General Procedure for Elicitation in Plant Cell Suspension Cultures
-
Establishment of Cell Suspension Culture:
-
Initiate a cell suspension culture from a friable callus of your plant species in a suitable liquid medium (e.g., Murashige and Skoog medium) supplemented with appropriate plant growth regulators.
-
Subculture the cells every 14-21 days by transferring a small volume of the cell suspension to a fresh medium.
-
Maintain the cultures on a gyratory shaker at a constant speed (e.g., 120 rpm) in the dark at a controlled temperature (e.g., 25 ± 2°C).
-
-
Preparation of Elicitor Stock Solution:
-
Prepare a stock solution of the chosen elicitor (e.g., 100 mM salicylic acid in sterile distilled water).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.
-
-
Elicitor Treatment:
-
On a specific day of the culture cycle (e.g., day 14, during the exponential growth phase), add the sterile elicitor stock solution to the cell suspension cultures to achieve the desired final concentration (e.g., 100 µM).
-
Include a control culture to which only the solvent for the elicitor is added in the same volume.
-
-
Incubation and Harvesting:
-
Incubate the elicited and control cultures for a specific duration (e.g., 48 hours).
-
After the incubation period, harvest the cells by vacuum filtration.
-
Freeze the harvested cells in liquid nitrogen and then lyophilize them to obtain a dry cell powder.
-
-
Extraction and Analysis of this compound:
-
Extract the lyophilized cell powder with a suitable solvent (e.g., methanol) using a method like ultrasonication.
-
Filter the extract and analyze the concentration of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) with a certified reference standard.
-
Visualizations
Caption: Simplified signaling pathway of elicitor-induced this compound biosynthesis.
Caption: General experimental workflow for elicitation in plant cell suspension cultures.
References
- 1. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Biosynthesis of Withanolides by Elicitation and Precursor Feeding in Cell Suspension Culture of Withania somnifera (L.) Dunal in Shake-Flask Culture and Bioreactor | PLOS One [journals.plos.org]
- 7. plantcelltechnology.com [plantcelltechnology.com]
- 8. A Decade of Molecular Understanding of Withanolide Biosynthesis and In vitro Studies in Withania somnifera (L.) Dunal: Prospects and Perspectives for Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of Elicitation Conditions to Enhance the Production of Potent Metabolite Withanolide from Withania somnifera (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of elicitation conditions with methyl jasmonate and salicylic acid to improve the productivity of withanolides in the adventitious root culture of Withania somnifera (L.) Dunal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Mechanism of Withanolide D in Colon Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of Withanolide D with other therapeutic alternatives in colon cancer cells. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers investigating novel therapeutic strategies for colorectal cancer.
Comparative Cytotoxicity of this compound and Alternatives
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and alternative therapeutic agents—5-Fluorouracil (B62378) (5-FU), Curcumin (B1669340), and Resveratrol (B1683913)—across various human colon cancer cell lines. This data facilitates a direct comparison of their cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound | Caco-2 | 0.63 | [1] |
| HCT-116 | ~2.2 - 4.4 | [2] | |
| HT-29 | 1.78 (for a similar withanolide) | [2] | |
| 5-Fluorouracil | HCT-116 | 19.87 | [3] |
| HT-29 | 17.3 - 34.18 | [3][4] | |
| SW480 | 19.85 | [3] | |
| Caco-2 | 35.83 (mM) | [5] | |
| Curcumin | HCT-116 | 10.26 - 13.31 | [6] |
| HT-29 | 15.9 | [4] | |
| SW480 | ~10 - 13 | [6] | |
| Resveratrol | HCT-116 | 50 | [7] |
| HT-29 | 86.23 - 115.9 | [8][9] | |
| Caco-2 | 130 | [7] |
Mechanisms of Action: A Comparative Overview
This compound and its alternatives employ distinct yet sometimes overlapping mechanisms to induce cancer cell death and inhibit proliferation. This section delves into their effects on apoptosis and the cell cycle.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate malignant cells. The table below compares the pro-apoptotic effects of this compound and its alternatives.
| Compound | Cell Line(s) | Key Apoptotic Events | Citation(s) |
| This compound | Leukemic & Breast Cancer Cells | ↓ TERT, Bcl-2, Puma; ↑ ROS; Dysregulation of Bax/Bcl-2 | [10][11] |
| Withaferin A | Colon Cancer Cells | ↑ SubG1 population; ↑ Late apoptotic cells; Cleavage of PARP & Caspase-3; ↓ Bcl-2 & Bcl-xL | [12] |
| 5-Fluorouracil | Colon Cancer Cells | Disturbed Bax/Bcl-2 ratio | [11] |
| Curcumin | HCT-116 | DNA damage; Apoptotic characteristics | [13] |
| Resveratrol | HT-29, COLO 201 | ↑ Apoptotic cells (Annexin V positive) | [9] |
Cell Cycle Arrest
Inhibition of cell cycle progression is another critical anticancer mechanism, preventing the uncontrolled division of cancer cells. The following table outlines the effects of these compounds on the cell cycle in colon cancer cells.
| Compound | Cell Line(s) | Effect on Cell Cycle | Citation(s) |
| This compound | Pancreatic Cancer Cells | G2/M arrest | [10] |
| Withaferin A | Colon Cancer Cells | ↑ SubG1 arrest | [12] |
| 5-Fluorouracil | Colon Cancer Cells | Inhibition of cell cycle progression in S and G2/M phases | [6] |
| Curcumin | HCT-116 | G2/M and partial G1 arrest | [8] |
| Resveratrol | HCT-116 | Accumulation of cells in Pre-G1 and G2-M phases | [14] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating several key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using Graphviz, illustrate the inhibitory effects of this compound on the NF-κB, STAT3, and Wnt/β-catenin pathways.
Figure 1: Inhibition of the NF-κB Signaling Pathway by this compound.
Figure 2: Inhibition of the STAT3 Signaling Pathway by this compound.
Figure 3: Modulation of the Wnt/β-catenin Signaling Pathway by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Figure 4: General workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 5: General workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide (PI) to stain DNA and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) via flow cytometry.
Procedure:
-
Seed cells and treat with the test compound for the desired duration.
-
Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide (PI) solution.
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.
Figure 6: General workflow for cell cycle analysis by PI staining.
Western Blotting
Western blotting is used to detect specific proteins in a sample and can be used to quantify changes in protein expression or activation (e.g., phosphorylation).
Procedure:
-
Treat cells with the test compound and lyse the cells to extract proteins.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify protein levels, often normalizing to a loading control (e.g., β-actin or GAPDH).
This guide provides a foundational understanding of the anticancer mechanisms of this compound in colon cancer cells, benchmarked against established and natural therapeutic alternatives. The provided data and protocols serve as a valuable starting point for further research and development in this promising area of oncology.
References
- 1. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Synergistic inhibitory effects of curcumin and 5-fluorouracil on the growth of the human colon cancer cell line HT-29 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New structural analogues of curcumin exhibit potent growth suppressive activity in human colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resveratrol induces apoptosis via ROS-triggered autophagy in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Inhibition of Colorectal Cancer Gene Targets by Withania somnifera L. Methanolic Extracts: A Focus on Specific Genome Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Medicinal Characteristics of Withania somnifera L. in Colorectal Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Withanolide modulates the potential crosstalk between apoptosis and autophagy in different colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. RETRACTED ARTICLE: Intensification of resveratrol cytotoxicity, pro-apoptosis, oxidant potentials in human colorectal carcinoma HCT-116 cells using zein nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Withanolide D and Withaferin A Cytotoxicity in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of two prominent withanolides, Withanolide D and Withaferin A, with a focus on their effects on breast cancer cells. The information presented is collated from preclinical studies and is intended to support research and drug development efforts in oncology.
Introduction
Withanolides, a group of naturally occurring C-28 steroidal lactones, are predominantly isolated from plants of the Solanaceae family, such as Withania somnifera (Ashwagandha).[1] Among the nearly 900 withanolides discovered, Withaferin A (WA) and this compound (WD) have garnered significant attention for their potent anti-cancer properties.[2] Both compounds have demonstrated efficacy against a range of cancers, including breast, colon, ovarian, and lung cancer.[3] Structurally, WD and WA are isomers, differing only in the position of a hydroxyl group on their side chain, yet this subtle difference may lead to distinct mechanisms of action.[4] This guide compares their cytotoxic effects, mechanisms, and the experimental protocols used for their evaluation.
Data Presentation: Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values for this compound and Withaferin A against various cancer cell lines, with a focus on breast cancer.
| Compound | Cell Line | Cell Type | IC50 (µM) | Exposure Time | Citation |
| Withaferin A | MCF-7 | Breast (ER+) | 0.85 | 72h | [5][6] |
| MDA-MB-231 | Breast (Triple-Negative) | 1.07 | 72h | [5][6] | |
| MDA-MB-231 | Breast (Triple-Negative) | 12.0 | Not Specified | [7] | |
| This compound | SKOV3 | Ovarian | 2.93 | 48h | [4] |
| Caco-2 | Colorectal | 0.63 | 48h | [4] | |
| MM-CSCs | Multiple Myeloma | 0.28 | 72h |
Note: Direct comparative studies of this compound in MCF-7 and MDA-MB-231 breast cancer cell lines were not available in the referenced literature. The data presented for this compound is from other cancer types to provide a general indication of its cytotoxic potency.
Mechanisms of Action & Signaling Pathways
Withaferin A: A Multi-Target Agent
Withaferin A exerts its anticancer effects by modulating numerous cellular pathways. It is known to induce apoptosis through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[8][9] WA also inhibits key survival pathways, including the signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB).[2][9] This inhibition, combined with the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, culminates in the activation of caspases and subsequent cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2][10] Furthermore, WA can induce cell cycle arrest at the G2/M phase and has been shown to inhibit the chaperone protein Hsp90.[2][11]
This compound: An Inducer of DNA Damage and Mitotic Catastrophe
This compound demonstrates a distinct mechanism centered on the potentiation of DNA damage, particularly in combination with radiotherapy.[4] Studies show that WD inhibits the non-homologous end joining (NHEJ) pathway, a critical process for repairing DNA double-strand breaks (DSBs).[4] This is achieved by down-regulating the expression of key repair proteins like DNA-dependent protein kinase (DNA-PKcs) and X-ray repair cross-complementing protein 4 (XRCC4).[4] The persistence of unrepaired DNA damage leads to mitotic catastrophe, a form of cell death that occurs during mitosis, especially in p53-deficient cancer cells.[4] This suggests WD could function as a promising radiosensitizer.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of withanolide cytotoxicity are provided below.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[12]
Protocol:
-
Cell Seeding: Plate breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate overnight at 37°C with 5% CO₂.[14]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Withaferin A for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Detection (Annexin V/PI Flow Cytometry)
This assay quantifies the percentage of cells undergoing apoptosis. It uses Annexin V to detect phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane of apoptotic cells and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[15][16]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates, allow them to adhere, and treat with the desired concentrations of this compound or Withaferin A for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells from each treatment.[15]
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.[15]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[15]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15]
-
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
PARP Cleavage Detection (Western Blot)
Western blotting is used to detect the cleavage of PARP, a key substrate of activated caspase-3 and a reliable indicator of apoptosis.[17] Full-length PARP (116 kDa) is cleaved into an 89 kDa fragment during apoptosis.[17][18]
Protocol:
-
Cell Lysis: After treatment with withanolides, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and separate them on an 8-12% SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.[18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: Wash the membrane again and add a chemiluminescent substrate. Capture the signal using an imaging system.[17]
Conclusion
Both Withaferin A and this compound exhibit potent cytotoxic effects against cancer cells, but they appear to operate through distinct, albeit potentially overlapping, mechanisms. Withaferin A acts as a pleiotropic agent, inducing ROS-mediated apoptosis and inhibiting multiple pro-survival signaling pathways like STAT3 and NF-κB.[2] In contrast, this compound's known mechanism in cancer cells involves the inhibition of DNA repair pathways, leading to mitotic catastrophe, which makes it a strong candidate for combination therapy with radiation.[4] The choice between these two molecules for further drug development may depend on the specific therapeutic strategy, such as a standalone cytotoxic agent versus a radiosensitizer, and the genetic background of the target breast cancer subtype. Further head-to-head comparative studies in breast cancer models are warranted to fully elucidate their relative potency and therapeutic potential.
References
- 1. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A: A Pleiotropic Anticancer Agent from the Indian Medicinal Plant Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Levels of Withaferin A (Withania somnifera) Trigger Clinically Relevant Anticancer Effects Specific to Triple Negative Breast Cancer Cells | PLOS One [journals.plos.org]
- 6. benchchem.com [benchchem.com]
- 7. Withaferin-A Inhibits Growth of Drug-Resistant Breast Carcinoma by Inducing Apoptosis and Autophagy, Endogenous Reactive Oxygen Species (ROS) Production, and Inhibition of Cell Migration and Nuclear Factor kappa B (Nf-κB)/Mammalian Target of Rapamycin (m-TOR) Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A-Induced Apoptosis in Human Breast Cancer Cells Is Mediated by Reactive Oxygen Species | PLOS One [journals.plos.org]
- 9. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Withanolides-Induced Breast Cancer Cell Death Is Correlated with Their Ability to Inhibit Heat Protein 90 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of Withanolide D in Prostate Cancer: A Comparative Guide
For Immediate Release
A comprehensive analysis of existing preclinical data reveals the significant potential of Withanolide D, a natural compound, in combating various prostate cancer cell lines. This guide synthesizes quantitative data on its efficacy, details the experimental methodologies for its evaluation, and elucidates the molecular pathways underlying its anticancer activity, providing a valuable resource for researchers, scientists, and drug development professionals.
Efficacy of this compound Across Prostate Cancer Cell Lines
This compound has demonstrated notable cytotoxic effects against different prostate cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for several cell lines, highlighting its potential as a therapeutic agent.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| 22Rv1 | Human Prostate Carcinoma | < 3 | [1] |
| DU145 | Human Prostate Carcinoma | < 3 | [1] |
Note: While specific IC50 values for LNCaP and PC-3 cells treated with this compound were not found in the reviewed literature, studies on the closely related Withaferin A show significant activity against these cell lines, suggesting a class effect.
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anticancer effects primarily through the induction of programmed cell death (apoptosis) and disruption of the cell division cycle. While specific quantitative data for this compound's effect on apoptosis and cell cycle distribution in prostate cancer cells is emerging, studies on other cancer types, such as leukemia, have shown it can induce apoptosis in over 60% of cells after 48 hours of treatment. Furthermore, research on the related compound Withaferin A in prostate cancer cells indicates a strong induction of G2/M phase cell cycle arrest.[2][3]
Signaling Pathways Modulated by this compound
The anticancer activity of this compound is underpinned by its ability to modulate key intracellular signaling pathways. Evidence suggests that this compound activates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][4] These pathways are crucial regulators of cellular stress responses, and their activation can lead to apoptosis. The upstream kinases MKK3/6 and MKK4 have been identified as key mediators in this activation cascade.
References
- 1. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A, a steroidal lactone from Withania somnifera, induces mitotic catastrophe and growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withaferin A Induces Cell Death Selectively in Androgen-Independent Prostate Cancer Cells but Not in Normal Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Withanolide D and Other Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The quest for potent and safe anti-inflammatory agents has led to a growing interest in natural compounds. Among these, withanolides, a group of steroidal lactones primarily found in the plant Withania somnifera (Ashwagandha), have emerged as promising candidates. This guide provides a comparative analysis of the anti-inflammatory effects of a prominent withanolide, Withanolide D, alongside other well-researched natural compounds: curcumin, resveratrol, and quercetin. The information presented herein is supported by experimental data to aid in the evaluation and potential development of these compounds as therapeutic agents.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other natural compounds in various key anti-inflammatory assays. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound | TNF-α-induced NF-κB activation | - | 8.8–11.8 μM | |
| Withaferin A | TNF-α-induced NF-κB activation | - | 8.8–11.8 μM | |
| Curcumin | LPS-induced NF-κB activation | RAW264.7 | ~18.2 μM | |
| Curcumin Analog (EF31) | LPS-induced NF-κB DNA binding | RAW264.7 | ~5 µM | |
| Withaferin A | - | - | - | |
| Table 1: Comparative IC50 values for NF-κB Inhibition. |
| Compound | Assay | Cell Line | IC50 Value | Reference |
| This compound Analog (Compound 67) | Nitric oxide production | RAW 264.7 | 1.9 μM | |
| Withaferin A | LPS-induced Nitric Oxide Production | BV-2 | More effective than Withanolide A | |
| Quercetin | LPS-induced Nitric Oxide Production | RAW 264.7 | 27 µM | |
| Luteolin | LPS-induced Nitric Oxide Production | RAW 264.7 | 27 µM | |
| Apigenin | LPS-induced Nitric Oxide Production | RAW 264.7 | 23 µM | |
| Wogonin | LPS-induced Nitric Oxide Production | RAW 264.7 | 17 µM | |
| Table 2: Comparative IC50 values for Nitric Oxide (NO) Production Inhibition. |
| Compound | Assay | Target | Inhibition | Reference |
| Withanolides | In vitro enzyme assay | COX-2 | Selective inhibition | |
| Withanolide sulfoxide | In vitro enzyme assay | COX-2 | 60% inhibition at 100 µM | |
| Resveratrol | - | COX-1 and COX-2 | Inhibition | |
| Table 3: Comparative data on Cyclooxygenase (COX) Inhibition. |
| Compound | Cytokine(s) Inhibited | Cell Line/Model | Observations | Reference |
| Withaferin A | TNF-α, IL-1β, IL-6 | LPS-stimulated macrophages | Dose-dependent reduction | |
| Curcumin | TNF-α, IL-1β, IL-6 | - | Reduction in secretion | |
| Resveratrol | TNF-α, IL-1β, IL-6 | Activated microglia | Decreased mRNA and protein levels | |
| Quercetin | TNF-α, |
A Head-to-Head Comparison of Withanolide D and Paclitaxel in Ovarian Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anti-cancer efficacy of Withanolide D, a naturally occurring steroidal lactone, and Paclitaxel (B517696), a widely used chemotherapeutic agent, in preclinical ovarian cancer models. The following sections present a comprehensive analysis of their performance based on available experimental data, focusing on their effects on cell viability, apoptosis induction, and tumor growth inhibition. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate a deeper understanding of their mechanisms of action.
I. Executive Summary
Ovarian cancer remains a significant challenge in oncology, with a pressing need for novel and more effective therapeutic strategies. Paclitaxel, a cornerstone of current ovarian cancer chemotherapy, exhibits potent anti-tumor activity but is often associated with significant side effects and the development of resistance. This compound, a natural compound isolated from the plant Withania somnifera, has emerged as a potential anti-cancer agent. This guide synthesizes the available preclinical data to provide a comparative assessment of these two compounds in ovarian cancer models. While extensive data exists for paclitaxel, research on this compound in this specific context is still emerging. This comparison is based on the currently available scientific literature.
II. In Vitro Efficacy
The in vitro efficacy of this compound and paclitaxel has been evaluated in various ovarian cancer cell lines. Key metrics for comparison include the half-maximal inhibitory concentration (IC50) for cell viability and the extent of apoptosis induction.
Cell Viability
The IC50 value represents the concentration of a drug that is required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates greater potency.
| Compound | Cell Line | IC50 | Citation |
| This compound | SKOV3 | Data not available for direct cytotoxicity; shown to enhance radiosensitivity. | [1] |
| Paclitaxel | SKOV3 | ~5.8 nM | |
| A2780 | ~2.5 nM | [2] | |
| OVCAR-3 | Data available, but specific IC50 varies across studies. | ||
| CAOV-3 | Data available, but specific IC50 varies across studies. | ||
| OVCAR5 | Data available, but specific IC50 varies across studies. | [3] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.
Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells.
This compound: General studies on withanolides suggest they induce apoptosis through both intrinsic and extrinsic pathways[3][4][5]. One study indicated that this compound, in combination with radiation, leads to mitotic catastrophe in SKOV3 cells, a form of cell death[1]. However, specific quantitative data on apoptosis induction by this compound alone in ovarian cancer cells is limited in the currently available literature.
Paclitaxel: Paclitaxel is a well-established inducer of apoptosis in ovarian cancer cells[6][7]. Studies have shown that paclitaxel treatment leads to a significant increase in the percentage of apoptotic cells in a dose- and time-dependent manner. For example, in A2780 and SKOV3 cell lines, treatment with paclitaxel resulted in a notable increase in the apoptotic cell population as measured by Annexin V/PI staining[7]. The pro-apoptotic effects of paclitaxel are linked to the activation of various signaling pathways, including the TNF-induced ERK/AKT pathway and p53-independent mechanisms[6][8].
III. In Vivo Efficacy
In vivo studies using animal models, typically xenografts where human ovarian cancer cells are implanted into immunocompromised mice, are crucial for evaluating the anti-tumor efficacy of a compound in a more complex biological system.
Tumor Growth Inhibition
This compound: Currently, there is a lack of specific in vivo data on the effect of this compound on tumor growth in ovarian cancer xenograft models in the reviewed literature. Studies on other withanolides, such as Withaferin A, have shown significant inhibition of ovarian tumor growth and metastasis in vivo[9][10].
Paclitaxel: Paclitaxel has demonstrated significant efficacy in reducing tumor growth in various ovarian cancer xenograft models. Intraperitoneal administration of paclitaxel nanoparticles in rats bearing ovarian carcinoma xenografts led to a significant reduction in tumor weight and ascites volume. In another study using an OVCAR-3 xenograft model, paclitaxel treatment resulted in a synergistic anti-tumor effect when combined with radioimmunotherapy[11]. Furthermore, in patient-derived xenograft (PDX) models of high-grade serous ovarian carcinoma, a combination of paclitaxel and carboplatin (B1684641) significantly decreased tumor weight[12].
IV. Mechanisms of Action & Signaling Pathways
Understanding the molecular mechanisms by which these compounds exert their anti-cancer effects is critical for their clinical development and for identifying potential biomarkers of response.
This compound
The precise molecular targets of this compound in ovarian cancer are not yet fully elucidated. However, studies on withanolides, in general, suggest they impact multiple signaling pathways involved in cancer cell survival and proliferation[1][13]. Withanolides have been shown to interfere with key inflammatory signaling pathways such as NF-κB and JAK/STAT, and can also induce cell cycle arrest[1][13]. One study has specifically implicated this compound in the inhibition of the DNA damage non-homologous end joining (NHEJ) repair pathway, which contributes to its radiosensitizing effects[1].
Caption: Proposed mechanism of this compound in enhancing radiosensitivity.
Paclitaxel
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are essential components of the cell's cytoskeleton. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis[14]. In addition to its effect on microtubules, paclitaxel influences several signaling pathways:
-
PI3K/Akt/NF-κB Pathway: Paclitaxel has been shown to inhibit this critical survival pathway in ovarian cancer cells, contributing to its pro-apoptotic effects.
-
TNF-induced ERK/AKT Signaling: Paclitaxel can induce apoptosis through the activation of the TNF-induced ERK/AKT signaling cascade[6].
-
p53-Independent Apoptosis: Paclitaxel can induce apoptosis through mechanisms that are independent of the p53 tumor suppressor protein, which is often mutated in ovarian cancer[8].
Caption: Key signaling pathways affected by paclitaxel in ovarian cancer.
V. Experimental Protocols
This section provides an overview of the standard methodologies used in the cited studies to evaluate the efficacy of this compound and paclitaxel.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Ovarian cancer cells (e.g., SKOV3, A2780) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or paclitaxel for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
References
- 1. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Withanolide derivatives: natural compounds with anticancer potential offer low toxicity to fertility and ovarian follicles in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. scielo.br [scielo.br]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Withaferin A: A Dietary Supplement with Promising Potential as an Anti-Tumor Therapeutic for Cancer Treatment - Pharmacology and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the Multifaceted Therapeutic Potential of Withaferin A and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Withanolide modulates the potential crosstalk between apoptosis and autophagy in different colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Humanized Patient-Derived Xenograft Models of Ovarian Cancer | Springer Nature Experiments [experiments.springernature.com]
- 13. nativeplants.ku.edu [nativeplants.ku.edu]
- 14. merckmillipore.com [merckmillipore.com]
Unveiling the Consistency of Withanolide D's Antitumor Promise in Preclinical Models
A Comparative Analysis of In Vivo Xenograft Studies for Researchers and Drug Development Professionals
Withanolide D, a naturally occurring steroidal lactone, has emerged as a compound of interest in oncology research, demonstrating notable antitumor effects in preclinical studies. This guide provides a comprehensive comparison of the available in vivo data from xenograft models to critically evaluate the reproducibility of this compound's therapeutic potential against various cancers. We delve into the quantitative data, detailed experimental methodologies, and the key signaling pathways implicated in its mechanism of action.
Efficacy of this compound Across Different Xenograft Models
To assess the reproducibility of this compound's antitumor effects, it is crucial to examine its performance across a variety of cancer models. The available data, while not extensive, provides a promising glimpse into its capabilities.
One of the key studies demonstrating the in vivo efficacy of this compound involved a human chronic myelogenous leukemia (K562) xenograft model in nude mice. In this research, administration of this compound at a dose of 10 mg/kg of body weight led to a significant reduction in tumor volume and a notable extension of the survival time of the treated mice.[1] This foundational study highlights the potential of this compound in a hematological malignancy model.
While in vivo data for this compound in other cancer types remains limited in the public domain, in vitro studies have shown its cytotoxic effects against a range of cancer cell lines, including those of the breast, colon, and prostate.[2][3][4] These in vitro findings suggest that the antitumor activity of this compound may be applicable to a broader spectrum of solid tumors, warranting further in vivo investigation to confirm these effects and establish reproducibility.
For a comparative perspective, Withaferin A, a closely related and more extensively studied withanolide, has demonstrated significant antitumor effects in xenograft models of breast, cervical, lung, and colon cancer.[5][6] This suggests that the withanolide scaffold is a promising backbone for anticancer drug development. Direct comparative in vivo studies between this compound and Withaferin A are scarce but would be invaluable in determining their relative potency and therapeutic index.[7][8]
Table 1: Summary of In Vivo Antitumor Effects of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | This compound Dosage | Key Efficacy Findings | Reference |
| Chronic Myelogenous Leukemia | K562 | Nude Mice | 10 mg/kg body weight | Significant reduction in tumor volume; Prolonged survival time. | [1] |
Deciphering the Mechanism: Key Signaling Pathways
The antitumor activity of this compound is attributed to its ability to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
A primary mechanism of action for this compound is the induction of apoptosis, or programmed cell death. In the K562 leukemia model, this compound was shown to modulate the expression of key apoptotic regulators. Specifically, it was observed to decrease the expression of TERT (Telomerase Reverse Transcriptase) and BCL2 (B-cell lymphoma 2), both of which are anti-apoptotic proteins, while simultaneously increasing the expression of PUMA (p53 upregulated modulator of apoptosis), a pro-apoptotic protein. This shift in the balance of pro- and anti-apoptotic proteins creates a cellular environment that favors cell death.
Furthermore, withanolides as a class are known to interfere with the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and JAK/STAT (Janus kinase/signal transducer and activator of transcription) signaling pathways.[2][4] These pathways are often constitutively active in cancer cells and play a crucial role in promoting inflammation, cell survival, and proliferation. By inhibiting these pathways, withanolides can effectively halt tumor progression.
The diagram below illustrates the proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols: A Guide to Reproducible Research
To ensure the reproducibility of scientific findings, detailed experimental protocols are paramount. Below is a generalized protocol for a xenograft tumor model, which can be adapted for studies involving this compound. For specific details of the K562 xenograft study, researchers are encouraged to consult the original publication.
General Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are passaged regularly to ensure exponential growth.
-
Animal Model: Immunocompromised mice, such as athymic nude mice or SCID mice (4-6 weeks old), are used to prevent rejection of the human tumor cells. Animals are housed in a sterile environment and allowed to acclimatize for at least one week before the experiment.
-
Tumor Cell Implantation: A specific number of cancer cells (typically 1 x 10^6 to 10 x 10^7 cells), suspended in a suitable medium like Matrigel or sterile phosphate-buffered saline (PBS), are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, their growth is monitored regularly (e.g., every 2-3 days) by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Treatment Administration: When tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomly assigned to different treatment groups, including a vehicle control group and one or more this compound treatment groups. This compound is typically dissolved in a vehicle such as DMSO and further diluted in PBS for intraperitoneal or oral administration at a specified dose and schedule.
-
Endpoint and Data Collection: The experiment is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period. At the endpoint, mice are euthanized, and tumors are excised, weighed, and photographed. Tumor tissue can be further processed for histological analysis, immunohistochemistry, or molecular assays. Body weight of the animals is monitored throughout the study as an indicator of toxicity.
The following diagram outlines the typical workflow for an in vivo xenograft study.
References
- 1. Growth inhibition of human tumor cell lines by withanolides from Withania somnifera leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Medicinal Characteristics of Withania somnifera L. in Colorectal Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Effects of Withanolides: In Silico Prediction of Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Withaferin-A Inhibits Colon Cancer Cell Growth by Blocking STAT3 Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
Validating the Molecular Targets of Withanolide D: A Comparative Guide to Genetic Knockdown Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular effects of Withanolide D with those of genetic knockdown of its putative molecular targets. By presenting supporting experimental data from published research, this document aims to facilitate the validation of this compound's mechanism of action and guide future drug development efforts.
This compound vs. Genetic Knockdown: A Data-Driven Comparison
This compound, a steroidal lactone derived from the plant Withania somnifera, has demonstrated potent anti-cancer properties. Its mechanism of action is attributed to the modulation of several key signaling pathways. This section compares the effects of this compound treatment to the genetic knockdown of its proposed molecular targets, providing a framework for validating its on-target activity.
Targeting the Ceramide-Stress Kinase Pathway
A primary mechanism of this compound-induced apoptosis involves the activation of the neutral sphingomyelinase 2 (N-SMase 2)-ceramide pathway, leading to the downstream activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK)[1][2]. The following table summarizes a direct comparison between the effects of this compound and siRNA-mediated knockdown of N-SMase 2 in leukemia cell lines[1][2].
Table 1: this compound vs. N-SMase 2 Knockdown in Leukemia Cells
| Parameter | This compound Treatment | N-SMase 2 siRNA | Alternative: Withaferin A |
| Apoptosis (Annexin V+) | Significant increase | Significant reduction of this compound-induced apoptosis | Induces apoptosis, often at lower concentrations than this compound[3] |
| Ceramide Generation | Significant increase | Significant reduction of this compound-induced ceramide generation | Also reported to modulate lipid signaling |
| p-JNK Levels | Increased | Reduced this compound-induced phosphorylation | Activates JNK signaling[4] |
| p-p38 MAPK Levels | Increased | Reduced this compound-induced phosphorylation | Activates p38 MAPK signaling[4] |
| Cell Viability | Decreased | Partial rescue from this compound-induced cell death | Potent cytotoxic effects[4][5] |
Data synthesized from Mondal et al., 2010. The study used K562 and MOLT-4 leukemia cell lines.
Modulation of Pro-Survival Signaling Pathways
This compound has also been shown to interfere with key pro-survival signaling pathways, including the Wnt/β-catenin and NF-κB pathways. While direct, side-by-side quantitative comparisons with genetic knockdowns are less common in single studies, the available data suggests a convergence of effects.
Table 2: this compound's Impact on Pro-Survival Pathways vs. Genetic Knockdown (Hypothesized Concordance)
| Parameter | This compound Treatment | Genetic Knockdown of Key Pathway Component (e.g., β-catenin, p65/RelA) | Alternative: Wnt/NF-κB Inhibitors |
| Target Gene Expression | Downregulation of Wnt/β-catenin and NF-κB target genes[6][7] | Downregulation of respective target genes | Known inhibitors show similar effects on target gene expression |
| Cell Proliferation | Inhibition | Inhibition | Inhibition of proliferation in relevant cancer models |
| Apoptosis Induction | Potentiation | Sensitization to apoptotic stimuli | Can induce or sensitize cells to apoptosis |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for the key experiments cited in the validation of this compound's molecular targets.
siRNA-Mediated Gene Knockdown
Objective: To transiently silence the expression of a target gene to assess its role in a biological process.
Materials:
-
Target-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Cancer cell line of interest
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ RNAiMAX solutions, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time for assessing knockdown and phenotypic changes should be determined empirically.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level (RT-qPCR) or protein level (Western Blot).
Annexin V Apoptosis Assay
Objective: To detect and quantify apoptosis by measuring the externalization of phosphatidylserine.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound, the alternative compound, or the appropriate vehicle control for the desired time. For knockdown experiments, collect cells at the determined endpoint post-transfection.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Phosphorylated JNK and p38 MAPK
Objective: To detect the activation of JNK and p38 MAPK by measuring their phosphorylation status.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-total p38 MAPK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Molecular Landscape
Diagrams are essential for conceptualizing the complex biological processes involved in this compound's mechanism of action and the experimental approaches used for its validation.
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for target validation.
Caption: Logical framework for target validation.
References
- 1. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - Publications of the IAS Fellows [repository.ias.ac.in]
- 2. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Activities of the Two Closely Related Withanolides, Withaferin A and Withanone: Bioinformatics and Experimental Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential activities of the two closely related withanolides, Withaferin A and Withanone: bioinformatics and experimental evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Radiosensitizing Effects of Withanolide D and Withaferin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the radiosensitizing properties of two prominent withanolides, Withanolide D (WD) and Withaferin A (WFA). Derived from the plant Withania somnifera, these natural compounds have demonstrated significant potential in enhancing the efficacy of radiation therapy in cancer treatment. This analysis is based on experimental data from peer-reviewed studies, with a focus on their mechanisms of action, quantitative effects, and the experimental protocols used for their evaluation.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative findings from studies comparing the radiosensitizing effects of this compound and Withaferin A.
Table 1: In Vitro Radiosensitizing Efficacy
| Parameter | This compound (WD) | Withaferin A (WFA) | Cell Lines Tested | Key Findings | Reference |
| Concentration for Radiosensitization | 0.7 µM | Not explicitly stated for direct comparison in the same study, but other studies use concentrations in the low µM range (e.g., 2.1 µM) | Caco-2, DU145, MCF7, A549, SKOV3 | A 1-hour pretreatment with 0.7 µM WD significantly decreased the surviving fraction of multiple cancer cell lines after X-ray irradiation.[1][2] | [1][2][3] |
| Sensitizer Enhancement Ratio (SER) at 10% Survival (SER0.1) | Higher than WFA in all tested cell lines. e.g., SKOV3: 2.22 | Lower than WD. | SKOV3 and others | WD consistently demonstrated a superior radiosensitizing effect compared to WFA across various cancer cell lines. | |
| Effect on DNA Double-Strand Breaks (DSBs) | Increased persistence of γH2AX/53BP1 foci 1 to 24 hours post-irradiation. | Known to induce DNA damage, but a direct comparative persistence study is not detailed in the primary sources. | SKOV3 | WD leads to a prolonged presence of radiation-induced DNA damage, suggesting inhibition of repair mechanisms.[1][2] | [1][2] |
Table 2: Mechanistic Comparison
| Mechanism of Action | This compound (WD) | Withaferin A (WFA) | Primary Effect |
| DNA Damage Repair Pathway Inhibition | Inhibits Non-Homologous End Joining (NHEJ) by down-regulating DNA-PKcs, ATM, and XRCC4.[1][4] | Does not appear to primarily target NHEJ. | WD specifically targets a key DNA repair pathway, preventing cancer cells from repairing radiation-induced damage. |
| Induction of Cell Death | Promotes Mitotic Catastrophe (MC) , particularly in p53-deficient cells.[1][2] | Induces Apoptosis through down-regulation of the anti-apoptotic protein Bcl-2.[1] | Both compounds lead to cell death post-irradiation, but through distinct pathways. |
| Modulation of Other Pathways | Activates JNK and p38MAPK pathways, which are responsive to ionizing radiation.[1] | Induces autophagy inhibition and mitochondrial disruption .[5][6] | The compounds affect different signaling cascades that contribute to their overall radiosensitizing effect. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Clonogenic Survival Assay
This assay is the gold standard for assessing the radiosensitizing effects of compounds by measuring the ability of single cells to proliferate and form colonies after treatment.
Protocol:
-
Cell Seeding: Seed cells in logarithmic growth phase into six-well plates. The number of cells seeded is dependent on the radiation dose to ensure a countable number of colonies.
-
For control (DMSO-treated) cells: 100, 200, 1,000, and 2,000 cells/well for 0, 2, 4, and 6 Gy radiation doses, respectively.[2]
-
For Withanolide-treated cells (WFA or WD): 200, 400, 4,000, and 8,000 cells/well for 0, 2, 4, and 6 Gy radiation doses, respectively, to account for increased cell killing.[2]
-
-
Cell Adhesion: Allow cells to attach to the plate for 4 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Compound Treatment: Expose the cells to this compound (0.7 µM), Withaferin A (at the desired concentration), or vehicle control (DMSO) for 1 hour prior to irradiation.[2]
-
Irradiation: Irradiate the plates at doses of 0, 2, 4, or 6 Gy using an X-ray source.[2]
-
Post-Irradiation Culture: Immediately after irradiation, remove the medium containing the compound and replace it with fresh, drug-free medium.
-
Colony Formation: Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium once a week.[2]
-
Staining and Counting: Fix the colonies with a solution of methanol (B129727) and stain with crystal violet. Count colonies containing 50 or more cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the plating efficiency of the treated group to that of the control group.
γH2AX Foci Formation Assay for DNA Damage Quantification
This immunofluorescence-based assay is used to visualize and quantify DNA double-strand breaks (DSBs), a critical form of radiation-induced DNA damage.
Protocol:
-
Cell Culture: Grow cells on sterile glass coverslips placed in multi-well plates.
-
Treatment and Irradiation: Treat the cells with the withanolide or vehicle control, followed by irradiation at the desired dose (e.g., 2 Gy).
-
Time-Course Fixation: At various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours), fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.[7]
-
Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody penetration.[7]
-
Blocking: Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 30 minutes.[7]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., diluted 1:200 in 5% BSA/PBS) overnight at 4°C.[7]
-
Secondary Antibody Incubation: After washing with PBS, incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining: Stain the cell nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Foci Quantification: Use image analysis software (e.g., Fiji) to count the number of distinct fluorescent foci within each nucleus.[7] An increase in the number and persistence of foci in treated cells indicates enhanced DNA damage and/or inhibited repair.
Quantification of Mitotic Catastrophe
Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. It is often characterized by the formation of multinucleated cells and abnormal mitotic figures.
Protocol:
-
Cell Preparation and Treatment: Culture cells on coverslips, treat with the withanolide and irradiate as previously described.
-
Immunostaining for Mitotic Spindles and Centrosomes: 24 hours post-irradiation, fix and permeabilize the cells.[2]
-
Microscopic Analysis: Image the cells using fluorescence microscopy.
-
Quantification: [2]
-
Multipolar Metaphases: Count the percentage of mitotic cells exhibiting more than two spindle poles.
-
Anaphase Progression: Determine the percentage of mitotic cells that are in anaphase. A decrease in this percentage suggests a block in the metaphase-to-anaphase transition, a hallmark of mitotic catastrophe.
-
In Vivo Xenograft Tumor Growth Delay Assay
This in vivo experiment evaluates the radiosensitizing effect of a compound on tumor growth in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).[8]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).[8]
-
Randomization and Treatment Groups: Randomize the mice into four groups:
-
Vehicle Control
-
Withanolide alone
-
Radiation alone
-
Withanolide + Radiation
-
-
Drug Administration: Administer the withanolide (e.g., via intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Irradiation: Locally irradiate the tumors with a specified dose of X-rays.
-
Monitoring: Measure the tumor volume (using calipers) and the body weight of the mice 2-3 times per week.[8]
-
Endpoint: Continue monitoring until the tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for further analysis.
-
Data Analysis: Plot the mean tumor volume over time for each group. A significant delay in tumor growth in the combination therapy group compared to the single-treatment groups indicates a radiosensitizing effect.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and Withaferin A, as well as a typical experimental workflow for evaluating radiosensitizers.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radiosensitizing effects of Withaferin A in gastric cancer cells via autophagy Inhibition and mitochondrial disruption. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
confirming the pro-apoptotic activity of Withanolide D across multiple leukemia cell lines
A comparative analysis of the pro-apoptotic efficacy of Withanolide D across various leukemia cell lines reveals its potential as a promising therapeutic agent. This guide synthesizes experimental findings on its cytotoxic effects and underlying molecular mechanisms, offering a valuable resource for researchers in oncology and drug development.
This compound, a steroidal lactone derived from the medicinal plant Withania somnifera, has demonstrated significant anti-leukemic properties by effectively inducing programmed cell death, or apoptosis, in a range of leukemia cell lines. This guide provides a comprehensive overview of its activity, comparing its effects across different leukemia subtypes and elucidating the key signaling pathways involved.
Comparative Efficacy of this compound
The cytotoxic and pro-apoptotic effects of this compound have been consistently observed across both myeloid and lymphoid leukemia cell lines, as well as in primary cells from leukemia patients.[1][2] The compound's effectiveness is highlighted by its ability to induce cell death in a dose- and time-dependent manner.[2]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. While direct IC50 values for this compound in common leukemia cell lines were not uniformly reported across the reviewed studies, related data underscores its potent cytotoxic nature. For instance, in multiple myeloma (MM) cell lines, which share some hematological malignancy characteristics, this compound exhibited IC50 values in the nanomolar range after a 72-hour treatment.
| Cell Line | Type | IC50 (nM) after 72h |
| MM-CSCs | Drug-Resistant Multiple Myeloma | 88.4 ± 13.9 |
| RPMI 8226 | Drug-Sensitive Multiple Myeloma | 76.1 ± 8.0 |
| MM1.S | Drug-Sensitive Multiple Myeloma | 107.2 ± 14.2 |
| MM1.R | Drug-Resistant Multiple Myeloma | 106.3 ± 11.0 |
| Table 1: IC50 values of this compound in multiple myeloma cell lines, indicating potent cytostatic effects. |
Furthermore, studies on various withanolides in the HL-60 human leukemia cell line demonstrate that compounds of this class can exhibit IC50 values ranging from 0.2 to 1.5 µM, often surpassing the efficacy of the reference drug etoposide.[3]
Induction of Apoptosis
This compound's ability to trigger apoptosis is a key component of its anti-leukemic activity. In both K562 (myeloid) and MOLT-4 (lymphoid) leukemia cells, treatment with this compound led to a significant increase in apoptosis.[1] For instance, in K562 cells, this compound treatment resulted in 40.92% of cells becoming Annexin V positive, a marker for apoptosis.[1] This effect was also observed in primary lymphoblasts isolated from leukemia patients, where treatment for 48 hours resulted in approximately 80% of cells being Annexin V positive.[1]
In a leukemic murine model, oral administration of this compound at a dose of 37.5 mg/kg of bodyweight was found to be the effective concentration. This treatment led to an increase in the percentage of dead cells in the bone marrow from 2.22 ± 0.95% in the leukemic group to 5.85 ± 0.63% in the treated group.
Molecular Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis in leukemia cells through the modulation of several key signaling pathways. The primary mechanisms identified include the activation of the neutral sphingomyelinase-ceramide cascade and the regulation of pro- and anti-apoptotic proteins.
The Ceramide-JNK/p38 MAPK Pathway
A crucial mechanism of this compound action is the activation of neutral sphingomyelinase (N-SMase), which leads to an accumulation of ceramide, an important second messenger in apoptosis.[1][2] This increase in ceramide subsequently triggers the phosphorylation of stress-activated protein kinases, specifically c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK).[1][4] The synergistic activation of JNK and p38MAPK is critical for the induction of apoptosis.[1] Inhibition of these kinases was shown to significantly reduce this compound-induced apoptosis.[1]
References
- 1. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
comparing the neuroprotective potential of Withanolide D with other withanolides
For researchers and drug development professionals, the quest for potent neuroprotective agents is a continuous endeavor. Within the vast landscape of natural compounds, withanolides, derived from the plant Withania somnifera (Ashwagandha), have emerged as promising candidates. While Withaferin A and Withanolide A have been extensively studied, this guide provides a comparative analysis of their neuroprotective potential alongside the emerging data on Withanolide D.
This publication aims to deliver an objective comparison of these withanolides, supported by available experimental data, to aid in the evaluation of their therapeutic promise for neurodegenerative diseases.
Comparative Neuroprotective Efficacy: A Tabular Overview
To facilitate a clear comparison, the following tables summarize the quantitative data on the neuroprotective effects of this compound, Withaferin A, and Withanolide A from various preclinical studies. It is important to note that direct comparative studies are limited, and the data presented is collated from various sources.
Table 1: In Vitro Neuroprotective Effects
| Withanolide | Model System | Insult/Disease Model | Concentration | Key Endpoint | Quantitative Result |
| This compound (17α-hydroxy) | In Silico (NMDA Receptor) | Alzheimer's Disease | N/A | Binding Energy | -11.9 kcal/mol[1] |
| Withaferin A | Differentiated SH-SY5Y cells | General Cytotoxicity | 0.6 µM | Cell Death | ~50%[2] |
| 1.2 µM | ~80%[2] | ||||
| 2.4 µM | ~90%[2] | ||||
| BV-2 Microglial Cells | Lipopolysaccharide (LPS) | - | NO and ROS Production | Tenfold more effective than Withanolide A[3] | |
| Withanolide A | Pilocarpine-induced SE model | Status Epilepticus | Not Specified | Apoptotic neuronal cell death | Ameliorated cell death[4] |
| C. elegans model | α-synuclein aggregation | Not Specified | α-synuclein aggregation | Alleviation of aggregation[5] |
Table 2: In Vivo Neuroprotective Effects
| Withanolide | Animal Model | Disease Model | Dosage | Key Endpoint | Quantitative Result |
| Withaferin A | Scopolamine-induced rats | Alzheimer's Disease | 5mg/kg (nanoformulation) | Inflexion Ratio (EPM) | 1.1 (similar to standard drug Tacrine at 1.3)[6] |
| Withanolide A | Mice | Cerebral Ischemia Reperfusion | 10 mg/kg | Morphological damage, apoptosis, necrosis | Markedly reduced[7] |
Deciphering the Mechanisms: Key Signaling Pathways
The neuroprotective effects of withanolides are attributed to their ability to modulate multiple signaling pathways implicated in neurodegeneration. Below are graphical representations of these pathways.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies for key experiments cited in the comparison tables.
In Silico Docking of 17α-hydroxythis compound
-
Objective: To assess the binding affinity of Withania somnifera constituents to the NMDA receptor as a potential therapeutic target for Alzheimer's disease.[1]
-
Methodology:
-
Virtual Screening: 80 active constituents of Withania somnifera were screened against the NMDA receptor using computational docking simulations.[1]
-
Binding Energy Calculation: The binding energies of the compounds to various domains of the NMDA receptor were calculated.[1]
-
Molecular Dynamics Simulations: The compound with the most favorable binding energy (17α-hydroxythis compound) was subjected to molecular dynamics simulations to analyze its interaction and influence on the receptor's conformational state.[1]
-
Cell Viability Assay for Withaferin A
-
Objective: To determine the cytotoxic effects of Withaferin A on differentiated SH-SY5Y neuronal cells.[2]
-
Methodology:
-
Cell Culture and Differentiation: Human neuroblastoma SH-SY5Y cells were cultured and differentiated into a neuronal phenotype using 10 µM retinoic acid for six days.[2]
-
Treatment: Differentiated cells were treated with varying concentrations of Withaferin A (0.6 µM, 1.2 µM, and 2.4 µM).[2]
-
Cytotoxicity Assessment: Cell death was quantified using standard cytotoxicity assays (e.g., MTT or LDH assay).[2]
-
In Vivo Neuroprotection Study of Withaferin A Nanoformulation
-
Objective: To evaluate the neuroprotective effect of Withaferin A nanoparticles in a scopolamine-induced rat model of Alzheimer's disease.[6]
-
Methodology:
-
Animal Model: Male Wistar rats were used. Memory impairment was induced by intraperitoneal injection of scopolamine (B1681570) (1mg/kg).[6]
-
Treatment Groups:
-
Negative Control (saline)
-
Positive Control (scopolamine)
-
Pure Withaferin-A (5mg/kg)
-
Withaferin-A nanoformulation (5mg/kg)
-
Standard Drug (Tacrine, 10mg/kg)
-
-
Behavioral Assessment: The Elevated Plus Maze (EPM) was used to assess memory and cognitive function, with the inflexion ratio being a key parameter.[6]
-
Biochemical Analysis: Brain tissue was analyzed for levels of acetylcholinesterase (AChE), malondialdehyde (MDA), and glutathione (B108866) (GSH) reductase.[6]
-
In Vivo Neuroprotection Study of Withanolide A
-
Objective: To assess the neuroprotective ability of Withanolide A in a mouse model of cerebral ischemia-reperfusion injury.[7]
-
Methodology:
-
Animal Model: Adult mice were subjected to global cerebral ischemia-reperfusion injury.[7]
-
Administration: Withanolide A was administered intranasally at different doses (1mg/kg, 5mg/kg, and 10mg/kg).[7]
-
Assessment:
-
Brain penetration of Withanolide A was assessed using HPLC-UV.
-
Neuroprotective effects were evaluated by measuring brain damage, changes in cerebral neurotransmitter levels, and brain tissue morphology (assessing apoptosis and necrosis).[7]
-
-
Concluding Remarks
The available evidence strongly supports the neuroprotective potential of Withaferin A and Withanolide A, positioning them as significant candidates for further drug development in the context of neurodegenerative diseases. Their mechanisms of action, primarily revolving around the modulation of inflammatory and oxidative stress pathways, are well-documented in multiple preclinical models.
This compound, particularly 17α-hydroxythis compound, presents an intriguing, albeit nascent, area of investigation. The in-silico findings pointing to its potent interaction with the NMDA receptor suggest a distinct mechanism of action that warrants rigorous experimental validation.[1] Currently, the lack of comprehensive in vitro and in vivo data for this compound makes a direct and robust comparison of its neuroprotective efficacy with Withaferin A and Withanolide A challenging.
For researchers and drug development professionals, this guide highlights the established neuroprotective profiles of Withaferin A and Withanolide A, providing a solid foundation for further research. Simultaneously, it underscores the untapped potential of this compound, signaling a clear need for future studies to elucidate its neuroprotective capabilities and mechanisms. Such research will be crucial in determining its standing among the promising class of withanolides for combating neurodegenerative disorders.
References
- 1. In-Silico discovery of 17alpha-hydroxywithanolide-D as potential neuroprotective allosteric modulator of NMDA receptor targeting Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Withaferin-A kills neuronal cells: An off-putting facet of Withania somnifera as a neuroprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Withania somnifera and Its Withanolides Attenuate Oxidative and Inflammatory Responses and Up-Regulate Antioxidant Responses in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Withanolide-A treatment exerts a neuroprotective effect via inhibiting neuroinflammation in the hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Withanolide A offers neuroprotection, ameliorates stress resistance and prolongs the life expectancy of Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Withanolide a penetrates brain via intra-nasal administration and exerts neuroprotection in cerebral ischemia reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the NF-κB Inhibitory Potential of Withanolide D: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of Withanolide D's inhibitory effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Through a detailed comparison with other known NF-κB inhibitors—Withaferin A, Parthenolide, and BAY 11-7082—this document offers a critical evaluation of their mechanisms and potency, supported by experimental data and detailed protocols.
The NF-κB signaling cascade is a cornerstone of the inflammatory response, playing a pivotal role in immunity, cell proliferation, and apoptosis. Its dysregulation is a hallmark of numerous chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Natural compounds, such as withanolides derived from the plant Withania somnifera, have emerged as promising candidates for modulating this pathway. This guide focuses on this compound, a bioactive withanolide, and systematically evaluates its performance against other well-characterized inhibitors.
Comparative Analysis of NF-κB Inhibitors
The efficacy of this compound and its counterparts is best understood through a direct comparison of their mechanisms of action and their half-maximal inhibitory concentrations (IC50) in various assays. While a specific IC50 value for the direct inhibition of NF-κB by this compound is not consistently reported in the literature, its potent activity has been demonstrated through various experimental approaches. The following table summarizes the available quantitative data for this compound and selected alternative inhibitors.
| Inhibitor | Chemical Class | Source | Mechanism of Action | Target | IC50 Value (NF-κB Inhibition) |
| This compound | Withanolide | Withania somnifera | Inhibition of IκBα phosphorylation and degradation, suppression of IKK activation, prevention of p65 nuclear translocation.[1] | IKKβ (putative) | Not explicitly reported; effective at micromolar concentrations. |
| Withaferin A | Withanolide | Withania somnifera | Directly targets and inhibits the IKKβ subunit by binding to Cysteine 179, preventing IκBα phosphorylation and degradation.[2][3] | IKKβ | ~0.5-5 µM (in various cell-based assays) |
| Parthenolide | Sesquiterpene Lactone | Tanacetum parthenium | Directly inhibits the IKK complex, preventing IκBα phosphorylation and subsequent degradation.[4][5] | IKK complex | ~5-10 µM (in various cell-based assays) |
| BAY 11-7082 | Synthetic Compound | Chemical Synthesis | Irreversibly inhibits TNF-α-induced phosphorylation of IκBα.[6] | IKKβ | 10 µM (for inhibition of TNFα-induced IκBα phosphorylation)[6] |
Visualizing the Inhibition: The NF-κB Signaling Pathway
The canonical NF-κB signaling pathway is initiated by pro-inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. This releases the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target inflammatory genes. The primary mechanism of inhibition for this compound and the compared compounds is the disruption of this cascade at the level of the IKK complex.
Caption: The NF-κB signaling pathway and points of inhibition.
Experimental Validation Workflow
The validation of NF-κB inhibitors typically involves a series of well-established molecular biology techniques to assess their impact on different stages of the signaling cascade. A general workflow is outlined below.
Caption: A typical experimental workflow for validating NF-κB inhibitors.
Detailed Experimental Protocols
Accurate and reproducible data are paramount in the validation of potential therapeutic compounds. The following sections provide detailed methodologies for the key experiments cited in the validation of this compound and its comparators.
NF-κB Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells or other suitable cell lines in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test inhibitor (this compound, Withaferin A, Parthenolide, or BAY 11-7082) and pre-incubate for 1-2 hours.
-
NF-κB Activation: Stimulate the NF-κB pathway by adding an agonist such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL) to the wells.
-
Lysis and Luminescence Measurement: After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each concentration of the inhibitor relative to the stimulated control and determine the IC50 value.
Western Blot Analysis for NF-κB Pathway Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment: Plate cells (e.g., macrophages, epithelial cells) and treat with the inhibitor and/or stimulant as described for the luciferase assay.
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to assess the DNA-binding activity of NF-κB.
-
Nuclear Extract Preparation: Following cell treatment, prepare nuclear extracts using a nuclear extraction kit according to the manufacturer's instructions.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3') with biotin (B1667282) or a radioactive isotope (e.g., [γ-32P]ATP).
-
Binding Reaction: Incubate the labeled probe with 5-10 µg of nuclear extract in a binding buffer for 20-30 minutes at room temperature. For competition assays, add an excess of unlabeled probe to a parallel reaction.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Detection: Transfer the complexes to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) and chemiluminescence, or by autoradiography (for radioactive probes).
Conclusion
The collective evidence strongly supports the validation of this compound as a potent inhibitor of the NF-κB signaling pathway. Its mechanism of action, centered on the inhibition of the IKK complex, is comparable to that of other well-established natural and synthetic inhibitors like Withaferin A, Parthenolide, and BAY 11-7082. While further studies are needed to precisely quantify its IC50 value across various cell types and stimuli, the existing data underscore its significant therapeutic potential. The detailed protocols and comparative analysis provided in this guide offer a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory and anti-cancer agents targeting the critical NF-κB pathway.
References
- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withaferin A inhibits NF-kappaB activation by targeting cysteine 179 in IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
side-by-side comparison of Withanolide D and doxorubicin in liver cancer cells
For Immediate Release
This guide provides a side-by-side comparison of the anti-cancer effects of Withanolide D, a natural steroidal lactone, and Doxorubicin (B1662922), a conventional chemotherapeutic agent, on liver cancer cells. The following data, compiled from multiple independent studies, offers insights into their respective potencies and mechanisms of action.
Quantitative Analysis: Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data below summarizes the cytotoxic effects of a this compound derivative and Doxorubicin on various liver cancer cell lines. It is important to note that these values were determined in separate studies under different experimental conditions.
| Compound | Cell Line | IC50 Value | Duration of Treatment | Citation |
| Withagenin A diglucoside (WAD) | HepG2 | < 100 µM | 24 hours | [1][2] |
| Doxorubicin | HepG2 | ~0.25 µM | 48-72 hours | [3] |
| Doxorubicin | Hep3B | ~0.12 µM | 48-72 hours | [3] |
| Doxorubicin | Huh-7 | Most sensitive of HepG2, Hep3B, Huh-7 | Not Specified | [4] |
| Doxorubicin | SNU449 | Most tolerant of HepG2, Huh7, SNU449 | Not Specified | [5] |
| Doxorubicin | HepG2 | ~0.45 µg/mL | Not Specified | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental protocols across studies. Withagenin A diglucoside (WAD) is a glycoside of a withanolide.
Mechanism of Action: A Tale of Two Pathways
Both this compound and Doxorubicin induce apoptosis, or programmed cell death, in liver cancer cells, albeit through distinct signaling pathways.
This compound Derivative (WAD) in HepG2 Cells:
A study on withagenin A diglucoside (WAD) demonstrated that it induces apoptosis through both the extrinsic and intrinsic pathways.[1][2] This is evidenced by the increased expression of key apoptotic proteins.[1][2]
-
Increased Pro-Apoptotic Proteins:
-
Cleaved Caspase-8
-
Bax
-
Cleaved Caspase-9
-
Cleaved Caspase-3
-
Cleaved PARP
-
-
Decreased Anti-Apoptotic Proteins:
-
Bcl-2
-
Furthermore, WAD was found to inhibit angiogenesis by suppressing the VEGFR2 pathway and its downstream effectors, including ERK, PI3K, Akt, and mTOR.[1][7]
Doxorubicin in Liver Cancer Cells:
Doxorubicin, a well-established chemotherapeutic, primarily functions as a DNA intercalating agent and an inhibitor of topoisomerase II, leading to DNA damage and subsequent apoptosis.[8][9] Its apoptotic mechanism involves:
-
Targeting Madcam1 and AKT: Doxorubicin has been shown to induce apoptosis by targeting Mucosal vascular addressin cell adhesion molecule 1 (Madcam1) and the AKT signaling pathway.[8]
-
Inhibition of Protein Translation: It also blocks the initiation of protein translation.[8]
-
Involvement of p53: The response to Doxorubicin can be influenced by the p53 status of the cancer cells, though it can induce apoptosis through p53-independent pathways as well.[4]
-
Activation of MAPK Pathways: Doxorubicin treatment can lead to the activation of the MEK/ERK and p38 MAPK signaling pathways, which can paradoxically promote cell survival, potentially contributing to drug resistance.[9]
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and Doxorubicin in liver cancer cells.
References
- 1. Antitumor Potential of Withanolide Glycosides from Ashwagandha (Withania somnifera) on Apoptosis of Human Hepatocellular Carcinoma Cells and Tube Formation in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor Potential of Withanolide Glycosides from Ashwagandha (Withania somnifera) on Apoptosis of Human Hepatocellular Carcinoma Cells and Tube Formation in Human Umbilical Vein Endothelial Cells: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-induced apoptosis and chemosensitivity in hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Doxorubicin and Blue Light Irradiation on the Antitumor Treatment of HepG2 Cells in Liver Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin induces apoptosis by targeting Madcam1 and AKT and inhibiting protein translation initiation in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of doxorubicin resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Withanolide D in Conventional Cancer Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective and less toxic cancer therapies has led researchers to explore the synergistic potential of natural compounds with conventional chemotherapeutic agents. Among these, Withanolide D, a steroidal lactone derived from the plant Withania somnifera, has emerged as a promising candidate. This guide provides a comprehensive comparison of the synergistic effects of this compound and related withanolides with standard chemotherapy, supported by experimental data, detailed protocols, and pathway visualizations to aid in the design and interpretation of future studies.
Comparative Efficacy of this compound and Analogs in Combination Therapy
This compound has demonstrated significant cytotoxic effects across a variety of cancer cell lines. When combined with conventional treatments, it and its analogs, such as Withaferin A, have been shown to enhance therapeutic efficacy. The following tables summarize the key quantitative data from preclinical studies, highlighting the potential for dose reduction of cytotoxic drugs and the overcoming of drug resistance.
| Compound | Cancer Cell Line | IC50 (µM) of this compound Alone | Reference |
| This compound | Caco-2 (Intestinal) | 0.63 | |
| This compound | DU145 (Prostate) | Not specified | |
| This compound | MCF7 (Breast) | Not specified | |
| This compound | A549 (Lung) | Not specified | |
| This compound | SKOV3 (Ovarian) | 2.93 | |
| This compound | MM-CSCs (Multiple Myeloma) | 0.0884 | |
| This compound | RPMI 8226 (Multiple Myeloma) | 0.0761 | |
| This compound | MM1.S (Multiple Myeloma) | 0.1072 | |
| This compound | MM1.R (Multiple Myeloma) | 0.1063 |
Table 1: In vitro cytotoxicity of this compound as a single agent in various human cancer cell lines.
| Withanolide/Extract | Chemotherapeutic Agent | Cancer Cell Line | Key Synergistic Findings | Combination Index (CI) | Reference |
| Withania somnifera Extract | Doxorubicin (B1662922) (DOX) | MCF7 (Breast) | Enhanced cytotoxicity allowing for reduced DOX dosage. | 0.229 (for ½ WS IC50: ¼ DOX IC50) | [1] |
| Withaferin A (WFA) | Cisplatin (B142131) | A2780 (Ovarian) | IC50 of Cisplatin reduced from 40 µM to 10 µM with 1.5 µM WFA. | Synergistic | [2] |
| Withaferin A (WFA) | Cisplatin | A2780/CP70 (Cisplatin-resistant Ovarian) | IC50 of Cisplatin reduced from 32 µM to 6 µM with 1.5 µM WFA. | Synergistic | [2] |
| Withaferin A (WFA) | Cisplatin | CaOV3 (Ovarian) | IC50 of Cisplatin reduced from 40 µM to 12 µM with 1.5 µM WFA. | Synergistic | [2] |
| Withaferin A (WFA) | Paclitaxel (B517696) (PAC) | H1299 & A549 (Non-Small Cell Lung) | Various combinations of PAC to WFA (1:40, 1:20, 1:10) were highly synergistic. | Synergistic | [3] |
Table 2: Synergistic effects of Withanolide-containing extract and Withaferin A with conventional chemotherapeutic agents. A Combination Index (CI) < 1 indicates a synergistic effect.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols from the cited studies.
Cell Viability and Cytotoxicity Assays
-
MTT/XTT Assay: To assess the inhibitory effect of this compound on cell growth, multiple myeloma (MM) cell lines (MM-CSCs, RPMI 8226, MM1.S, and MM1.R) were seeded at a density of 15,000 cells per well and treated with varying concentrations of this compound. After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL) or 50 µL of XTT solution (1 mg/mL) was added to the wells, and the absorbance was measured to determine cell viability. The IC50 values were calculated from at least five different concentrations.
-
Cell Proliferation Assay (for Combination Studies): For combination studies with Withania somnifera extract and doxorubicin, MCF7 cells were treated with each agent alone and in combination for 48 hours. Cell viability was determined using a colorimetric assay, and the Combination Index (CI) was calculated using CompuSyn software to evaluate the nature of the drug interaction.[1]
Clonogenic Survival Assay (for Radiosensitization)
-
Human cancer cell lines (Caco-2, DU145, MCF7, A549, and SKOV3) were pre-treated with 0.7 µM of this compound for 1 hour before being irradiated with X-rays at various doses. Following irradiation, cells were seeded for colony formation. After an incubation period allowing for colony growth, the colonies were fixed and stained, and the surviving fraction was calculated relative to non-irradiated controls.
Apoptosis and Cell Cycle Analysis
-
Annexin V/Propidium Iodide (PI) Staining: To quantify apoptosis, cells were treated with the compounds of interest, harvested, and then stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
-
Cell Cycle Analysis: Following treatment with Withania somnifera extract and doxorubicin, MCF7 cells were fixed, permeabilized, and stained with a DNA-intercalating dye. The DNA content of the cells was then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
Visualizing the Mechanisms of Action
Understanding the molecular pathways underlying the synergistic effects of this compound is critical for its clinical translation. The following diagrams, generated using Graphviz, illustrate the key experimental workflows and signaling pathways involved.
Caption: Workflow for determining synergistic interactions.
Caption: Radiosensitization mechanism of this compound.
Caption: Pathway for Withania somnifera and Doxorubicin synergy.
Discussion and Future Directions
The available data strongly suggest that this compound and its analogs can act as potent chemosensitizers and radiosensitizers. The synergistic effects observed with doxorubicin and cisplatin, particularly in resistant cell lines, are of significant clinical interest.[1][2] The mechanism of action for this compound in radiosensitization involves the inhibition of the DNA non-homologous end joining (NHEJ) repair pathway, leading to mitotic catastrophe and enhanced cell death. For combination with doxorubicin, the synergistic effect of a Withania somnifera extract was associated with the upregulation of key apoptotic proteins like p53, caspases, and Bax, as well as cell cycle arrest.[1]
A noteworthy finding is that the cytotoxic effect of this compound appears to be independent of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance in cancer. This suggests that this compound could be particularly effective in combination therapies for relapsed or refractory cancers that have developed resistance to conventional treatments.
While the data for the closely related Withaferin A is more extensive, the demonstrated efficacy of this compound warrants further investigation. Future studies should focus on:
-
Conducting combination studies of pure this compound with a broader range of chemotherapeutic agents (e.g., paclitaxel, gemcitabine) across various cancer types.
-
Elucidating the precise molecular mechanisms of synergy between this compound and these agents.
-
Evaluating the in vivo efficacy and safety of this compound combination therapies in preclinical animal models.
References
- 1. The Synergistic and Anticancer Potential of Withania Somnifera (Ashwagandha) Ethanol Extract as an Adjuvant with Doxorubicin in MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergistic cytotoxic action of cisplatin and withaferin A on ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of paclitaxel and withaferin A against human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Withanolide D's Anti-Angiogenic Properties: A Comparative Analysis
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the anti-angiogenic properties of Withanolide D against two established inhibitors, Bevacizumab and Sunitinib (B231). The information presented is supported by experimental data from peer-reviewed scientific literature, offering researchers, scientists, and drug development professionals a comprehensive resource for independent verification.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. This compound, a natural compound isolated from Withania somnifera, has demonstrated promising anti-angiogenic effects. This guide compares its efficacy and mechanism of action with Bevacizumab, a monoclonal antibody targeting Vascular Endothelial Growth Factor A (VEGF-A), and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.
Comparative Efficacy: A Quantitative Overview
The following tables summarize the inhibitory concentrations (IC50) and other quantitative measures of this compound, Bevacizumab, and Sunitinib in various in vitro anti-angiogenic assays. This data provides a direct comparison of their potency.
Table 1: Inhibition of Angiogenic Sprouting and Tube Formation
| Compound | Assay | Cell Type | IC50 / % Inhibition | Source |
| This compound | Angiogenic Sprouting | HUVEC, HCEC | 500 nM | [1] |
| This compound | Tube Formation | HUVEC | 76.38% inhibition at 50 µM | [2] |
| This compound | Tube Formation | HUVEC | 51.36% inhibition at 100 µM | [2] |
| Sunitinib | VEGF-A induced Sprouting | HUVEC | IC50 = 0.12 µM | [3] |
| Bevacizumab | Not directly applicable | - | - | - |
Note: Bevacizumab's mechanism of neutralizing circulating VEGF-A makes direct IC50 values in cell-based tube formation assays less relevant than for compounds that directly target endothelial cells.
Table 2: Inhibition of Endothelial Cell Proliferation
| Compound | Assay | Cell Type | IC50 | Source |
| This compound | Not specified | Various Cancer Cell Lines | 0.24–8.71 μM | [4] |
| Sunitinib | VEGF-induced Proliferation | HUVEC | 40 nM | [5] |
| Sunitinib | Proliferation | MDA-MB-468, MDA-MB-231 | 23-59% inhibition at 1-10 µmol/L | [6] |
| Bevacizumab | VEGF-induced Proliferation | HUVEC | Not directly measured, acts by neutralizing VEGF | [7] |
Table 3: Inhibition of Endothelial Cell Migration
| Compound | Assay | Cell Type | % Inhibition / IC50 | Source |
| This compound | Not specified | - | Data not available | - |
| Sunitinib | Tumor Invasion | GL15, U87MG spheroids | 28-87% reduction at 10 µM | [8] |
| Bevacizumab | Not directly applicable | - | - | - |
Mechanisms of Action: Signaling Pathway Analysis
The anti-angiogenic effects of this compound, Bevacizumab, and Sunitinib are mediated through distinct signaling pathways.
This compound: Targeting the NF-κB Pathway
This compound exerts its anti-angiogenic effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a crucial transcription factor that regulates the expression of various pro-angiogenic genes. By suppressing NF-κB activation, this compound downregulates the production of key angiogenic factors.
Figure 1: this compound's inhibition of the NF-κB pathway.
Bevacizumab: Neutralizing VEGF-A
Bevacizumab is a humanized monoclonal antibody that directly binds to and neutralizes all isoforms of VEGF-A.[10] By sequestering VEGF-A, Bevacizumab prevents its interaction with its receptors (VEGFRs) on the surface of endothelial cells, thereby inhibiting VEGF-A-mediated signaling and subsequent angiogenesis.
Figure 2: Bevacizumab's neutralization of VEGF-A.
Sunitinib: Multi-Targeted Tyrosine Kinase Inhibition
Sunitinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including VEGFRs and Platelet-Derived Growth Factor Receptors (PDGFRs).[11][12] By blocking the ATP-binding site of these receptors, Sunitinib inhibits their phosphorylation and downstream signaling, leading to a broad inhibition of angiogenesis.
Figure 3: Sunitinib's multi-targeted inhibition of RTKs.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below to facilitate the independent verification of the presented findings.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent Advances in the Chemistry and Therapeutic Evaluation of Naturally Occurring and Synthetic Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Sunitinib significantly suppresses the proliferation, migration, apoptosis resistance, tumor angiogenesis and growth of triple-negative breast cancers but increases breast cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Bevacizumab Activity Following Treatment of Patients With Ovarian Cancer or Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiangiogenic and anti-invasive effects of sunitinib on experimental human glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Migration Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. Endothelial proliferation assay [bio-protocol.org]
A Comparative Analysis of Withanolide A and Withanolide D: Bioavailability and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioavailability and pharmacokinetic profiles of two prominent withanolides, Withanolide A and Withanolide D. While research on Withanolide A provides a foundational understanding of its systemic behavior, data on this compound remains less comprehensive. This document summarizes the available experimental data to facilitate informed decisions in research and development.
Key Pharmacokinetic Parameters
Quantitative data on the pharmacokinetic parameters of Withanolide A and the in vitro permeability of various withanolides are presented below. A direct comparative in vivo pharmacokinetic study for this compound is not available in the current literature.
Table 1: Pharmacokinetic Parameters of Withanolide A in Rats
| Parameter | Value | Conditions |
| Cmax | 7.283 ± 3.341 ng/mL | Single oral dose of 500 mg/kg Withania somnifera root extract in male Sprague Dawley rats.[1][2][3][4][5] |
| Tmax | 0.333 ± 0.129 h | Single oral dose of 500 mg/kg Withania somnifera root extract in male Sprague Dawley rats.[1][2][3][4] |
| Oral Bioavailability | 5.2% | 25 mg/kg oral dose and 2 mg/kg intravenous dose in male Sprague Dawley rats. |
Table 2: In Vitro Permeability of Various Withanolides
An in vitro study using a Madin-Darby canine kidney (MDCK) cell culture system was conducted to assess the permeability of several withanolides, which can serve as an indicator of oral absorption and bioavailability.[6]
| Withanolide | Apparent Permeability (Papp) (cm/s) | Interpretation |
| Withanolide A | 4.05 x 10⁻⁵ | High Permeability[6] |
| Withanone | 2.06 x 10⁻⁵ | High Permeability[6] |
| 1,2-deoxywithastramonolide | 1.97 x 10⁻⁵ | High Permeability[6] |
| Withanolide B | 1.80 x 10⁻⁵ | High Permeability[6] |
| Withanoside IV | 3.19 x 10⁻⁶ | Low Permeability[6] |
| Withanoside V | 3.03 x 10⁻⁶ | Low Permeability[6] |
| Withaferin A | 3.30 x 10⁻⁷ | Very Low Permeability[6] |
Note: Data for this compound was not available in this study.
Experimental Protocols
In Vivo Pharmacokinetic Study of Withanolide A in Rats
-
Administration: A single oral dose of 500 mg/kg of Withania somnifera root extract was administered.[1][2][3][4]
-
Blood Sampling: Blood samples were collected at various time points post-administration.
-
Analytical Method: The concentration of Withanolide A in plasma was determined using a validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[1][2][3]
In Vitro Permeability Study
-
Cell Line: Madin-Darby canine kidney (MDCK) cells were used to form a monolayer, simulating the intestinal barrier.[6]
-
Test Compounds: Withanolides were dissolved in a suitable buffer.
-
Permeability Assay: The permeability of the withanolides across the MDCK cell monolayer was measured to determine the apparent permeability coefficient (Papp).[6]
Visualizing the Process: Experimental Workflow and Signaling Pathways
To better illustrate the methodologies and potential mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for a typical in vivo pharmacokinetic study.
References
- 1. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Withanolide-A treatment exerts a neuroprotective effect via inhibiting neuroinflammation in the hippocampus after pilocarpine-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Withanolide D: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND DISPOSAL PREPAREDNESS
This guide provides essential safety and logistical information for the proper handling and disposal of Withanolide D, a cytotoxic steroidal lactone. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to its cytotoxic nature, all materials that come into contact with this compound are considered hazardous and must be managed accordingly.
Core Safety Principles
This compound has demonstrated significant cytostatic and apoptotic activity.[1] As an antineoplastic agent, it is classified as a hazardous substance requiring specialized handling and disposal procedures to prevent exposure and environmental contamination.[2] All waste generated from experiments involving this compound must be treated as cytotoxic waste.
Personal Protective Equipment (PPE): A comprehensive safety program includes the mandatory use of appropriate PPE. Before handling this compound, ensure the following are worn:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, lint-free gown with a solid front and long sleeves.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, especially when handling the powder form.
Quantitative Data for Handling and Disposal
The following table summarizes key quantitative data for this compound and related compounds, aiding in the preparation of solutions and decontamination procedures.
| Parameter | Value | Compound | Cell Line(s) | Notes |
| Cytotoxicity (IC₅₀) | 0.63 µM | This compound | Caco-2 (Intestinal) | Value determined after 48h exposure.[3] |
| < 3 µM | This compound | 22Rv1, DU145 (Prostate), A549 (Lung), MCF7 (Breast), SKOV3 (Ovarian) | Values determined after 48h exposure.[3] | |
| 88.4 ± 13.9 nM | This compound | MM-CSCs (Multiple Myeloma Cancer Stem Cells) | Value determined after 72h exposure. | |
| 76.1 ± 8.0 nM | This compound | RPMIs (Multiple Myeloma) | Value determined after 72h exposure. | |
| 107.2 ± 14.2 nM | This compound | MM1.S (Multiple Myeloma) | Value determined after 72h exposure. | |
| 106.3 ± 11.0 nM | This compound | MM1.R (Multiple Myeloma, Drug-Resistant) | Value determined after 72h exposure. | |
| Solubility | ~0.5 mg/mL | Withanolide A | Methanol | Withanolide A is structurally similar to this compound. This data can be used as an estimate for solvent selection.[4] |
| ~0.1 mg/mL | Withanolide A | Acetonitrile | Withanolide A is structurally similar to this compound. This data can be used as an estimate for solvent selection.[4] | |
| ~0.5 mg/mL | Withanolide B | Methanol | Withanolide B is structurally similar to this compound. This data can be used as an estimate for solvent selection.[5] | |
| ~0.1 mg/mL | Withanolide B | Acetonitrile | Withanolide B is structurally similar to this compound. This data can be used as an estimate for solvent selection.[5] |
Experimental Protocols: Disposal and Decontamination
Strict adherence to the following step-by-step protocols is mandatory for the safe disposal of this compound and the decontamination of all contaminated materials.
Protocol 1: Segregation and Disposal of this compound Waste
This protocol outlines the procedure for segregating and disposing of all waste streams generated during research with this compound.
Materials:
-
Designated cytotoxic waste containers (e.g., purple or red bins, clearly labeled)
-
Puncture-proof sharps containers for cytotoxic waste
-
Leak-proof plastic bags for cytotoxic waste
-
Personal Protective Equipment (PPE)
Procedure:
-
Identify and Segregate at the Source: At the point of generation, immediately segregate all waste that has come into contact with this compound into designated cytotoxic waste containers.[2] This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated gloves, gowns, bench paper, wipes, and plasticware (e.g., pipette tips, tubes).
-
Liquid Waste: Unused solutions of this compound, contaminated media, and solvent rinses from cleaning procedures.
-
Sharps: Needles, syringes, and glass vials used for preparing or administering this compound. These must be placed directly into a designated cytotoxic sharps container.
-
-
Container Management:
-
Use containers specifically designated for cytotoxic waste, which are typically color-coded (e.g., purple, red, or yellow with a cytotoxic symbol) and clearly labeled.[6]
-
Ensure all liquid waste containers are securely sealed and made of a compatible material.
-
Do not overfill containers. Seal them when they are approximately three-quarters full to prevent spills.[2]
-
-
Final Disposal: The ultimate disposal method for cytotoxic waste is high-temperature incineration.[6]
-
Documentation and Pickup: Follow your institution's specific procedures for labeling, documenting, and scheduling the pickup of hazardous waste by trained Environmental Health and Safety (EHS) personnel.[2]
-
NEVER dispose of this compound or any cytotoxic waste down the drain or in the regular trash.[2]
-
Protocol 2: Decontamination of Surfaces and Equipment
This protocol details the three-step process for cleaning and decontaminating laboratory surfaces and non-disposable equipment after working with this compound.
Materials:
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)
-
70% Isopropyl Alcohol (IPA)
-
Sterile water
-
Low-lint, disposable wipes
-
Appropriate cytotoxic waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Step 1: Initial Cleaning (Detergent):
-
Moisten a sterile, low-lint wipe with the detergent solution.[2]
-
Wipe the entire contaminated surface using overlapping, unidirectional strokes. Begin in the cleanest area and move towards the most contaminated area to avoid spreading the contaminant.[2]
-
Dispose of the used wipe in the designated cytotoxic waste container.[2]
-
-
Step 2: Rinsing:
-
Step 3: Final Decontamination (Alcohol):
-
Final PPE Disposal:
-
Carefully remove the outer pair of gloves and dispose of them in the cytotoxic waste container.
-
Remove the gown, followed by the inner pair of gloves, disposing of each item in the designated hazardous waste container.[2]
-
Visualizations
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and segregation process for handling waste generated from laboratory work with this compound.
Caption: Logical workflow for the segregation and disposal of this compound laboratory waste.
Signaling Pathway for this compound-Induced Apoptosis
This compound induces apoptosis in leukemia cells by activating a specific signaling cascade. The diagram below illustrates this mechanism of action.
Caption: this compound-induced apoptosis signaling cascade in leukemia cells.[1]
References
- 1. This compound induces apoptosis in leukemia by targeting the activation of neutral sphingomyelinase-ceramide cascade mediated by synergistic activation of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound Enhances Radiosensitivity of Human Cancer Cells by Inhibiting DNA Damage Non-homologous End Joining Repair Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Withasomniferol D, a New Anti-Adipogenic Withanolide from the Roots of Ashwagandha (Withania somnifera) - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling Withanolide D
Essential Safety and Handling Guide for Withanolide D
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This guide provides immediate safety, operational, and disposal protocols to minimize risk and ensure a safe laboratory environment. This compound, a steroidal lactone with cytotoxic and antineoplastic properties, requires careful handling to prevent exposure.[1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a skin and eye irritant.[1] Due to its cytotoxic nature, it should be handled with the same precautions as other antineoplastic agents. The primary routes of exposure are inhalation of the powder and dermal contact.
Engineering Controls: All handling of powdered this compound should be conducted in a designated area within a certified chemical fume hood, a Class II Type B2 Biological Safety Cabinet (BSC), or a powder containment hood to minimize inhalation exposure.[2]
Personal Protective Equipment (PPE): The following table summarizes the required PPE for handling this compound. Double gloving is recommended when handling cytotoxic drugs.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloved with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[3][4][5] | Nitrile gloves offer good resistance to a range of chemicals.[6][7][8] The ASTM D6978 standard specifically tests for resistance to permeation by chemotherapy drugs.[4][5][7][8] Double gloving provides an additional layer of protection.[9] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or tightly fitting safety goggles.[2] | Protects eyes from airborne powder and potential splashes. |
| Face Protection | Full-face shield (in addition to goggles) when there is a risk of splashing.[2] | Offers a broader area of protection for the entire face from splashes of reconstituted solutions. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Required when handling the powder outside of a containment system or in case of a spill to prevent inhalation. |
| Protective Clothing | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs.[2][3] | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes and disposable shoe covers.[2] | Protects against spills and prevents tracking of contaminants outside the handling area. |
Occupational Exposure Limits
No specific Occupational Exposure Limit (OEL) has been established for this compound. In the absence of a specific limit, a conservative approach should be taken, treating it as a potent active pharmaceutical ingredient (API). For powdered APIs without established OELs, a hazard banding approach is often used. Given its cytotoxic properties, this compound would likely fall into a high-potency category, requiring stringent containment and handling practices. As a general guideline for particulates not otherwise regulated, OSHA has set Permissible Exposure Limits (PELs) for nuisance dust.[10][11]
| Substance | Limit Type | Value |
| Particulates Not Otherwise Regulated (Total Dust) | OSHA PEL (8-hour TWA) | 15 mg/m³ |
| Particulates Not Otherwise Regulated (Respirable Fraction) | OSHA PEL (8-hour TWA) | 5 mg/m³ |
| General API Visible Residue Limit | Housekeeping Standard | 1-5 µg/cm² |
Note: These are general limits and may not be sufficiently protective for a potent compound like this compound. The primary goal should be to minimize any detectable exposure.
Operational and Disposal Plans
A clear, step-by-step workflow is essential for the safe handling of this compound.
Experimental Workflow for Handling this compound
Detailed Experimental Protocol
1. Preparation:
-
Designate a specific area for handling this compound within a fume hood or BSC.
-
Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary equipment: vials, spatulas, solvent, pipettes, and waste containers.
2. Weighing the Powder:
-
Perform all weighing operations within the containment of the fume hood or on a balance with a draft shield.
-
Use a dedicated, labeled spatula for handling the powder.
-
Tare a pre-labeled vial.
-
Carefully transfer the desired amount of this compound powder to the vial.
-
Close the primary container of this compound immediately after use.
3. Reconstitution:
-
To create a stock solution, add the desired solvent to the vial containing the weighed powder.
-
Add the solvent slowly down the side of the vial to avoid aerosol generation.
-
Cap the vial and gently swirl or vortex to dissolve the powder completely. Avoid shaking vigorously.[2]
4. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
A common decontamination procedure involves a three-step wipe-down:
-
Wipe with a detergent solution.
-
Wipe with sterile water to rinse.
-
Wipe with 70% isopropyl alcohol to disinfect and remove any remaining residue.[1]
-
Disposal Plan
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Container | Disposal Method |
| Solid Waste | Yellow rigid container with a purple lid, labeled "Cytotoxic Waste".[12][13] | High-temperature incineration.[12][13] |
| (Gloves, gowns, shoe covers, bench liners, vials) | ||
| Sharps Waste | Puncture-resistant sharps container with a purple lid, labeled "Cytotoxic Sharps".[12] | High-temperature incineration. |
| (Needles, syringes, contaminated glass) | ||
| Liquid Waste | Leak-proof, sealed container labeled "Cytotoxic Liquid Waste". | Must be collected by a certified hazardous waste disposal service. Do not pour down the drain. |
Waste Segregation and Labeling:
-
All cytotoxic waste containers must be clearly labeled with the cytotoxic symbol.[14]
-
Do not overfill waste containers; seal them when they are three-quarters full.[1]
-
Store sealed waste containers in a secure, designated area until they are collected for disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Gloves Standards and Occupational Exposure to Antineoplastic Drugs in the European Context - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SW Sustainability Solutions – SW Innovative Hand Protection Products. Single Use Gloves. Cut Protection Gloves. Chemical Protection Gloves. [swssglobal.com]
- 6. vizocare.com [vizocare.com]
- 7. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 8. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 9. Handling cytotoxic material [cleanroomtechnology.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. biscoair.com [biscoair.com]
- 12. sharpsmart.co.uk [sharpsmart.co.uk]
- 13. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 14. danielshealth.ca [danielshealth.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
